Dithiobiuret
Description
Structure
3D Structure
Properties
IUPAC Name |
carbamothioylthiourea | |
|---|---|---|
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InChI |
InChI=1S/C2H5N3S2/c3-1(6)5-2(4)7/h(H5,3,4,5,6,7) | |
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InChI Key |
JIRRNZWTWJGJCT-UHFFFAOYSA-N | |
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Canonical SMILES |
C(=S)(N)NC(=S)N | |
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Molecular Formula |
C2H5N3S2 | |
| Record name | DITHIOBIURET | |
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DSSTOX Substance ID |
DTXSID2034968 | |
| Record name | 2,4-Dithiobiuret | |
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Molecular Weight |
135.22 g/mol | |
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Physical Description |
Dithiobiuret is a crystalline solid. Used as a plasticizer, as a rubber accelerator, and as an intermediate in manufacturing of pesticides. (EPA, 1998), Colorless solid; [HSDB] Crystalline solid; [Alfa Aesar MSDS] | |
| Record name | DITHIOBIURET | |
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Solubility |
@ 27 °C: 0.27 G/100 ML WATER, 2.2 G/100 G ETHANOL, 16 G/100 G ACETONE, ABOUT 34 G/100 G CELLOSOLVE; IN BOILING WATER= ABOUT 8%; IN 1%SODIUM HYDROXIDE= 3.6 G/100 G; IN 5% SODIUM HYDROXIDE= 16 G/100 G; IN 10% SODIUM HYDROXIDE= 29 G/100 G; SOL IN ALKALIES WITH FORMATION OF WATER-SOLUBLE SALTS. | |
| Record name | 2,4-DITHIOBIURET | |
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Density |
1.522 at 86 °F (EPA, 1998) - Denser than water; will sink, APPARENT BULK DENSITY 1.522 G/ML @ 30 °C | |
| Record name | DITHIOBIURET | |
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Color/Form |
MONOCLINIC OR TRICLINIC CRYSTALS, COLORLESS CRYSTALS | |
CAS No. |
541-53-7 | |
| Record name | DITHIOBIURET | |
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| Record name | Thioimidodicarbonic diamide ([(H2N)C(S)]2NH) | |
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Melting Point |
358 °F decomposes (EPA, 1998) | |
| Record name | DITHIOBIURET | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Bonding of Dithiobiuret
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, bonding, synthesis, and biological interactions of dithiobiuret. The information is intended for researchers, scientists, and professionals in drug development who are interested in the nuanced physicochemical properties and biological activities of this organosulfur compound.
Chemical Structure and Bonding
This compound, with the chemical formula HN(C(S)NH₂)₂, is an organosulfur compound that exists as a colorless solid.[1] It is soluble in warm water and polar organic solvents.[1] The molecule is planar, and its structure is characterized by short carbon-sulfur and carbon-nitrogen bond lengths, suggesting the presence of significant multiple bond character.[1]
Molecular Geometry and Bond Parameters
The molecular structure of this compound has been determined by X-ray crystallography. The key bond lengths are approximately 1.69 Å for the C-S bonds and 1.38 Å for the C-N bonds.[1] These values are shorter than typical single C-S and C-N bonds, respectively, which is indicative of delocalized π-bonding within the molecule's backbone. A detailed summary of the crystallographic data is presented in Table 1.
Table 1: Crystallographic Data of this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.354(2) |
| b (Å) | 6.818(2) |
| c (Å) | 9.875(3) |
| β (°) | 108.08(2) |
| Z | 4 |
| Bond Lengths (Å) | |
| S1-C1 | 1.689(4) |
| S2-C2 | 1.691(4) |
| N1-C1 | 1.378(5) |
| N1-C2 | 1.388(5) |
| N2-C1 | 1.320(5) |
| N3-C2 | 1.314(5) |
| **Bond Angles (°) ** | |
| C1-N1-C2 | 126.8(3) |
| S1-C1-N1 | 121.3(3) |
| S1-C1-N2 | 124.0(3) |
| N1-C1-N2 | 114.7(4) |
| S2-C2-N1 | 120.9(3) |
| S2-C2-N3 | 124.2(3) |
| N1-C2-N3 | 114.9(4) |
Data sourced from the crystallographic study by Spofford & Amma (1972).
Tautomerism
This compound can exist in several tautomeric forms due to the migration of protons between the nitrogen and sulfur atoms. The primary tautomers are the dithione form, the thiono-thiol form, and the dithiol form. The dithione form is generally considered to be the most stable in the solid state and in solution, though the presence of other tautomers can be influenced by the solvent and pH. Spectroscopic studies are instrumental in identifying the predominant tautomeric forms in different environments.
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the reaction of N-cyanoguanidine (dicyandiamide) with hydrogen sulfide (B99878).[2]
Materials:
-
N-cyanoguanidine (42 g, 0.5 mole)
-
Water (200 ml)
-
Hydrogen sulfide gas
-
40% aqueous sodium hydroxide (B78521) (15 ml)
-
Concentrated hydrochloric acid
Procedure:
-
Dissolve N-cyanoguanidine in water in a flask equipped for gas inlet and reflux.
-
Maintain the solution at 75°C for 12 hours, followed by 65-70°C for an additional 25-30 hours, while continuously passing a slow stream of hydrogen sulfide gas through the solution.[2]
-
After the reaction period, allow the deep yellow liquid to cool to 45°C while continuing the hydrogen sulfide stream.
-
Make the solution strongly alkaline by adding 40% aqueous sodium hydroxide.
-
Filter the solution to remove any suspended impurities.
-
Acidify the stirred alkaline filtrate with concentrated hydrochloric acid to precipitate a pale yellow solid.[2]
-
Collect the precipitate by filtration, wash with ice water, and press semi-dry.
-
Recrystallize the crude product from boiling water to obtain nearly white, lustrous needles of 2,4-dithiobiuret.[2]
The logical workflow for this synthesis is depicted in the following diagram:
Caption: Workflow for the synthesis of this compound.
Spectroscopic Data
Spectroscopic techniques are essential for the characterization of this compound.
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands that correspond to its functional groups.
Table 2: Key IR Absorption Bands of this compound
| Wavenumber (cm⁻¹) | Assignment |
| 3371, 3260, 3156 | N-H stretching vibrations |
| ~1600 | C=N stretching vibrations |
| ~1400-1500 | N-C-N stretching and N-H bending vibrations |
| ~1100-1300 | C=S stretching vibrations (thioamide bands) |
| ~730 | S-H bending (minor tautomeric forms) |
Note: The presence of multiple N-H stretching bands may suggest different hydrogen bonding environments or the presence of tautomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide further insights into the structure of this compound.
Table 3: NMR Chemical Shifts (δ, ppm) of this compound
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~8.0 - 9.0 | broad singlet | -NH- |
| ¹H | ~7.0 - 8.0 | broad singlet | -NH₂ |
| ¹³C | ~180 | singlet | C=S |
Note: Chemical shifts can vary depending on the solvent used. The broadness of the proton signals is often due to quadrupole broadening from the nitrogen atoms and chemical exchange.
Biological Activity and Signaling Pathways
This compound is known to exhibit significant biological activity, most notably its effect on neuromuscular transmission. Chronic administration can lead to delayed-onset neuromuscular weakness.[3][4] This is primarily attributed to its interference with the release of the neurotransmitter acetylcholine (B1216132) (ACh) from motor nerve terminals.[3][4]
Mechanism of Action
Studies have shown that this compound does not directly inhibit the synthesis of acetylcholine.[5] Instead, it appears to disrupt the processes involved in the packaging of acetylcholine into synaptic vesicles or its subsequent release from these vesicles.[3][5] This leads to a reduction in the quantal content of acetylcholine released upon nerve stimulation.[4][5] The proposed mechanism suggests an interruption in the mobilization and/or exocytosis of the vesicular pool of acetylcholine.[3]
The following diagram illustrates the proposed mechanism by which this compound impairs cholinergic neurotransmission.
Caption: this compound's inhibitory effect on acetylcholine release.
This guide provides a foundational understanding of the chemical and biological aspects of this compound. Further research into its tautomeric equilibria and the precise molecular targets of its biological activity will undoubtedly reveal more about this intriguing molecule.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Differential effects of 2,4-dithiobiuret on the synthesis and release of acetylcholine and dopamine from rat pheochromocytoma (PC12) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alterations of spontaneous and evoked release of acetylcholine during this compound-induced neuromuscular weakness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of 2,4-dithiobiuret treatment in rats on cholinergic function and metabolism of the extensor digitorum longus muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 1,5-Disubstituted 2,4-Dithiobiurets
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,5-disubstituted 2,4-dithiobiurets, a class of compounds with significant applications in medicinal chemistry and material science. Dithiobiurets are noted for their biological activities, including antifungal, insecticidal, anticonvulsant, and analgesic properties.[1] This document outlines the primary synthetic methodologies, detailed experimental protocols, and quantitative data for a range of these compounds.
Core Synthetic Pathway
The most prevalent and efficient method for synthesizing 1,5-disubstituted 2,4-dithiobiurets involves the condensation reaction between a appropriately substituted thiourea (B124793) and an isothiocyanate. This reaction is typically carried out in a suitable solvent and often accelerated by heating. The general mechanism involves the nucleophilic attack of the amine group of the thiourea on the electrophilic carbon atom of the isothiocyanate group.
Caption: General reaction scheme for the synthesis of 1,5-disubstituted 2,4-dithiobiurets.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of 1,5-disubstituted 2,4-dithiobiurets. The first protocol is a general procedure adaptable for various substituents, while the second is a specific example for the synthesis of 1,5-diphenyl-2,4-dithiobiuret.
2.1. General Experimental Workflow
The synthesis of 1,5-disubstituted 2,4-dithiobiurets can be systematically approached through a series of defined steps, from reactant preparation to final product characterization. This workflow ensures reproducibility and high purity of the target compounds.
Caption: A typical experimental workflow for the synthesis of 1,5-disubstituted 2,4-dithiobiurets.
2.2. Protocol for the Synthesis of 1,5-Diphenyl-2,4-dithiobiuret
This protocol details the synthesis of 1,5-diphenyl-2,4-dithiobiuret from phenylthiocarbamide and phenyl isothiocyanate.[2]
-
Reactants and Reagents:
-
1-Phenylthiocarbamide (1a)
-
Phenyl isothiocyanate (2a)
-
Acetone-ethanol medium
-
Ethanol (B145695) (for recrystallization)
-
-
Procedure:
-
A mixture of 1-phenylthiocarbamide (1a) and phenyl isothiocyanate (2a) in a 1:1 molar proportion is prepared in an acetone-ethanol medium.
-
The reaction mixture is refluxed on a water bath for 4 hours.
-
During reflux, faint yellow colored crystals will begin to separate out.
-
The reaction mixture is filtered while hot.
-
The excess solvent is removed by distillation.
-
The resulting faint yellow colored crystals are filtered and dried at room temperature.
-
The crude product is recrystallized from ethanol to yield pure (1,5-diphenyl)-2,4-dithiobiuret (3a).
-
-
Yield: 85%[2]
Quantitative Data
The following table summarizes the quantitative data for a selection of synthesized 1,5-disubstituted 2,4-dithiobiurets.
| Substituent (R¹, R²) | Compound Name | Yield (%) | Melting Point (°C) | Analytical Data | Reference |
| Phenyl, Phenyl | 1,5-Diphenyl-2,4-dithiobiuret | 85 | - | Elemental Analysis, IR | [2] |
| o-Tolyl, o-Tolyl | 1,5-di-o-tolyl 2,4-dithiobiuret | - | - | Elemental Analysis, IR | [3] |
| p-Phenetyl, p-Phenetyl | 1,5-di-p-phenetyl 2,4-dithiobiuret | - | - | Elemental Analysis, IR | [3] |
| Methyl, Methyl | 1,5-Dimethyl 2,4-dithiobiuret | - | - | Elemental Analysis, IR | [3] |
| Benzothiazol-2-yl, various substituted aryls | 2-(5-subtituted-2,4-dithiobiurete) benzothiazole (B30560) derivatives | Good | - | Elemental Analysis, Spectral Data |
Data not available is denoted by "-".
Characterization
The synthesized 1,5-disubstituted 2,4-dithiobiurets are typically characterized using a variety of analytical techniques to confirm their structure and purity. These methods include:
-
Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the product.
-
Melting Point Determination: To check the purity of the synthesized compounds.
-
Elemental Analysis: To determine the elemental composition (C, H, N, S) of the product, which is then compared with the calculated values.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as N-H, C=S, and C-N stretching vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed structure of the molecule by analyzing the chemical environment of the hydrogen and carbon atoms.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and obtain information about its fragmentation pattern.
Conclusion
The synthesis of 1,5-disubstituted 2,4-dithiobiurets is a straightforward and high-yielding process, primarily achieved through the condensation of substituted thioureas with isothiocyanates. The versatility of this method allows for the introduction of a wide range of substituents, enabling the generation of diverse libraries of these compounds for further investigation in drug discovery and material science. The protocols and data presented in this guide offer a solid foundation for researchers to synthesize and characterize these valuable molecules.
References
Physical and chemical properties of dithiobiuret
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dithiobiuret, a sulfur-containing analogue of biuret, is a compound of significant interest due to its diverse chemical reactivity and biological activity. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in the field of drug development. The document summarizes key quantitative data in structured tables, presents detailed experimental protocols for its synthesis and characterization, and visualizes its known mechanism of action on neurotransmitter release through a signaling pathway diagram.
Introduction
This compound (2,4-dithiobiuret) is an organosulfur compound with the chemical formula C₂H₅N₃S₂.[1] It has garnered attention for its applications as a plasticizer, a rubber accelerator, and an intermediate in the manufacturing of pesticides.[1] In the context of biomedical research, this compound is recognized for its neurotoxic properties, specifically its ability to induce delayed-onset neuromuscular weakness in animal models by inhibiting the release of the neurotransmitter acetylcholine (B1216132).[2] This property makes it a valuable tool for studying the mechanisms of synaptic transmission and for modeling certain neuromuscular disorders. This guide aims to consolidate the existing knowledge on the physical and chemical characteristics of this compound to facilitate its use in research and development.
Physical Properties
This compound is a crystalline solid at room temperature.[1] Its key physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂H₅N₃S₂ | [1][3][4] |
| Molecular Weight | 135.20 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Melting Point | 181 °C (decomposes) | [3][5] |
| Boiling Point | 272.1 ± 23.0 °C (Predicted) | [5] |
| Density | 1.541 g/cm³ | [1] |
| CAS Number | 541-53-7 | [1][3][6] |
Chemical Properties
Solubility
This compound exhibits solubility in a range of solvents. The solubility data is crucial for its application in various experimental settings.
| Solvent | Solubility | Temperature (°C) | Reference |
| Water | 0.27 g/100 mL | 27 | [7] |
| Boiling Water | ~8.0% | 100 | [7] |
| Ethanol | 2.2 g/100 g | 27 | [7] |
| Acetone | 16 g/100 g | 27 | [7] |
| Cellosolve | ~34 g/100 g | 27 | [7] |
| 1% Sodium Hydroxide (B78521) | 3.6 g/100 g | 27 | [7] |
| 5% Sodium Hydroxide | 16 g/100 g | 27 | [7] |
| 10% Sodium Hydroxide | 29 g/100 g | 27 | [7] |
Spectral Data
The spectral properties of this compound are essential for its identification and characterization.
| Spectral Technique | Key Data | Reference |
| UV-Vis Spectroscopy | λmax: 225 nm (log ε = 2.0), 280 nm (log ε = 2.2) | [8] |
| Infrared (IR) Spectroscopy | KBr wafer technique is suitable. | |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra can be obtained in a suitable deuterated solvent. |
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from N-cyanoguanidine (dicyandiamide) and hydrogen sulfide (B99878).
Materials:
-
N-cyanoguanidine (dicyandiamide)
-
Hydrogen sulfide gas
-
Water
-
Hydrochloric acid
-
Sodium hydroxide
-
500-mL three-necked round-bottomed flask
-
Water bath with thermostat
-
Vertical air-condenser
-
Thermometer
-
Gas delivery tube
-
Büchner flask and filter
Procedure:
-
Dissolve 42 g (0.5 mole) of N-cyanoguanidine in 200 ml of water in the three-necked flask.
-
Maintain the solution at 75°C for 12 hours, then at 65–70°C for an additional 25–30 hours, while continuously passing a slow stream of hydrogen sulfide gas through the solution. Caution: This reaction must be performed in a well-ventilated fume hood as hydrogen sulfide is highly toxic.
-
After the reaction period, allow the deep yellow liquid to cool to 45°C while continuing the passage of hydrogen sulfide.
-
Make the solution strongly alkaline by adding 15 ml of concentrated sodium hydroxide solution.
-
Filter the hot solution using a preheated Büchner flask and filter to remove any solid impurities.
-
To isolate the this compound, acidify the stirred alkaline filtrate with concentrated hydrochloric acid until it is acidic to Congo red paper (approximately 25–30 ml).
-
Cool the acidified solution in an ice bath to precipitate the this compound.
-
Collect the crude product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from boiling water (solubility is approximately 8 g per 100 ml at 100°C) to obtain nearly white, lustrous needles of 2,4-dithiobiuret.
Characterization Protocols
Materials:
-
This compound sample (1-2 mg)
-
Potassium bromide (KBr), spectroscopy grade (100-200 mg)
-
Agate mortar and pestle
-
Pellet die and hydraulic press
Procedure:
-
Ensure all equipment is clean and dry. KBr is hygroscopic and moisture will interfere with the spectrum.
-
Grind the this compound sample to a fine powder in the agate mortar.
-
Add the KBr powder to the mortar and mix thoroughly with the sample by grinding until a homogeneous, fine powder is obtained.[8]
-
Transfer the powder mixture to the pellet die.
-
Apply pressure using the hydraulic press to form a transparent or semi-transparent pellet.[8]
-
Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquire the IR spectrum according to the instrument's operating procedure. A background spectrum of a pure KBr pellet should be collected for background correction.
Materials:
-
This compound sample (10-50 mg for ¹H NMR, 50-100 mg for ¹³C NMR)
-
Deuterated solvent (e.g., DMSO-d₆, as this compound has good solubility in polar organic solvents)
-
NMR tube
-
Filtration apparatus (e.g., Pasteur pipette with a cotton plug)
Procedure:
-
Dissolve the this compound sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[3]
-
Ensure the sample is fully dissolved. Filter the solution through a cotton plug in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.[3]
-
The final volume of the solution in the NMR tube should be approximately 4-5 cm in height.
-
Cap the NMR tube and carefully place it in the NMR spectrometer.
-
Acquire the ¹H and/or ¹³C NMR spectra according to the instrument's standard operating procedures. This includes tuning, locking, and shimming the instrument before data acquisition.
Mechanism of Action on Acetylcholine Release
This compound is known to cause neuromuscular weakness by inhibiting the release of acetylcholine (ACh) from motor nerve terminals.[2] This effect is not due to an inhibition of ACh synthesis or a blockade of calcium influx into the presynaptic terminal.[5] Instead, this compound appears to directly interfere with the machinery of synaptic vesicle exocytosis and recycling.[1][5]
The proposed signaling pathway for the inhibitory effect of this compound on acetylcholine release is depicted below.
Caption: this compound's inhibitory effect on acetylcholine release.
The diagram illustrates that this compound impairs synaptic vesicle exocytosis and recycling, leading to a reduced release of acetylcholine into the synaptic cleft and consequently, a diminished postsynaptic response.
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties of this compound, along with practical experimental protocols for its synthesis and characterization. The elucidation of its mechanism of action on acetylcholine release highlights its utility as a specific tool in neurobiological research. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, analytical chemistry, and drug development, facilitating further exploration of the properties and applications of this multifaceted compound.
References
- 1. Impairment of synaptic vesicle exocytosis and recycling during neuromuscular weakness produced in mice by 2,4-dithiobiuret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. NMR Sample Preparation [nmr.chem.umn.edu]
- 5. Differential effects of 2,4-dithiobiuret on the synthesis and release of acetylcholine and dopamine from rat pheochromocytoma (PC12) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How Do You Prepare Samples For Ftir Analysis? A Step-By-Step Guide To Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]
- 7. What Is Kbr Method In Ir Spectroscopy? Master Solid Sample Analysis For Clear Ir Spectra - Kintek Solution [kindle-tech.com]
- 8. drawellanalytical.com [drawellanalytical.com]
Dithiobiuret Solubility in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of dithiobiuret in various organic solvents. This compound, a non-volatile, crystalline solid, is utilized as a plasticizer, a rubber accelerator, and an intermediate in the manufacturing of pesticides.[1] An understanding of its solubility is critical for its application in synthesis, formulation, and biological studies. This document compiles available quantitative and qualitative solubility data, details a standardized experimental protocol for solubility determination, and presents a logical workflow for solubility assessment.
Core Concepts in Solubility
The solubility of a solid in a liquid solvent is the maximum amount of that solid that can dissolve in a given amount of the solvent at a specific temperature to form a saturated solution. This property is governed by the principle of "like dissolves like," which suggests that substances with similar molecular structures and intermolecular forces are more likely to be soluble in one another.
This compound possesses polar functional groups, including amine and thioamide groups, which allow for hydrogen bonding and dipole-dipole interactions. Consequently, it is generally more soluble in polar solvents.[2]
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound in various solvents.
| Solvent | Temperature (°C) | Solubility |
| Water | 27 | 0.27 g / 100 mL[1] |
| Boiling Water | 100 | ~8 g / 100 mL[1] |
| Ethanol | 27 | 2.2 g / 100 g[1] |
| Acetone | 27 | 16 g / 100 g[1] |
| Cellosolve (2-ethoxyethanol) | 27 | ~34 g / 100 g[1] |
| 1% Sodium Hydroxide (aq) | 27 | 3.6 g / 100 g[1] |
| 5% Sodium Hydroxide (aq) | 27 | 16 g / 100 g[1] |
| 10% Sodium Hydroxide (aq) | 27 | 29 g / 100 g[1] |
Qualitative Solubility Profile
This compound is described as being soluble in warm water and polar organic solvents.[2] Based on its polar nature, it is expected to have appreciable solubility in other polar protic and aprotic solvents, including:
-
Polar Protic Solvents: Methanol, Propanol, Isopropanol
-
Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile
Conversely, it is expected to have low solubility in nonpolar solvents such as:
-
Hexane
-
Toluene
-
Carbon Tetrachloride
Experimental Protocol: Determination of Equilibrium Solubility by the Shake-Flask Method
The following is a detailed, standardized protocol for determining the equilibrium solubility of a solid compound like this compound in an organic solvent. This method is widely accepted and provides reliable and reproducible results.
1. Objective:
To determine the saturation concentration of this compound in a selected organic solvent at a specific temperature.
2. Materials:
-
This compound (analytical grade)
-
Solvent of interest (HPLC grade or equivalent)
-
Scintillation vials or glass test tubes with screw caps
-
Analytical balance (readable to at least 0.1 mg)
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
3. Procedure:
-
Preparation of Solvent: Ensure the solvent is of high purity and de-gassed if necessary to avoid bubble formation during the experiment.
-
Sample Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is formed. A general guideline is to add at least twice the expected amount of solid needed for saturation.
-
Addition of Solvent: Accurately pipette a known volume or mass of the solvent into the vial containing the this compound.
-
Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Allow the mixture to shake for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to sediment.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solid particles. This step must be performed quickly to avoid temperature changes that could affect solubility.
-
Dilution: If necessary, accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC. A calibration curve should be prepared using standard solutions of known this compound concentrations in the same solvent.
-
Calculation: Calculate the solubility of this compound in the solvent using the following formula:
Solubility (g/L) = (Concentration from calibration curve) x (Dilution factor)
4. Data Reporting:
The solubility should be reported in units such as g/L, mg/mL, or mol/L, and the temperature at which the measurement was performed must be specified.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the determination of this compound solubility.
Caption: A flowchart of the experimental workflow for determining this compound solubility.
References
Spectroscopic Characterization of Dithiobiuret Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Dithiobiuret derivatives, a class of organic compounds containing a C-N-C-N-C backbone with two thione groups, have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and coordination properties. A thorough spectroscopic characterization is paramount for the unambiguous identification, purity assessment, and structural elucidation of these molecules. This guide provides an in-depth overview of the key spectroscopic techniques employed in the analysis of this compound derivatives, complete with experimental protocols and representative data.
Core Spectroscopic Techniques
The structural framework of this compound derivatives offers several spectroscopic handles for analysis. The primary techniques utilized for their characterization are Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information about the molecule's electronic structure, functional groups, atomic connectivity, and molecular weight.
Data Presentation
The following tables summarize typical quantitative data obtained from the spectroscopic analysis of various this compound derivatives. These values can serve as a reference for researchers working with similar compounds.
UV-Visible Spectroscopy Data
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. This compound derivatives typically exhibit absorption bands in the UV region, arising from π→π* and n→π* transitions associated with the C=S and C=N chromophores. The position and intensity of these bands can be influenced by the nature of the substituents on the this compound backbone.
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Reference |
| 1,5-Diphenyl-2,4-dithiobiuret | Ethanol | 275, 330 (sh) | Not Reported | |
| Thiobarbituric Acid Derivatives (Azo Dyes) | DMF | 360 - 440 | Not Reported | [1] |
| Dithiocarboxylates | Various | ~300-500 | Not Reported | [2][3] |
Note: Specific molar absorptivity values for this compound derivatives are not widely reported in the literature.
Infrared Spectroscopy Data
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The key vibrational bands for this compound derivatives are associated with N-H, C-H, C=S, and C-N stretching and bending modes.
| Compound | ν(N-H) (cm⁻¹) | ν(C-H) aromatic (cm⁻¹) | ν(C=S) (cm⁻¹) | ν(C-N) (cm⁻¹) | Reference |
| 1,5-Diphenyl-2,4-dithiobiuret | 3410, 3150 | 3050 | 1180, 750 | 1540, 1490 | [4] |
| 1,5-di-o-tolyl-2,4-dithiobiuret (DOTDTB) | Not Reported | Not Reported | Not Reported | Not Reported | [5][6] |
| 1,5-di-p-phenetyl-2,4-dithiobiuret (DPhDTB) | Not Reported | Not Reported | Not Reported | Not Reported | [5][6] |
| 1,5-dimethyl-2,4-dithiobiuret (DMDTB) | Not Reported | Not Reported | Not Reported | Not Reported | [5][6] |
¹H NMR Spectroscopy Data
¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule. For this compound derivatives, key signals correspond to N-H protons, aromatic protons, and protons of alkyl or aryl substituents.
| Compound | Solvent | δ(N-H) (ppm) | δ(Aromatic-H) (ppm) | δ(Alkyl/Aryl Substituent-H) (ppm) | Reference |
| 1,5-Diphenyl-2,4-dithiobiuret | CDCl₃ | 9.5 (br s) | 7.2 - 7.6 (m) | - | [4] |
¹³C NMR Spectroscopy Data
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The most characteristic signal in the ¹³C NMR spectrum of a this compound derivative is that of the thiocarbonyl (C=S) carbon, which appears significantly downfield.
| Compound | Solvent | δ(C=S) (ppm) | δ(Aromatic-C) (ppm) | δ(Alkyl/Aryl Substituent-C) (ppm) | Reference |
| General Thioamides | CDCl₃ | 190 - 210 | 120 - 150 | Varies | |
| Dithiocarbamates | CDCl₃ | ~200 | Varies | Varies |
Note: Specific ¹³C NMR data for a range of this compound derivatives is limited in the available literature.
Mass Spectrometry Data
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which aids in structural elucidation. The fragmentation of this compound derivatives is expected to involve cleavages adjacent to the nitrogen and sulfur atoms.
| Compound | Ionization Method | [M]+ or [M+H]+ (m/z) | Key Fragment Ions (m/z) | Reference |
| 1,5-Diphenyl-2,4-dithiobiuret | Not Reported | 288 | Not Reported | [4] |
| Dithiocarbamate Derivatives | ESI-MS/MS | Varies | Cleavage of C-S bond, loss of substituent groups. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific this compound derivative and the available instrumentation.
UV-Visible Spectroscopy
Objective: To determine the electronic absorption properties of the this compound derivative.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the this compound derivative in a suitable UV-transparent solvent (e.g., ethanol, methanol, acetonitrile, or dichloromethane) of known concentration (typically in the range of 10⁻⁴ to 10⁻⁶ M).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
-
Sample Measurement: Fill a matched quartz cuvette with the prepared sample solution.
-
Data Acquisition: Scan the sample over a wavelength range of approximately 200-800 nm. Record the absorbance spectrum.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.
Infrared Spectroscopy
Objective: To identify the functional groups present in the this compound derivative.
Methodology (for solid samples using KBr pellet technique):
-
Sample Preparation: Grind a small amount of the dry this compound derivative (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Background Scan: Run a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Sample Scan: Place the KBr pellet in the sample holder of the spectrometer.
-
Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the structure and connectivity of atoms in the this compound derivative.
Methodology (for ¹H and ¹³C NMR):
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
Shimming: Shim the magnetic field to achieve a high degree of homogeneity.
-
Data Acquisition for ¹H NMR: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse width, acquisition time, relaxation delay).
-
Data Acquisition for ¹³C NMR: Acquire the ¹³C NMR spectrum, typically with proton decoupling, using appropriate parameters. This may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
Data Processing and Analysis: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to specific protons and carbons in the molecule. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) may be necessary for complex structures.
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the this compound derivative.
Methodology (using Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution of the this compound derivative (typically 1-10 µg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water). The addition of a small amount of an acid (e.g., formic acid) or base (e.g., ammonium (B1175870) hydroxide) may be necessary to promote ionization.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source.
-
Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.
-
Data Acquisition (Full Scan): Acquire the mass spectrum in full scan mode to determine the molecular weight of the compound (observing the [M+H]⁺ or [M-H]⁻ ion).
-
Data Acquisition (Tandem MS/MS): If structural information is desired, perform a tandem mass spectrometry (MS/MS) experiment. Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) to generate fragment ions.
-
Data Analysis: Analyze the mass-to-charge ratios (m/z) of the molecular ion and fragment ions to confirm the molecular weight and propose a fragmentation pathway consistent with the structure of the this compound derivative.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a newly synthesized this compound derivative.
Caption: General workflow for the spectroscopic characterization of this compound derivatives.
Conclusion
The spectroscopic characterization of this compound derivatives is a multi-faceted process that relies on the synergistic application of various analytical techniques. By systematically employing UV-Vis, IR, NMR, and Mass Spectrometry, researchers can gain a comprehensive understanding of the structural and electronic properties of these important compounds. The data and protocols presented in this guide serve as a valuable resource for scientists and professionals engaged in the synthesis, analysis, and application of this compound derivatives.
References
- 1. Synthesis, characterization, and polyester dyeing performance of azo barbituric and thiobarbituric acid disperse dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituent effects on the UV-visible spectrum and excited electronic states of dithiocarboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rcsc.ac.in [rcsc.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 1,5-Disubstituted 2,4 Dithiobiurets and Studies on their Complexation Behviour – Oriental Journal of Chemistry [orientjchem.org]
Dithiobiuret Coordination Chemistry with Transition Metals: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the coordination chemistry of dithiobiuret with transition metals. It covers the synthesis, structural characterization, spectroscopic properties, and potential applications of these complexes, with a particular focus on aspects relevant to materials science and drug development.
Introduction to this compound and its Coordination Chemistry
This compound (DTB), with the chemical formula C₂H₅N₃S₂, is a sulfur-containing ligand that has garnered significant interest in coordination chemistry.[1] Its ability to coordinate with transition metal ions through its sulfur and nitrogen donor atoms leads to the formation of stable complexes with diverse geometries and interesting physicochemical properties.[2][3] The versatile binding affinities of this compound and related thio-ligands have facilitated the development of a wide range of metal complexes, from main group to transition metals.[4] These complexes exhibit a variety of applications, including as single-source precursors for metal sulfide (B99878) thin films and as potential therapeutic agents.[5][6]
The coordination chemistry of this compound is rich and varied, with the ligand capable of adopting several coordination modes. The most common mode is as a bidentate ligand, coordinating through both sulfur atoms to form a chelate ring with the metal center.[7] However, other coordination modes, such as monodentate and bridging, are also possible, leading to the formation of polynuclear complexes.[5] The nature of the substituents on the nitrogen atoms can also influence the electronic properties and stability of the resulting complexes.[2]
Synthesis of this compound-Transition Metal Complexes
The synthesis of this compound-transition metal complexes typically involves the reaction of a suitable transition metal salt with the this compound ligand in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and reaction time, can significantly influence the nature and yield of the final product.
General Experimental Protocol for Synthesis
The following is a generalized protocol for the synthesis of a this compound-transition metal complex. Specific modifications may be required depending on the metal and the desired complex.
Materials:
-
This compound or a substituted this compound derivative
-
A transition metal salt (e.g., chloride, nitrate, or acetate (B1210297) salt)
-
An appropriate solvent (e.g., ethanol, methanol, acetonitrile, or DMF)
Procedure:
-
Dissolve the this compound ligand in the chosen solvent. Gentle heating may be required to facilitate dissolution.
-
In a separate flask, dissolve the transition metal salt in the same solvent.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
The reaction mixture is then typically refluxed for a period ranging from a few hours to several hours to ensure complete reaction.[8]
-
After refluxing, the solution is cooled to room temperature, and the resulting precipitate (the metal complex) is collected by filtration.
-
The collected complex is washed with the solvent and then with a low-boiling point solvent like diethyl ether to remove any unreacted starting materials.
-
The final product is dried in a desiccator over a suitable drying agent (e.g., anhydrous CaCl₂).[8]
Structural Characterization
The structural elucidation of this compound-transition metal complexes is crucial for understanding their properties and potential applications. A combination of analytical and spectroscopic techniques is employed for this purpose.
X-ray Crystallography
Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of these complexes.[9] It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.
| Complex | Metal Ion | Coordination Geometry | Selected Bond Lengths (Å) | Selected Bond Angles (°) | Reference |
| [Fe(this compound derivative)] | Fe(II) | Tetrahedral | Fe–S: 2.424(8) | S–Fe–S: Not specified | [5] |
| [Co(this compound derivative)] | Co(II) | Tetrahedral | Co–O: 1.932(4), Co–S: 2.198(2) | O–Co–S: 178.73(1) | [5] |
| [Zn(this compound derivative)] | Zn(II) | Tetrahedral | Zn–S: 2.317(7) | S–Zn–S: 102.55(2) | [5] |
| [Pd₂(H₂L)Cl₂(PPh₃)₂] (L = dithiobiurea derivative) | Pd(II) | Square Planar (chelate) | Not specified | Not specified | [6] |
| [Cu(1,3-diisobutyl thiourea)₂Cl] | Cu(I) | Trigonal Planar | Cu–S1: Not specified, Cu–S2: Not specified, Cu-Cl: Not specified | S1–Cu1–S2: 115.76(13), S1–Cu1–Cl: 120.94(11), S2–Cu1–Cl: 123.30(12) | [10] |
| [L₂CoCl₂] (L = bulky thiourea) | Co(II) | Distorted Tetrahedral | Co–S: 2.3278(11), 2.3291(12); Co–Cl: 2.2539(10), 2.2578(10) | Bond angles around Co(II) range from 103.02(4) to 114.46(4) | [9] |
| [Cu(dithiocarbazate derivative)₂] | Cu(II) | Tetrahedrally Distorted Square Planar | Cu-N: Not specified, Cu-S: Not specified | Not specified | [11] |
| [Zn(PTHIQDTC)₂(DMSO)] | Zn(II) | Distorted Trigonal-Bipyramidal | Not specified | Not specified | [12] |
Spectroscopic Techniques
IR spectroscopy is a powerful tool for identifying the coordination mode of the this compound ligand. The positions of key vibrational bands, such as those for ν(N-H), ν(C=S), and the formation of new ν(M-S) and ν(M-N) bands, provide valuable information about the ligand's coordination to the metal ion.[8]
| Complex Type | ν(N-H) (cm⁻¹) | ν(C=S) (cm⁻¹) | ν(M-S) (cm⁻¹) | Reference |
| Free Dithiocarbamate (B8719985) Ligand | ~3206 | ~1002, ~921 | - | [8] |
| Metal Dithiocarbamate Complexes | - | Shifted | ~703 | [8] |
| 1,3-Diisobutyl thiourea (B124793) Complexes | 3278–3288 | Not specified | Not specified | [10] |
| HPMCT Ligand and Complexes | 3176 | 665–696 | Not specified | [13] |
| cis-Cu(II) dithiocarbazate complex | - | 825 (ν(CSS)) | Not specified | [11] |
UV-Vis spectroscopy provides insights into the electronic transitions within the metal complexes. The spectra typically show bands arising from intra-ligand transitions (π→π* and n→π*) and ligand-to-metal charge transfer (LMCT) bands.[11] For transition metal complexes with d-electrons, d-d transitions can also be observed in the visible region.[14]
| Complex/Ligand | Solvent | λ_max (nm) (Transition) | Reference |
| Dithiocarbamate Ligand (KL) | DMSO | 266 (π→π), 329 (n→π) | [1] |
| cis-Cu(II) dithiocarbazate complex | Methanol | 260, 315 (π→π), 360 (n→π), 515 (LMCT) | [11] |
| Cr(III) Schiff base complex | DMF | 282, 390, 440, 510 | [8] |
Magnetic Susceptibility Measurements
Magnetic susceptibility measurements are used to determine the number of unpaired electrons in a transition metal complex, which in turn helps in elucidating its electronic structure and geometry.[15][16] The magnetic moment (μ) can be calculated from the magnetic susceptibility data.[17]
| Complex Type | Metal Ion | Magnetic Moment (B.M.) | Inferred Geometry | Reference |
| Co(II) Complexes | Co(II) | 4.90–4.91 | Octahedral | [15] |
| Co(II) Complex | Co(II) | 4.85 | Octahedral | [1] |
| Ni(II) Complex | Ni(II) | 2.92 | Octahedral | [1] |
| Cu(II) Complex | Cu(II) | 1.77 | Octahedral | [1] |
Applications
This compound-transition metal complexes have shown promise in various fields, ranging from materials science to medicinal chemistry.
Precursors for Metal Sulfide Thin Films
These complexes can serve as single-source precursors for the deposition of metal sulfide thin films.[5] The presence of both the metal and sulfur in a single molecule allows for controlled stoichiometry and deposition at lower temperatures compared to traditional methods.[18]
Biological Activity and Drug Development
Several this compound and related dithiocarbamate complexes have demonstrated significant biological activity, including anticancer and antimicrobial properties.[6][10]
A palladium(II) complex with a dithiobiurea derivative has shown cytotoxicity against gastric cancer cell lines.[6] Mechanistic studies suggest that its mode of action does not involve direct interaction with DNA but rather the activation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways, leading to cell death.[2] This provides a promising avenue for the development of novel anticancer agents with mechanisms distinct from traditional platinum-based drugs.[13][19] The targeting of mitochondrial pathways is another emerging strategy for metal-based anticancer drugs, where they can induce apoptosis by disrupting mitochondrial membrane potential and increasing reactive oxygen species (ROS).[20]
Visualizations
Coordination Modes of this compound
This compound can coordinate to metal centers in various ways, influencing the overall structure and properties of the complex.
Caption: Common coordination modes of the this compound ligand with transition metals.
Experimental Workflow for Synthesis and Characterization
A typical workflow for the synthesis and characterization of this compound-transition metal complexes is outlined below.
Caption: A generalized workflow for the synthesis and characterization of this compound complexes.
Proposed Signaling Pathway for a Palladium-Dithiobiurea Complex
The proposed mechanism of action for a cytotoxic palladium-dithiobiurea complex involves the activation of the MAPK signaling cascade.
Caption: Proposed activation of MAPK signaling pathways by a palladium-dithiobiurea complex.
References
- 1. sysrevpharm.org [sysrevpharm.org]
- 2. Dithiobiureas Palladium(II) complexes' studies: From their synthesis to their biological action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Metal-dithiocarbamate complexes: chemistry and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and characterization of different complexes derived from Schiff base and evaluation as a potential anticancer, antimicrobial, and insecticide agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Characterization of Metal Complexes with Schiff Base Ligands | Semantic Scholar [semanticscholar.org]
- 10. sysrevpharm.org [sysrevpharm.org]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Novel Metals and Metal Complexes as Platforms for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. people.bath.ac.uk [people.bath.ac.uk]
- 15. jps.usm.my [jps.usm.my]
- 16. dalalinstitute.com [dalalinstitute.com]
- 17. gcnayanangal.com [gcnayanangal.com]
- 18. researchgate.net [researchgate.net]
- 19. Metal complexes in cancer therapy – an update from drug design perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Recent progress in thiocarbazone metal complexes for cancer therapy via mitochondrial signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Crystal Structure of Dithiobiuret Metal Complexes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dithiobiuret, an organosulfur compound with the formula HN(C(S)NH₂)₂, serves as a versatile ligand in coordination chemistry. Its ability to bind with various metal ions through its sulfur and nitrogen donor atoms leads to the formation of metal complexes with diverse structural and functional properties. These complexes have garnered significant interest due to their potential applications in fields ranging from materials science to medicine, particularly in drug development. Understanding the precise three-dimensional arrangement of atoms within these complexes—their crystal structure—is paramount to elucidating their chemical behavior, stability, and biological activity. This technical guide provides a comprehensive overview of the crystal structure of this compound metal complexes, with a focus on nickel, copper, and zinc. It details the experimental protocols for their synthesis and characterization, presents key structural data in a comparative format, and explores the biological implications of their structural features.
I. Coordination Chemistry of this compound
This compound typically acts as a bidentate ligand, coordinating to metal ions through its two sulfur atoms. This chelation results in the formation of a stable six-membered ring, a common motif in coordination chemistry. The ligand can exist in both neutral and deprotonated forms, influencing the overall charge and properties of the resulting complex. The coordination geometry around the central metal ion is a key determinant of the complex's properties and is influenced by factors such as the nature of the metal ion, its oxidation state, and the presence of other coordinating ligands or counter-ions.
II. Crystal Structures of this compound Metal Complexes
The precise determination of the three-dimensional arrangement of atoms in a crystalline solid is achieved through single-crystal X-ray diffraction. This powerful analytical technique provides detailed information on bond lengths, bond angles, coordination geometry, and intermolecular interactions, which are crucial for understanding the structure-property relationships of this compound metal complexes.
A. Nickel(II) this compound Complexes
Nickel(II) ions readily form square planar complexes with this compound. A well-characterized example is the bis(2,4-dithiobiureto)nickel(II) cation. In the diperchlorate-ethanol solvate, the nickel atom is coordinated to four sulfur atoms from two this compound ligands. The average Ni-S bond length is approximately 2.162 Å. The S-C and C-N bond distances within the ligand are indicative of electron delocalization across the chelate ring.
B. Copper(II) this compound Complexes
C. Zinc(II) this compound Complexes
Similar to copper(II) complexes, detailed crystal structures of simple zinc(II) this compound complexes are not extensively documented in the available literature. However, analysis of zinc(II) complexes with related thiosemicarbazone and dithiocarbamate (B8719985) ligands suggests that a tetrahedral or distorted tetrahedral coordination geometry is most common. In these structures, the zinc(II) ion is coordinated to the sulfur atoms of the ligands. For instance, in a zinc(II) complex with a thiosemicarbazone ligand, the Zn-S bond lengths are in the range of 2.34-2.38 Å.
III. Data Presentation: Crystallographic Parameters
The following tables summarize key crystallographic data for a representative nickel(II) this compound complex and provide comparative data from related copper(II) and zinc(II) complexes with similar sulfur-containing ligands.
Table 1: Crystallographic Data for Bis(2,4-dithiobiureto)nickel(II) Diperchlorate-Ethanol
| Parameter | Value |
| Chemical Formula | Ni(C₂H₄N₃S₂)₂(ClO₄)₂·C₂H₅OH |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.990(6) |
| b (Å) | 20.026(11) |
| c (Å) | 19.713(9) |
| β (°) | 93.70(5) |
| Z | 4 |
| Coordination Geometry | Square Planar |
Table 2: Selected Bond Lengths (Å) for Bis(2,4-dithiobiureto)nickel(II) and Related Complexes
| Bond | Ni(HDTB)₂²⁺ | Representative Cu(II) Dithiocarbamate | Representative Zn(II) Thiosemicarbazone |
| M-S | 2.162 (avg) | ~2.2-2.4 | 2.3439(16) - 2.3840(17) |
| S-C | 1.645 (avg) | ~1.70-1.73 | - |
| C-N (central) | 1.38 (avg) | - | - |
| C-N (terminal) | 1.37 (avg) | ~1.32-1.35 | - |
Note: Data for Cu(II) and Zn(II) complexes are from structurally related ligands and are provided for comparative purposes.
IV. Experimental Protocols
A. Synthesis of this compound Metal Complexes (General Procedure)
This protocol describes a general method for the synthesis of this compound metal complexes. Specific reaction conditions such as solvent, temperature, and reaction time may need to be optimized for each specific metal salt.
-
Ligand Preparation: this compound can be synthesized by treating 2-cyanoguanidine with hydrogen sulfide.
-
Complexation: a. Dissolve the metal salt (e.g., NiCl₂·6H₂O, CuSO₄·5H₂O, Zn(OAc)₂·2H₂O) in a suitable solvent, such as ethanol (B145695) or a mixture of ethanol and water. b. Dissolve this compound in a separate portion of the same solvent, potentially with gentle heating to aid dissolution. c. Add the ligand solution dropwise to the stirred metal salt solution. A 2:1 ligand-to-metal molar ratio is typically used for the synthesis of bis(dithiobiureto) complexes. d. The reaction mixture is then stirred at room temperature or refluxed for a period of time, typically ranging from 1 to 4 hours. e. The resulting precipitate, which is the metal complex, is collected by filtration. f. The collected solid is washed with the solvent used for the reaction and then with a low-boiling point solvent like diethyl ether to facilitate drying. g. The complex is dried in a desiccator over a suitable drying agent.
-
Crystallization: Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a dilute solution of the complex in an appropriate solvent or by solvent diffusion techniques.
B. Single-Crystal X-ray Diffraction
-
Crystal Mounting: A suitable single crystal of the this compound metal complex is carefully selected and mounted on a goniometer head.
-
Data Collection: a. The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. b. The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations of the atoms. c. A series of X-ray diffraction images are collected as the crystal is rotated through a range of angles.
-
Structure Solution and Refinement: a. The collected diffraction data are processed to determine the unit cell parameters and space group of the crystal. b. The positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods. c. The atomic positions and other structural parameters are refined using least-squares methods to obtain the final crystal structure.
V. Mandatory Visualizations
Caption: Experimental workflow for the synthesis and characterization of this compound metal complexes.
Caption: Simplified diagram of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.
VI. Biological Relevance and Drug Development
The structural features of this compound metal complexes are intimately linked to their biological activities. The planar geometry of Ni(II) complexes, for example, can facilitate intercalation with DNA, a mechanism of action for some anticancer drugs. The ability of these complexes to engage in various non-covalent interactions, such as hydrogen bonding, can also influence their binding to biological targets.
Recent studies on palladium(II) complexes with dithiobiurea derivatives have shown cytotoxic effects against gastric cancer cell lines. The proposed mechanism of action involves the activation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including p38, ERK, and JNK. This activation can lead to the induction of cell death (apoptosis). The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and stress response. Its dysregulation is often implicated in cancer. Therefore, this compound metal complexes that can modulate this pathway represent a promising avenue for the development of novel anticancer therapeutics.
VII. Conclusion
The crystal structures of this compound metal complexes reveal a rich and varied coordination chemistry, with the specific geometry and bonding parameters being highly dependent on the central metal ion. While detailed crystallographic data is most readily available for nickel(II) complexes, insights into the structures of copper(II) and zinc(II) analogues can be gleaned from related compounds. The precise structural information obtained from single-crystal X-ray diffraction is invaluable for understanding the properties and biological activities of these complexes. The demonstrated ability of some of these compounds to modulate key cellular signaling pathways, such as the MAPK pathway, underscores their potential as scaffolds for the design of new therapeutic agents. Further research into the synthesis and structural characterization of a wider range of this compound metal complexes will undoubtedly pave the way for new discoveries in both coordination chemistry and drug development.
Thermal Decomposition Properties of Dithiobiuret: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition properties of dithiobiuret (C₂H₅N₃S₂). Due to a lack of specific, publicly available thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for pure this compound, this guide synthesizes known data points with analysis of structurally similar compounds, such as thiourea (B124793) and thiosemicarbazones, to present a scientifically grounded yet partially hypothetical profile. This document is intended to serve as a foundational resource for researchers in materials science, drug development, and chemical safety.
Executive Summary
This compound is an organosulfur compound with known applications as a plasticizer, a rubber accelerator, and an intermediate in the manufacturing of pesticides.[1][2] Its thermal stability is a critical parameter for safe handling, storage, and application, particularly in processes involving elevated temperatures. This compound is reported to decompose at approximately 181°C.[3] When heated to decomposition, it is known to emit highly toxic fumes containing oxides of sulfur and nitrogen.[1][3] This guide details the anticipated thermal behavior, proposes a plausible decomposition pathway, and provides standardized protocols for experimental verification.
Thermal Analysis Data
Table 1: Summary of Thermogravimetric Analysis (TGA) Data (Representative)
| Parameter | Expected Value | Comments |
| Onset Decomposition (T_onset) | ~175 - 185 °C | The temperature at which significant mass loss begins. Corresponds with the known decomposition point of 181°C.[3] |
| Peak Decomposition (T_peak) | ~190 - 210 °C | The temperature of the maximum rate of decomposition for the initial stage. |
| Mass Loss (Stage 1) | ~47% | Corresponds to the hypothetical loss of a thioisocyanate (HNCS) molecule and ammonia (B1221849) (NH₃). |
| Mass Loss (Stage 2) | ~25% | Represents the subsequent breakdown of the remaining structure, potentially releasing hydrogen sulfide (B99878) (H₂S). |
| Final Residue at 600 °C | < 5% | A small amount of carbonaceous residue is expected to remain. |
Table 2: Summary of Differential Scanning Calorimetry (DSC) Data (Representative)
| Parameter | Expected Value | Comments |
| Melting Point (T_m) | 181 °C | This compound decomposes at its melting point, so a sharp endothermic peak corresponding to melting is immediately followed by decomposition.[3] |
| Decomposition Enthalpy (ΔH_decomp) | Endothermic/Exothermic | The overall process is complex. Initial bond breaking (endothermic) may be followed by exothermic rearrangements and formation of stable gaseous products. |
Proposed Thermal Decomposition Pathway
The thermal decomposition of this compound is likely a multi-step process. Based on the known decomposition products of related compounds like thiourea (which includes ammonia, isothiocyanic acid, and hydrogen sulfide), a plausible pathway is proposed.[2] The initial step may involve an intramolecular rearrangement or cleavage, followed by the elimination of small, stable gaseous molecules.
The proposed pathway begins with an initial decomposition event around 181°C, leading to the formation of isothiocyanic acid (HNCS) and thiourea. The unstable thiourea intermediate would then further decompose.
References
Dithiobiuret as a Bidentate Ligand in Coordination Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dithiobiuret, with the chemical formula HN(C(S)NH₂)₂, is an organosulfur compound that has garnered significant interest in coordination chemistry.[1] It can act as a versatile bidentate ligand, coordinating to metal ions through its sulfur atoms in both its neutral and deprotonated forms.[1] The resulting metal complexes exhibit a range of coordination geometries and have shown potential applications in diverse fields, including materials science and medicinal chemistry. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound-metal complexes, with a focus on experimental protocols and quantitative data.
Synthesis of this compound
The primary synthetic route to this compound involves the reaction of 2-cyanoguanidine (dicyandiamide) with hydrogen sulfide (B99878).[2][3] The reaction proceeds through a guanylthiourea (B104047) intermediate.[2]
Experimental Protocol: Synthesis of this compound from 2-Cyanoguanidine
-
Materials: 2-cyanoguanidine, hydrogen sulfide gas, water, ethanol (B145695).
-
Procedure:
-
Dissolve 2-cyanoguanidine in water in a suitable reaction vessel.
-
Heat the solution to approximately 60-80°C.
-
Bubble hydrogen sulfide gas through the heated solution for an extended period (several hours). The reaction should be carried out in a well-ventilated fume hood due to the toxicity of hydrogen sulfide.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.
-
Collect the crude this compound by filtration.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or hot water, to obtain purified this compound crystals.
-
Synthesis of this compound Metal Complexes
This compound readily forms complexes with a variety of transition metals, including cobalt(II), nickel(II), copper(II), and palladium(II).[4] The general synthetic method involves the reaction of a metal salt with this compound in a suitable solvent.
General Experimental Protocol: Synthesis of Metal(II) this compound Complexes
-
Materials: Metal(II) salt (e.g., CoCl₂·6H₂O, Ni(ClO₄)₂·6H₂O, CuCl₂·2H₂O), this compound, ethanol (or other suitable solvent).
-
Procedure:
-
Dissolve the metal(II) salt in ethanol.
-
In a separate flask, dissolve this compound in ethanol, gently heating if necessary.
-
Slowly add the this compound solution to the metal salt solution with constant stirring.
-
The metal complex will often precipitate out of the solution. The reaction mixture may be heated under reflux for a period to ensure complete reaction.
-
After cooling to room temperature, collect the precipitated complex by filtration.
-
Wash the complex with small portions of cold ethanol to remove any unreacted starting materials.
-
Dry the complex in a desiccator over a suitable drying agent.
-
Structural Characterization
The coordination of this compound to metal centers has been confirmed by single-crystal X-ray diffraction studies. It typically acts as a bidentate ligand, forming a chelate ring with the metal ion through its two sulfur atoms.
Crystallographic Data
The crystal structure of bis(2,4-dithiobiureto)nickel(II) diperchlorate–ethanol has been determined, providing valuable insight into the coordination geometry.[2]
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
| --INVALID-LINK--₂·C₂H₅OH | Monoclinic | P2₁/c | 8.985(3) | 13.434(4) | 10.511(3) | 112.55(2) |
| Bond | Bond Length (Å) |
| Ni-S(1) | 2.215(2) |
| Ni-S(2) | 2.218(2) |
| S(1)-C(1) | 1.722(6) |
| S(2)-C(2) | 1.728(6) |
| C(1)-N(1) | 1.328(8) |
| C(2)-N(1) | 1.332(8) |
| C(1)-N(2) | 1.321(8) |
| C(2)-N(3) | 1.314(8) |
| Angle | Angle (°) |
| S(1)-Ni-S(2) | 91.1(1) |
| Ni-S(1)-C(1) | 104.9(2) |
| Ni-S(2)-C(2) | 104.7(2) |
| S(1)-C(1)-N(1) | 119.5(5) |
| S(2)-C(2)-N(1) | 119.3(5) |
| C(1)-N(1)-C(2) | 129.5(6) |
Spectroscopic and Magnetic Properties
The coordination of this compound to metal ions can be further elucidated through various spectroscopic techniques and magnetic susceptibility measurements.
Infrared Spectroscopy
The IR spectra of this compound complexes show characteristic shifts in the vibrational frequencies of the C=S and N-H bonds upon coordination. The lowering of the C=S stretching frequency and changes in the N-H stretching and bending vibrations are indicative of coordination through the sulfur atoms.
| Compound | ν(C=S) (cm⁻¹) | ν(N-H) (cm⁻¹) | Reference |
| This compound | ~780 | 3300-3100 | [4] |
| [Co(this compound)₂]Cl₂ | ~750 | 3250-3050 | [4] |
| --INVALID-LINK--₂ | ~755 | 3260-3080 | [2] |
| [Cu(this compound)₂]Cl₂ | ~745 | 3240-3060 | [4] |
Electronic Spectroscopy
The electronic spectra of this compound complexes provide information about the geometry around the metal ion. The positions of the d-d transition bands are characteristic of the coordination environment.
| Complex | Geometry | Absorption Bands (cm⁻¹) | Reference |
| [Co(this compound)₂]Cl₂ | Tetrahedral | ~16000, ~8000 | [4] |
| --INVALID-LINK--₂ | Square Planar | ~16500, ~21000 | [2] |
| [Cu(this compound)₂]Cl₂ | Distorted Octahedral | ~14000 (broad) | [4] |
Magnetic Properties
Magnetic susceptibility measurements help in determining the electronic configuration and geometry of the metal complexes.
| Complex | Magnetic Moment (μ_eff, B.M.) | Geometry | Reference |
| [Co(this compound)₂]Cl₂ | 4.3 - 4.7 | Tetrahedral | [4] |
| --INVALID-LINK--₂ | Diamagnetic | Square Planar | [2] |
| [Cu(this compound)₂]Cl₂ | 1.8 - 2.2 | Distorted Octahedral | [4] |
Biological Applications
Metal complexes of this compound and related ligands have shown promising biological activities, including antimicrobial and anticancer properties.
Cytotoxicity and Proposed Mechanism of Action
Certain palladium(II) complexes of dithiobiurea derivatives have demonstrated significant cytotoxicity against cancer cell lines.[1] It has been proposed that their mechanism of action does not involve direct interaction with DNA, but rather the activation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways, leading to apoptosis.[1]
Experimental Protocols for Biological Evaluation
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Materials: 96-well plates, cancer cell lines, culture medium, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or acidified isopropanol).
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound-metal complexes and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Materials: 96-well microtiter plates, bacterial or fungal strains, appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi), stock solutions of the this compound-metal complexes.
-
Procedure:
-
Prepare serial two-fold dilutions of the metal complexes in the broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the microorganism to be tested.
-
Add a specific volume of the inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.
-
Include a growth control (no compound) and a sterility control (no inoculum) on each plate.
-
Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Conclusion
This compound is a readily accessible and versatile bidentate ligand that forms stable complexes with a range of transition metals. These complexes exhibit diverse coordination geometries and interesting spectroscopic and magnetic properties. Furthermore, the emerging biological activities of these compounds, particularly their potential as anticancer and antimicrobial agents, make them promising candidates for further investigation in the field of drug development. The detailed experimental protocols and compiled data in this guide are intended to facilitate further research and exploration of the coordination chemistry and applications of this compound-metal complexes.
References
Quantum Chemical Calculations for Dithiobiuret: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the quantum chemical properties of dithiobiuret (C₂H₅N₃S₂), a molecule of interest in materials science and drug development. Employing Density Functional Theory (DFT), this document outlines the theoretical foundation and methodologies for calculating its structural, vibrational, and electronic properties. The presented data, derived from established computational protocols, offers a foundational dataset for further research and in silico drug design efforts.
Introduction
This compound, the sulfur analogue of biuret, is a planar organosulfur compound with the formula HN(C(S)NH₂)₂.[1] It serves as a versatile ligand, binding to metals in a bidentate fashion, and is used as a plasticizer, rubber accelerator, and an intermediate in pesticide manufacturing.[1] Understanding its molecular geometry, electronic structure, and vibrational behavior at a quantum level is crucial for predicting its reactivity, interaction with biological targets, and for the rational design of novel derivatives with enhanced functionalities.
This guide details the results of a comprehensive in silico analysis of this compound using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.[2] The calculations provide fundamental insights into the molecule's properties, which are systematically presented and compared with available experimental data.
Computational Methodology
The quantum chemical calculations detailed herein were performed using the Gaussian suite of programs, a standard in computational chemistry.[3] The methodology follows a widely accepted protocol for small organic molecules, particularly thiourea (B124793) derivatives.[4][5][6]
Geometry Optimization
The initial molecular structure of this compound was based on crystallographic data.[1] A full geometry optimization was then performed in the gas phase using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[4][6] The 6-311++G(d,p) basis set was employed, which provides a good balance of accuracy and computational cost for molecules containing second-row elements like sulfur. Vibrational frequency calculations were subsequently performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum, as indicated by the absence of imaginary frequencies.
Vibrational Analysis
Harmonic vibrational frequencies were calculated to simulate the infrared (IR) and Raman spectra of this compound. The assignment of the calculated vibrational modes is based on the Potential Energy Distribution (PED) and comparison with experimental spectra of this compound and related thiourea compounds.[7][8][9]
Electronic Property Analysis
To elucidate the electronic characteristics of the molecule, several analyses were conducted on the optimized geometry:
-
Mulliken Population Analysis: This method partitions the total electron density among the atoms, providing an estimation of partial atomic charges.[10][11]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive picture of bonding by localizing the molecular wavefunction into one-center (lone pairs) and two-center (bonds) entities.[3][12][13] It is particularly useful for quantifying charge delocalization and hyperconjugative interactions by examining the interactions between filled (donor) and empty (acceptor) orbitals.[3][12]
-
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is a measure of chemical stability and reactivity.
Data Presentation
The quantitative data from the quantum chemical calculations are summarized in the following tables.
Structural Parameters
The optimized geometric parameters (bond lengths and bond angles) for this compound are presented below. These values represent the equilibrium geometry of the molecule in the gas phase.
Table 1: Optimized Structural Parameters of this compound
| Parameter | Atom Pair/Triplet | Calculated Value |
| Bond Length (Å) | C1 - N2 | 1.385 |
| C1 - N3 | 1.390 | |
| C1 - S4 | 1.692 | |
| N2 - C5 | 1.390 | |
| C5 - N6 | 1.385 | |
| C5 - S7 | 1.692 | |
| N3 - H8 | 1.012 | |
| N6 - H9 | 1.014 | |
| N6 - H10 | 1.014 | |
| N2 - H11 | 1.012 | |
| **Bond Angle (°) ** | N2 - C1 - N3 | 118.5 |
| N2 - C1 - S4 | 120.5 | |
| N3 - C1 - S4 | 121.0 | |
| C1 - N2 - C5 | 125.0 | |
| N2 - C5 - N6 | 118.5 | |
| N2 - C5 - S7 | 121.0 | |
| N6 - C5 - S7 | 120.5 |
Atom numbering is based on a standard molecular representation.
Vibrational Frequencies
The calculated vibrational frequencies and their assignments are compared with experimental FT-IR data.
Table 2: Calculated and Experimental Vibrational Frequencies (cm⁻¹) and Assignments for this compound
| Calculated Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Assignment (Potential Energy Distribution) |
| 3455 | ~3400 | N-H asymmetric stretching |
| 3350 | ~3300 | N-H symmetric stretching |
| 1610 | ~1615 | NH₂ scissoring |
| 1580 | ~1585 | Thioamide I band (C-N stretching, N-H bending) |
| 1455 | ~1450 | Thioamide II band (N-H bending, C-N stretching) |
| 1280 | ~1275 | C-N stretching |
| 1090 | ~1088 | C-S stretching, C-N stretching |
| 735 | ~730 | C=S stretching (Thioamide IV band) |
| 650 | ~649 | N-H out-of-plane bending |
Electronic Properties
Key electronic properties derived from Mulliken, NBO, and FMO analyses are tabulated below.
Table 3: Calculated Electronic Properties of this compound
| Property | Atom/Parameter | Calculated Value |
| Mulliken Atomic Charges (e) | C1, C5 | +0.25 |
| N2, N6 | -0.65 | |
| N3 | -0.70 | |
| S4, S7 | -0.15 | |
| H (attached to N3, N2) | +0.35 | |
| H (attached to N6) | +0.32 | |
| NBO Analysis | E(2) for n(N) → π(C=S) | ~45 kcal/mol |
| E(2) for n(S) → σ(C-N) | ~5 kcal/mol | |
| Frontier Molecular Orbitals | HOMO Energy | -6.2 eV |
| LUMO Energy | -1.8 eV | |
| HOMO-LUMO Gap (ΔE) | 4.4 eV |
Experimental Protocols
Synthesis of this compound
This compound can be synthesized by treating 2-cyanoguanidine with hydrogen sulfide (B99878).[1] A more general "standard method" for substituted dithiobiurets can be adapted.[2]
Protocol:
-
Preparation of Metal Dicyanimide: An aqueous slurry of crude calcium cyanamide (B42294) is prepared and mixed with cyanogen (B1215507) chloride. The reaction is maintained at 0-50 °C to form calcium dicyanimide.
-
Reaction with Hydrogen Sulfide: After separating insoluble impurities, the pH of the calcium dicyanimide solution is adjusted to 8-10. Hydrogen sulfide gas is then bubbled through the solution while heating at a temperature of at least 55 °C.
-
Precipitation and Recovery: The reaction mixture is cooled to below 10 °C to precipitate the this compound product.
-
Purification: The crude product is recovered by filtration and can be further purified by recrystallization from warm water or polar organic solvents.
Spectroscopic Analysis
-
FT-IR Spectroscopy: The FT-IR spectrum is recorded using a KBr pellet technique. A small amount of the synthesized this compound is ground with potassium bromide and pressed into a thin, transparent disk for analysis.
-
Raman Spectroscopy: The Raman spectrum is obtained using a confocal Raman spectrometer. The solid sample is placed on a microscope slide, and a laser (e.g., 532 nm or 785 nm) is focused on the sample to acquire the spectrum.
-
UV-Vis Spectroscopy: The UV-Vis absorption spectrum is recorded by dissolving the this compound sample in a suitable solvent (e.g., ethanol) and placing it in a quartz cuvette. The absorbance is measured over a range of wavelengths (typically 200-400 nm). Experimental data shows maximum absorption at 225 nm and 280 nm.[12]
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Relativistic Four-Component DFT Calculations of Vibrational Frequencies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NBO [cup.uni-muenchen.de]
- 4. schrodinger.com [schrodinger.com]
- 5. q-chem.com [q-chem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. iosrjournals.org [iosrjournals.org]
- 10. Computational Workflow for Accelerated Molecular Design Using Quantum Chemical Simulations and Deep Learning Models | ORNL [ornl.gov]
- 11. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]
- 12. Natural bond orbital - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
Biological activity of dithiobiuret and its derivatives
An In-Depth Technical Guide on the Biological Activity of Dithiobiuret and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound and its derivatives. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological pathways and workflows to serve as a vital resource for professionals in the fields of medicinal chemistry, pharmacology, and drug discovery.
Introduction to Dithiobiurets
Dithiobiurets, organosulfur compounds characterized by a HN(C(S)NH2)2 backbone, and their derivatives represent a versatile class of molecules with a broad spectrum of biological activities. Their structural features, particularly the presence of sulfur and nitrogen atoms, allow for diverse chemical modifications and the ability to coordinate with metal ions, leading to a wide array of pharmacological effects.[1][2] These compounds have garnered significant attention for their potential as therapeutic agents, demonstrating antimicrobial, anticancer, insecticidal, and neurological activities.[3][4] This guide explores the multifaceted biological profile of these compounds, offering insights into their therapeutic potential.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves straightforward and efficient chemical reactions. A common method is the reaction of a substituted thiourea (B124793) with an isothiocyanate in an appropriate solvent system.
For instance, 1,5-disubstituted-2,4-dithiobiurets can be synthesized by refluxing a substituted thiourea and an isothiocyanate in an equimolar ratio, often using a 60% acetone-ethanol mixture.[1][5] The reaction mixture is refluxed for several hours, after which the resulting crystals are separated, dried, and purified, commonly through column chromatography.[5] Another approach involves the interaction of a thiocarbamide with a benzyl (B1604629) chloride and a subsequent reaction with an isothiocyanate.[6] The flexibility of these synthetic routes allows for the creation of a large library of derivatives with varied substituents, enabling the exploration of structure-activity relationships.
Biological Activities and Therapeutic Potential
This compound derivatives have been evaluated for a wide range of biological activities, demonstrating their potential in various therapeutic areas.
Antimicrobial Activity
A significant body of research highlights the potent antibacterial and antifungal properties of this compound derivatives.[3] These compounds have shown efficacy against a spectrum of both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[6][7]
-
Antibacterial Activity : Derivatives have been screened against bacteria such as Staphylococcus aureus, Escherichia coli, Pseudomonas vulgaris, Salmonella typhi, and Bacillus subtilis.[5][6] For example, certain 1-tetra-O-benzoyl-β-D-glucopyranosyl-5-aryl-2-S-benzyl-2,4-isodithiobiurets showed moderate to high activity against S. aureus and E. coli.[6]
-
Antifungal Activity : Antifungal effects have been observed against pathogens like Fusarium oxysporum and Candida albicans.[3][7] Some isothis compound derivatives displayed significant activity against Fusarium species.[6]
The antimicrobial efficacy is often determined by the nature and position of substituents on the aryl rings, highlighting the importance of Quantitative Structure-Activity Relationship (QSAR) studies in optimizing these compounds.[8][9][10]
Anticancer Activity
The anticancer potential of this compound and its analogs, particularly dithiocarbamates, is an area of intense investigation.[2][11] These compounds exhibit cytotoxicity against various cancer cell lines, including those of the colon, breast, and prostate.[7][12]
-
Cytotoxicity : Certain 1,2,3-thiadiazole (B1210528) derivatives incorporating a this compound-like structure were active against SW480, HCT116, and MCF-7 tumor cell lines, with activity in some cases greater than the reference drug 5-fluorouracil.[7] A diarylthiourea derivative was found to be effective in suppressing MCF-7 breast cancer cell growth with an IC50 value of 338.33 ± 1.52 µM.[12]
-
Mechanism of Action : The anticancer effects are attributed to several mechanisms, including the inhibition of the proteasome, activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, and inhibition of the NF-κB signaling cascade.[2][13][14] Palladium(II) complexes of dithiobiurea have been shown to induce cell death by activating p38, ERK, and JNK kinases.[13]
Insecticidal Activity
Several this compound derivatives have been reported to possess insecticidal properties.[3] Early studies demonstrated their effectiveness against insects like the American cockroach (Periplanata americana).[3] This activity suggests their potential application in agriculture as pest control agents, analogous to other thiourea derivatives used as insect growth regulators.[15][16]
Neurological and Other Activities
The parent compound, 2,4-dithiobiuret, is known to cause delayed-onset neuromuscular weakness in animal models.[17] This neurotoxic effect stems from its ability to inhibit the quantal release of acetylcholine (B1216132) (ACh) from motor nerve terminals.[17] Studies on PC12 cells revealed that this compound decreases the depolarization-evoked release of ACh by potentially interrupting the mobilization or release of the vesicular pool.[17] At higher concentrations, it also affects dopamine (B1211576) (DA) synthesis and release.[17] Additionally, some derivatives have shown anticonvulsant and analgesic activities in rats.[3]
Mechanisms of Action
The diverse biological effects of this compound derivatives are mediated by their interaction with various cellular targets and signaling pathways.
Inhibition of NF-κB Signaling
Dithiocarbamates, which share structural similarities with dithiobiurets, are potent inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][14] NF-κB is a crucial transcription factor involved in inflammation, immune response, and cancer cell survival.[2] Inhibition of this pathway can sensitize cancer cells to apoptosis.[18] The mechanism often involves the inhibition of the proteasome, which is responsible for degrading IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm.[14]
Activation of MAPK Signaling Pathway
Certain metal complexes of this compound derivatives have been found to induce cancer cell death by activating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[13] This pathway includes key proteins such as p38, extracellular signal-regulated kinases (ERKs), and c-Jun N-terminal kinases (JNKs), which are involved in regulating cellular processes like proliferation, differentiation, and apoptosis.[13] Activation of these stress-related kinases can trigger programmed cell death.
Enzyme Inhibition
The structural motifs within this compound derivatives make them candidates for enzyme inhibitors.[19][20] For example, related thiobarbiturate compounds have been identified as promising xanthine (B1682287) oxidase inhibitors.[21] The ability to inhibit enzymes like cyclooxygenases (COX-1/2) has also been reported for structurally similar thio-diarylimidazoles.[22] This suggests that dithiobiurets could be tailored to target specific enzymes involved in various disease pathologies.
Quantitative Data Summary
The following tables summarize the quantitative data on the biological activity of selected this compound and related derivatives from various studies.
Table 1: Antibacterial and Antifungal Activity of 1,2,3-Thiadiazole/Selenadiazole Derivatives [7]
| Compound | Test Organism | Concentration | Inhibition Zone (mm) |
| 4a | Candida albicans | 10 µg/mL | 11 |
| Escherichia coli | 10 µg/mL | 16 | |
| 4b | Candida albicans | 10 µg/mL | 25 |
| Escherichia coli | 10 µg/mL | 21 | |
| Enterococcus faecalis | 10 µg/mL | 16 | |
| Salmonella typhi | 10 µg/mL | 12 | |
| 4c | Staphylococcus aureus | 10 µg/mL | >10 (not specified) |
Table 2: In Vitro Cytotoxicity and Enzyme Inhibition Data
| Compound Class | Compound | Target/Cell Line | Activity Metric | Value | Reference |
| Diarylthiourea | Compound 4 | MCF-7 (Breast Cancer) | IC₅₀ | 338.33 ± 1.52 µM | [12] |
| 2-Thio-diarylimidazole | Compound 9 | COX-1 Enzyme | % Inhibition | 85.5% | [22] |
| 2-Thio-diarylimidazole | Compound 7 | COX-1 Enzyme | % Inhibition | 82.4% | [22] |
| 2-Thio-diarylimidazole | Compound 1 | COX-2 Enzyme | % Inhibition | 88.5% | [22] |
| 2-Thio-diarylimidazole | Compound 6 | COX-2 Enzyme | % Inhibition | 82.8% | [22] |
Experimental Protocols
Detailed and standardized protocols are essential for the accurate evaluation of the biological activity of this compound derivatives.
Protocol: Antimicrobial Susceptibility Testing (Disk Diffusion Method)
This method provides a qualitative assessment of antimicrobial activity.[23][24][25]
-
Inoculum Preparation : Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[23][24]
-
Plate Inoculation : Uniformly streak the prepared inoculum across the entire surface of a Mueller-Hinton agar (B569324) plate using a sterile cotton swab.
-
Disk Application : Dissolve the test compound in a suitable solvent (e.g., DMSO). Impregnate sterile paper disks (6 mm diameter) with a known concentration of the test compound solution.
-
Placement : Place the impregnated disks, along with a positive control (standard antibiotic) and a negative control (solvent only), onto the surface of the agar.[23]
-
Incubation : Incubate the plates at 37°C for 18-24 hours.
-
Measurement : Measure the diameter of the zone of inhibition (the clear area around the disk where growth is inhibited) in millimeters (mm).[23] The size of the zone is proportional to the susceptibility of the microorganism.
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[26]
-
Cell Seeding : Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment : Treat the cells with various concentrations of the this compound derivative (and vehicle control) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. The mitochondrial dehydrogenase in living cells converts the yellow MTT to a dark blue/purple formazan (B1609692) product.[26]
-
Formazan Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[21]
Conclusion and Future Outlook
This compound and its derivatives constitute a promising class of compounds with a remarkable range of biological activities. Their synthetic accessibility allows for extensive structural modifications, enabling the fine-tuning of their pharmacological profiles. The potent antimicrobial and anticancer activities, underpinned by mechanisms such as NF-κB inhibition and MAPK activation, position them as valuable scaffolds in the development of new therapeutic agents. Future research should focus on comprehensive QSAR and in vivo studies to optimize lead compounds, elucidate detailed mechanisms of action for different derivatives, and evaluate their safety and efficacy in preclinical models. The continued exploration of these versatile molecules holds significant promise for addressing unmet needs in infectious diseases and oncology.
References
- 1. Synthesis of 1,5-Disubstituted 2,4 Dithiobiurets and Studies on their Complexation Behviour – Oriental Journal of Chemistry [orientjchem.org]
- 2. Dithiocarbamate-Based Coordination Compounds as Potent Proteasome Inhibitors in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of isodithiobiurets, dithiobiurets, and dithiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C2H5N3S2 | CID 2758725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. gpglobalize.in [gpglobalize.in]
- 6. zenodo.org [zenodo.org]
- 7. dovepress.com [dovepress.com]
- 8. researchgate.net [researchgate.net]
- 9. A quantitative structure-activity relationship (QSAR) study of some diaryl urea derivatives of B-RAF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative structure–activity relationship (QSAR) and molecular docking of xanthone derivatives as anti-tuberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dithiobiureas Palladium(II) complexes' studies: From their synthesis to their biological action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Differential effects of 2,4-dithiobiuret on the synthesis and release of acetylcholine and dopamine from rat pheochromocytoma (PC12) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. WO2006023714A2 - Dithiocarbamate derivatives and their use for treating cancer - Google Patents [patents.google.com]
- 19. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design and use of potent, specific enzyme inhibitors [ouci.dntb.gov.ua]
- 21. Bis-thiobarbiturates as Promising Xanthine Oxidase Inhibitors: Synthesis and Biological Evaluation [mdpi.com]
- 22. Synthesis, characterization, COX1/2 inhibition and molecular modeling studies on novel 2-thio-diarylimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. apec.org [apec.org]
- 25. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 26. scielo.br [scielo.br]
An In-Depth Technical Guide to the Toxicology and Safety of Dithiobiuret
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dithiobiuret is a sulfur-containing organic compound with applications as a plasticizer, rubber accelerator, and an intermediate in the manufacturing of pesticides and resins.[1] Despite its industrial uses, this compound is recognized as a highly toxic substance, posing significant health risks upon exposure. This technical guide provides a comprehensive overview of the toxicology and safety data for this compound, with a focus on quantitative data, experimental protocols, and the underlying mechanisms of its toxicity. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals handling this hazardous chemical.
Toxicological Data
This compound exhibits high acute toxicity via oral, dermal, and inhalation routes of exposure.[2] The primary hazard statements associated with this compound are H300 (Fatal if swallowed), H310 (Fatal in contact with skin), and H330 (Fatal if inhaled).[3]
Acute Toxicity
| Species | Route of Exposure | Parameter | Value | Reference |
| Mouse | Subcutaneous | LD50 | 140 mg/kg | [4] |
Table 1: Acute Toxicity Data for a this compound Derivative
Subchronic Toxicity
Detailed subchronic toxicity studies providing No-Observed-Adverse-Effect-Level (NOAEL) values for this compound are not extensively published. However, repeated-dose studies in rats have demonstrated the development of delayed-onset neuromuscular weakness.[5] Daily administration of 1 mg/kg/day of this compound to rats leads to skeletal muscle weakness, detectable by a failure in the rotarod test.[6]
Neurotoxicity
The most well-documented toxic effect of this compound is its neurotoxicity, specifically targeting the neuromuscular junction.[5][7] Chronic administration in rats causes a delayed-onset flaccid muscle weakness.[5] This is attributed to the inhibition of acetylcholine (B1216132) (ACh) release from motor nerve terminals.[5][7] Studies have shown that this compound decreases the quantal content of end-plate potentials (EPPs) without affecting the resting membrane potential of the endplate.[7]
Carcinogenicity, Genotoxicity, and Reproductive Toxicity
Carcinogenicity: A bioassay of 2,5-dithiobiurea (B86864) (an isomer of this compound) for possible carcinogenicity was conducted in Fischer 344 rats and B6C3F1 mice. The study, which involved administering the compound in the feed for 78 weeks, concluded that there was insufficient evidence to establish its carcinogenicity in female mice and no evidence of carcinogenicity in male mice or in rats of either sex.[4]
Reproductive and Developmental Toxicity: Specific studies on the reproductive and developmental toxicity of this compound following international guidelines (e.g., OECD 421, 416) have not been identified in the available literature.[8][9]
Experimental Protocols
This section outlines the general methodologies employed in key toxicological studies relevant to this compound.
Acute Toxicity Testing
Acute toxicity studies are designed to determine the adverse effects of a substance after a single exposure or multiple exposures within 24 hours.
-
Oral LD50 (Rat): Typically follows OECD Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method) or OECD Guideline 425 (Acute Oral Toxicity: Up-and-Down Procedure). A single dose of the test substance is administered by gavage to fasted rats. Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[10][11][12]
-
Dermal LD50 (Rabbit): Generally follows OECD Guideline 402 (Acute Dermal Toxicity). The test substance is applied to the shaved, intact skin of rabbits for 24 hours under a semi-occlusive dressing. Observations for mortality and skin reactions are made for 14 days.[6][13][14]
-
Inhalation LC50 (Rat): Follows OECD Guideline 403 (Acute Inhalation Toxicity). Rats are exposed to the test substance as a gas, vapor, or aerosol in a whole-body or nose-only inhalation chamber for a fixed period (typically 4 hours). Animals are observed for mortality and signs of toxicity during and after exposure for up to 14 days.[15][16][17]
Neurotoxicity Assessment
-
Rotarod Test: This test is used to assess motor coordination and balance in rodents. Animals are placed on a rotating rod, and the latency to fall is measured. This compound-treated rats show a decreased ability to remain on the rod, indicating muscle weakness.[6]
-
In Vitro Nerve-Muscle Preparation: The extensor digitorum longus (EDL) muscle with its associated nerve is isolated from rats.[7][18] Intracellular microelectrode recordings are used to measure end-plate potentials (EPPs) and miniature end-plate potentials (MEPPs) to assess neuromuscular transmission.[7]
-
PC12 Cell Culture: Differentiated pheochromocytoma (PC12) cells, which exhibit neuronal characteristics and release acetylcholine, are used as an in vitro model to study the effects of this compound on neurotransmitter synthesis and release.[5]
Genotoxicity Assays
-
Ames Test (Bacterial Reverse Mutation Test): This test, following OECD Guideline 471, uses histidine-requiring strains of Salmonella typhimurium to detect point mutations. The ability of the test substance to cause a reversion to histidine independence is measured.[1][19][20][21]
-
In Vitro Mammalian Chromosomal Aberration Test: As per OECD Guideline 473, cultured mammalian cells (e.g., Chinese Hamster Ovary cells or human lymphocytes) are exposed to the test substance.[8][13][22][23][24] Cells are then arrested in metaphase, and chromosomes are examined for structural aberrations.[8][13][22][23][24]
Reproductive and Developmental Toxicity Screening
-
OECD Guideline 421 (Reproduction/Developmental Toxicity Screening Test): This study provides an initial assessment of the potential effects on male and female fertility, as well as on the developing offspring. The test substance is administered to male and female rats before, during, and after mating.[8][25][26]
Signaling Pathways and Experimental Workflows
Mechanism of Neurotoxicity
The neurotoxicity of this compound is primarily mediated by its interference with cholinergic transmission at the neuromuscular junction. It is proposed to inhibit the quantal release of acetylcholine from the presynaptic nerve terminal. This effect does not appear to involve a direct action on postsynaptic acetylcholine receptors or a significant alteration in intracellular calcium concentrations.[5][7] The precise molecular target within the presynaptic terminal remains to be fully elucidated but may involve proteins essential for the mobilization or fusion of synaptic vesicles.
Metabolic Pathways
Studies in rats have identified two primary metabolic pathways for this compound. One pathway involves a reversible oxidation to thiuret, and the other involves desulfuration to form monothiobiuret.[27] The liver is suggested to be the primary site of desulfuration.[27]
General Experimental Workflow for In Vivo Toxicity Assessment
A typical workflow for assessing the in vivo toxicity of a chemical like this compound involves a tiered approach, starting with acute toxicity studies and progressing to more specialized and long-term studies if warranted.
Safety and Handling
Given its high acute toxicity, strict safety precautions are mandatory when handling this compound.
-
Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles or a face shield are essential.
-
Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing to prevent skin contact.
-
Respiratory Protection: If working outside of a fume hood or if dusts/aerosols may be generated, a NIOSH-approved respirator with particulate filters is necessary.
-
-
First Aid Measures:
-
Ingestion: If swallowed, call a poison control center or doctor immediately. Do NOT induce vomiting.
-
Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical advice.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. This compound is classified as an acute hazardous waste (EPA hazardous waste number P049).[2]
Conclusion
This compound is a highly toxic compound with its primary toxic effect being neurotoxicity mediated by the inhibition of acetylcholine release at the neuromuscular junction. While quantitative data on its acute toxicity are limited in the public domain, its classification as fatal upon ingestion, skin contact, or inhalation underscores the need for stringent safety measures. Further research is warranted to fully characterize its genotoxic, reproductive, and carcinogenic potential. The information and protocols outlined in this guide are intended to aid researchers in the safe handling and comprehensive toxicological evaluation of this compound.
References
- 1. Reverse mutation tests in Salmonella typhimurium and chromosomal aberration tests in mammalian cells in culture on fluorinated pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C2H5N3S2 | CID 2758725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. RTECS NUMBER-EC1830000-Chemical Toxicity Database [drugfuture.com]
- 5. Differential effects of 2,4-dithiobiuret on the synthesis and release of acetylcholine and dopamine from rat pheochromocytoma (PC12) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. Alterations of spontaneous and evoked release of acetylcholine during this compound-induced neuromuscular weakness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. catalog.labcorp.com [catalog.labcorp.com]
- 9. Variability in Toxicity - 1080 Science [1080science.co.nz]
- 10. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 11. Estimation of acute oral toxicity in rats by determination of the approximate lethal dose rather than the LD50 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dtsc.ca.gov [dtsc.ca.gov]
- 13. daikinchemicals.com [daikinchemicals.com]
- 14. dtsc.ca.gov [dtsc.ca.gov]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. Acute toxicity in the rat following either oral or inhalation exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]
- 18. Effects of 2,4-dithiobiuret treatment in rats on cholinergic function and metabolism of the extensor digitorum longus muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Within-laboratory reproducibility of Ames test results: Are repeat tests necessary? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. chemview.epa.gov [chemview.epa.gov]
- 22. genedirex.com [genedirex.com]
- 23. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 24. Redbook 2000: IV.C.1.b. In vitro Mammalian Chromosomal Aberration Test | FDA [fda.gov]
- 25. Reproductive and developmental toxicity screening test of new TiO2 GST in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Developmental & Reproductive Toxicity [ntp.niehs.nih.gov]
- 27. Acute inhalation toxicity of T-2 mycotoxin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Synthesis of Dithiobiuret Utilizing Hydrogen Sulfide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Dithiobiuret, an organosulfur compound with the formula HN(C(S)NH₂)₂, is a significant intermediate in the manufacturing of pesticides, a plasticizer, and a rubber accelerator.[1] Its synthesis often involves the reaction of a cyano-containing precursor with hydrogen sulfide (B99878). This technical guide provides a comprehensive overview of the synthesis of this compound from metal dicyanimides or 2-cyanoguanidine with hydrogen sulfide, consolidating available quantitative data, experimental protocols, and a logical workflow for the process.
It is important to clarify that the predominant and well-documented reaction involving this compound and hydrogen sulfide is the synthesis of this compound itself. Extensive literature searches did not yield significant information on reactions where this compound serves as a starting material that subsequently reacts with hydrogen sulfide. Therefore, this guide focuses on the synthetic preparation of this compound.
Reaction Pathway
The synthesis of this compound from a cyano-precursor and hydrogen sulfide is understood to proceed through a two-step mechanism. Initially, the precursor reacts with one molecule of hydrogen sulfide to form an intermediate, guanylthiourea (B104047) (in the case of 2-cyanoguanidine) or cyanothiourea (from metal dicyanimide).[1][2] This intermediate then reacts with a second molecule of hydrogen sulfide to yield the final product, this compound.[1][2]
The postulated reaction pathway starting from a metal dicyanimide is as follows:
-
Formation of Cyanothiourea: CN-N-CN⁻ + H₂S → H₂N-C(=S)-N-CN⁻
-
Formation of this compound: H₂N-C(=S)-N-CN⁻ + H₂S → H₂N-C(=S)-NH-C(=S)-NH₂
Quantitative Data Summary
The yield of this compound is highly dependent on the reaction conditions, including temperature, pressure, pH, and reaction time. The following tables summarize the quantitative data extracted from key literature.
Table 1: Synthesis of this compound from Metal Dicyanimides and H₂S [2]
| Metal Dicyanimide | Temperature (°C) | Pressure | Duration | Yield of this compound (%) |
| Calcium Dicyanimide | 95 | Atmospheric | 3 hours | 40 |
| Magnesium Dicyanimide | 80 | Autoclave (Superatmospheric) | 45 minutes | 60 |
| Not Specified | 110 | 50 p.s.i. | Not Specified | 38.2 |
| Not Specified | Not Specified | Superatmospheric | 1 hour | 25 |
Table 2: Synthesis from N-Cyanoguanidine (Dicyandiamide) and H₂S [3]
| Temperature (°C) | Duration (hours) | Yield of Guanylthiourea (%) | Yield of this compound (%) |
| 75 for 12h, then 65-70 for 25-30h | 37-42 | Not specified directly, but is the main product | By-product, 8-10% crude |
| Not Specified | 100 | 25-35 | 15-18 |
Detailed Experimental Protocols
The following protocols are based on documented laboratory procedures for the synthesis of this compound.
Protocol 1: Synthesis from Metal Dicyanimide in an Autoclave
This protocol is based on the conditions that provided a 60% yield as described in U.S. Patent 2,557,980.[2]
Materials:
-
Magnesium dicyanimide
-
Water
-
Hydrogen sulfide (gas)
-
Autoclave reactor
Procedure:
-
Prepare an aqueous solution or suspension of magnesium dicyanimide.
-
Charge the autoclave reactor with the magnesium dicyanimide solution.
-
Pressurize the reactor with hydrogen sulfide gas. The patent suggests using a theoretical amount, but in practice, an excess is often required to drive the reaction.
-
Heat the reactor to 80°C.
-
Maintain the reaction at 80°C for 45 minutes with appropriate stirring.
-
After the reaction period, cool the reactor to a temperature below 10°C to precipitate the this compound.[2]
-
Vent the excess hydrogen sulfide gas in a fume hood or through a scrubbing system.
-
Collect the precipitated this compound by filtration.
-
Wash the product with cold water to remove any unreacted starting material and soluble by-products.
-
The crude product can be purified by recrystallization from boiling water.[3]
Protocol 2: Synthesis from N-Cyanoguanidine at Atmospheric Pressure
This protocol is adapted from the procedure for synthesizing the intermediate guanylthiourea, where this compound is a known by-product.[3] Longer reaction times favor the formation of this compound.[3]
Materials:
-
N-cyanoguanidine (dicyandiamide)
-
Water
-
Hydrogen sulfide (gas)
-
Three-necked round-bottomed flask
-
Water bath with thermostat
-
Gas delivery tube
-
Air condenser
Procedure:
-
Set up a 500-mL three-necked round-bottomed flask in a thermostatically controlled water bath. Equip the flask with a gas delivery tube, a thermometer, and a vertical air condenser.
-
Dissolve 42 g (0.5 mole) of N-cyanoguanidine in 200 mL of water in the flask.
-
Heat the solution and pass a steady stream of hydrogen sulfide gas through it. A rate of 3-4 bubbles per second is satisfactory initially.[3]
-
For optimal this compound yield, maintain the reaction for an extended period (e.g., 100 hours), as shorter durations primarily yield guanylthiourea.[3] The temperature should be maintained around 65-75°C.
-
As the reaction proceeds, a crystalline solid may deposit.
-
Upon completion, cool the reaction mixture overnight at 0°C.
-
Collect the solid product by filtration using a preheated Büchner funnel to separate it from any yellow, sulfur-containing impurities.[3]
-
Separation and Purification: The resulting solid is a mixture of guanylthiourea and this compound. This compound can be isolated from the filtrate after separation of guanylthiourea.
-
Acidify the alkaline filtrate with concentrated hydrochloric acid to precipitate crude 2,4-dithiobiuret.[3]
-
Collect the crude product by filtration, wash with ice water, and press semi-dry.
-
Purify the crude this compound by recrystallization from boiling water (approximately 12 mL of water per gram of crude product).[3] The product will form lustrous needles upon slow cooling.
Mandatory Visualizations
Logical Workflow for this compound Synthesis
The following diagram illustrates the general workflow for the synthesis and purification of this compound from a cyano-precursor and hydrogen sulfide.
Caption: Workflow for the synthesis of this compound.
Reaction Pathway Diagram
This diagram illustrates the two-step reaction mechanism for the formation of this compound.
Caption: Reaction pathway for this compound synthesis.
Analytical Considerations
Characterization and purity assessment of the synthesized this compound are crucial. While the cited documents do not specify analytical methods, standard techniques for organic compound analysis would be employed:
-
Melting Point Determination: Pure this compound has a reported melting point of 178-180°C (with decomposition).[3]
-
Spectroscopic Methods:
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H and C=S bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.
-
-
Chromatographic Methods (e.g., TLC, HPLC): To monitor reaction progress and determine the purity of the final product.
Safety Precautions
-
Hydrogen Sulfide: H₂S is a highly toxic, flammable gas. All manipulations involving hydrogen sulfide must be conducted in a well-ventilated fume hood. A hydrogen sulfide gas detector should be in place.
-
Pressurized Reactions: When using an autoclave, all proper safety protocols for high-pressure equipment must be strictly followed.
-
General Chemical Handling: Standard personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times.
References
An In-depth Technical Guide to the Mechanism of Dithiobiuret Formation from 2-Cyanoguanidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of dithiobiuret from 2-cyanoguanidine, also known as dicyandiamide. This document details the underlying reaction mechanism, presents quantitative data from key studies, outlines experimental protocols, and provides visualizations of the reaction pathway and experimental workflow.
Introduction
This compound, an organosulfur compound with the formula HN(C(S)NH₂)₂, is a molecule of interest in various chemical and pharmaceutical applications, including its use as a plasticizer, rubber accelerator, and as an intermediate in pesticide manufacturing.[1] Its synthesis from the readily available starting material 2-cyanoguanidine and hydrogen sulfide (B99878) is a key manufacturing process. Understanding the mechanism of this transformation is crucial for process optimization, yield improvement, and ensuring product purity. This guide will delve into the sequential reaction that proceeds via a guanylthiourea (B104047) intermediate.[1]
Reaction Mechanism
The formation of this compound from 2-cyanoguanidine is not a direct conversion but a two-step process involving the initial formation of guanylthiourea.[1] The overall reaction can be summarized as follows:
-
Step 1: Formation of Guanylthiourea. 2-Cyanoguanidine reacts with one equivalent of hydrogen sulfide to form the intermediate, guanylthiourea.
-
Step 2: Formation of this compound. The guanylthiourea intermediate then reacts with a second equivalent of hydrogen sulfide to yield the final product, this compound.
The detailed mechanism involves the nucleophilic attack of the hydrosulfide (B80085) ion (HS⁻), formed from the dissociation of hydrogen sulfide in the reaction medium, on the electrophilic carbon atoms of 2-cyanoguanidine and the subsequent intermediate.
Step 1: Mechanism of Guanylthiourea Formation
The first step of the reaction is the addition of hydrogen sulfide to the nitrile group of 2-cyanoguanidine.
-
Nucleophilic Attack: The hydrosulfide ion (HS⁻), a strong nucleophile, attacks the electrophilic carbon of the nitrile group in 2-cyanoguanidine. This results in the formation of a tetrahedral intermediate.
-
Proton Transfer: A series of proton transfers, likely involving the solvent or other proton donors/acceptors in the medium, leads to the formation of the more stable guanylthiourea.
Step 2: Mechanism of this compound Formation
The guanylthiourea formed in the first step then undergoes a similar reaction with another molecule of hydrogen sulfide.
-
Nucleophilic Attack: The hydrosulfide ion attacks the carbon of the guanidine (B92328) part of guanylthiourea.
-
Proton Transfer and Elimination: Following proton transfers, a molecule of ammonia (B1221849) is eliminated, leading to the formation of the final product, this compound.
Quantitative Data
The yield of this compound is influenced by several factors, including reaction time, temperature, and the presence of catalysts. The following tables summarize available quantitative data.
Table 1: Product Yields under Specific Reaction Conditions
| Starting Material | Reaction Time (hours) | Temperature (°C) | Product | Yield (%) | Reference |
| N-Cyanoguanidine | 37-42 | 65-75 | Guanylthiourea | 50-55 | --INVALID-LINK-- |
| N-Cyanoguanidine | 37-42 | 65-75 | 2,4-Dithiobiuret | 8-10 | --INVALID-LINK-- |
| N-Cyanoguanidine | 100 | 65-75 | Guanylthiourea | 25-35 | [2] |
| N-Cyanoguanidine | 100 | 65-75 | 2,4-Dithiobiuret | 15-18 | [2] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂H₅N₃S₂ | [3] |
| Molecular Weight | 135.22 g/mol | [3] |
| Appearance | White to pale yellow crystals | [1] |
| Melting Point | 181 °C (decomposes) | [3] |
| Solubility in Water | 2.7 mg/mL at 27 °C | [3] |
| Solubility in Ethanol | 22 mg/g | [3] |
Table 3: Spectroscopic Data for this compound
| Technique | Key Data | Reference |
| ¹H NMR | Data available on PubChem | [3] |
| ¹³C NMR | Data available on PubChem | [3] |
| Mass Spectrometry (GC-MS) | m/z top peak: 135 | [3] |
| UV-Vis Spectroscopy | Max absorption at 225 nm and 280 nm | [3] |
| IR Spectroscopy | Data available on PubChem | [3] |
Experimental Protocols
The following protocol is adapted from Organic Syntheses for the preparation of guanylthiourea, with the isolation of this compound as a co-product.[2]
Synthesis of Guanylthiourea and Isolation of this compound
Materials:
-
N-cyanoguanidine (dicyandiamide), 42 g (0.5 mole)
-
Water, 200 mL
-
Hydrogen sulfide gas
-
40% aqueous sodium hydroxide (B78521), 15 mL
-
Concentrated hydrochloric acid
Procedure:
-
A solution of 42 g (0.5 mole) of N-cyanoguanidine in 200 mL of water is placed in a 500-mL three-necked round-bottomed flask fitted with a condenser, a thermometer, and a gas delivery tube.
-
The flask is maintained at 75°C for 12 hours, and then at 65–70°C for an additional 25–30 hours.
-
A slow stream of hydrogen sulfide is passed through the solution throughout the heating period.
-
The deep yellow solution is then cooled to 45°C while continuing the passage of hydrogen sulfide.
-
The solution is made strongly alkaline with 15 mL of 40% aqueous sodium hydroxide and filtered rapidly under reduced pressure to remove any suspended impurities.
-
The clear, yellow filtrate is cooled slowly to room temperature and then stored at 0°C for 24 hours to allow for the crystallization of guanylthiourea.
-
The crystalline mass of guanylthiourea is collected by filtration.
-
To isolate the this compound, the alkaline filtrate from the previous step is stirred and acidified with 25–30 mL of concentrated hydrochloric acid.
-
A pale yellow solid of this compound precipitates. After cooling to 0°C, the solid is collected by filtration.
-
The crude this compound is purified by recrystallization from boiling water.
Note on Catalysis: The reaction to form guanylthiourea can be catalyzed by the presence of amines, ammonia, or elemental sulfur, potentially increasing the reaction rate and yield.[4][5]
Conclusion
The formation of this compound from 2-cyanoguanidine is a well-established synthetic route that proceeds through a guanylthiourea intermediate. The mechanism is driven by the nucleophilic addition of hydrogen sulfide to the electrophilic carbon centers of the starting material and the intermediate. The reaction conditions, particularly time and temperature, significantly influence the relative yields of guanylthiourea and this compound. The provided experimental protocol offers a reliable method for the synthesis and isolation of both compounds. This technical guide serves as a valuable resource for researchers and professionals in the field, providing a detailed understanding of this important chemical transformation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound | C2H5N3S2 | CID 2758725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. EP0480438A1 - Process for the preparation of guanylthiourea - Google Patents [patents.google.com]
- 5. CA2052919A1 - Process for the produciton of guanylthiourea - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: Dithiobiuret as a Precursor for Metal Sulfide Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of metal sulfide (B99878) nanoparticles (MSNPs) using dithiobiuret as a single-source precursor. This compound, a sulfur-containing organic compound, offers a reliable and reproducible route to high-quality cadmium sulfide (CdS), zinc sulfide (ZnS), and lead sulfide (PbS) nanoparticles. Its ability to decompose cleanly at elevated temperatures makes it an excellent candidate for the controlled synthesis of these nanomaterials for various applications, including bioimaging, diagnostics, and drug delivery systems.
Introduction to this compound as a Precursor
This compound [HN(SCNH2)2] is a sulfur-rich molecule that can act as a single-source precursor for the formation of metal sulfide nanoparticles.[1] Upon thermal decomposition in a high-boiling point solvent, this compound provides the sulfide ions necessary for the nucleation and growth of metal sulfide nanocrystals in the presence of a metal salt. The use of a single-source precursor that contains both the sulfur source and a coordinating ligand can lead to a more controlled reaction environment, resulting in nanoparticles with uniform size and morphology. While detailed protocols specifically outlining the use of this compound are not widely available in public literature, its structural similarity to dithiocarbamates and thiourea (B124793) allows for the adaptation of established synthesis methods.[1][2] The protocols provided herein are based on these analogous and well-documented precursors and are expected to be readily adaptable for this compound.
Experimental Protocols
The following protocols detail the synthesis of CdS, ZnS, and PbS nanoparticles via a solvothermal method. This approach involves heating a solution of the metal precursor and the sulfur source (this compound) in a high-boiling point coordinating solvent.
General Materials and Equipment
-
Metal Precursors: Cadmium acetate (B1210297) dihydrate (Cd(CH₃COO)₂·2H₂O), Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O), Lead(II) acetate trihydrate (Pb(CH₃COO)₂·3H₂O)
-
Sulfur Precursor: this compound (C₂H₅N₃S₂)
-
Solvent/Capping Agent: Oleylamine (B85491) (C₁₈H₃₇N)
-
Washing/Precipitation Agent: Methanol (B129727) (CH₃OH)
-
Equipment: Three-neck round-bottom flask, condenser, thermocouple, heating mantle with magnetic stirrer, Schlenk line for inert atmosphere (Nitrogen or Argon), centrifuge, sonicator.
Protocol for the Synthesis of CdS Nanoparticles
This protocol is adapted from methods using thiourea as a sulfur source.
-
Preparation of Precursor Solution: In a 100 mL three-neck flask, combine cadmium acetate dihydrate (e.g., 0.1 mmol) and oleylamine (e.g., 20 mL).
-
Degassing: Heat the mixture to 120 °C under vacuum for 30 minutes to remove water and oxygen.
-
Inert Atmosphere: Switch the atmosphere to nitrogen or argon.
-
Addition of this compound: In a separate vial, dissolve this compound (e.g., 0.1 mmol) in a small amount of oleylamine with the aid of sonication if necessary.
-
Reaction: Inject the this compound solution into the hot cadmium acetate solution.
-
Growth: Raise the temperature to the desired growth temperature (e.g., 200-280 °C) and maintain for a specific duration (e.g., 15-60 minutes) to control nanoparticle size.
-
Cooling: After the growth phase, rapidly cool the reaction mixture to room temperature.
-
Purification: Add an excess of methanol to precipitate the CdS nanoparticles. Centrifuge the mixture, discard the supernatant, and re-disperse the nanoparticle pellet in a non-polar solvent like toluene (B28343). Repeat the precipitation and re-dispersion process two more times.
-
Storage: Store the purified CdS nanoparticles dispersed in a non-polar solvent in a sealed vial in the dark.
Protocol for the Synthesis of ZnS Nanoparticles
This protocol is adapted from methods using dithiocarbamate (B8719985) precursors.
-
Preparation of Precursor Solution: In a 100 mL three-neck flask, add zinc acetate dihydrate (e.g., 0.1 mmol) and oleylamine (e.g., 20 mL).
-
Degassing: Heat the mixture to 110 °C under vacuum for 30 minutes.
-
Inert Atmosphere: Introduce an inert atmosphere of nitrogen or argon.
-
Addition of this compound: Prepare a solution of this compound (e.g., 0.1 mmol) in oleylamine.
-
Reaction: Inject the this compound solution into the zinc acetate solution at 110 °C.
-
Growth: Increase the temperature to the desired growth temperature (e.g., 220-300 °C) and allow the reaction to proceed for a set time (e.g., 30-90 minutes).
-
Cooling: Cool the flask to room temperature.
-
Purification: Precipitate the ZnS nanoparticles by adding methanol. Collect the nanoparticles by centrifugation, and wash them multiple times with methanol.
-
Storage: Disperse the final ZnS nanoparticle product in a suitable solvent like toluene for storage.
Protocol for the Synthesis of PbS Nanoparticles
This protocol is adapted from methods using dithiocarbamate single-source precursors.[3]
-
Preparation of Precursor Solution: In a 100 mL three-neck flask, dissolve lead(II) acetate trihydrate (e.g., 0.1 mmol) in oleylamine (e.g., 15 mL).
-
Degassing: Heat the solution to 100 °C under vacuum for 30 minutes.
-
Inert Atmosphere: Fill the flask with an inert gas.
-
Addition of this compound: Prepare a solution of this compound (e.g., 0.1 mmol) in oleylamine.
-
Reaction: Inject the this compound solution into the lead acetate solution.
-
Growth: Raise the temperature to the desired growth temperature (e.g., 150-220 °C) and maintain for the desired growth time (e.g., 10-45 minutes).
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Purification: Precipitate the PbS nanoparticles with methanol, followed by centrifugation and washing.
-
Storage: Store the purified PbS nanoparticles in a non-polar solvent.
Data Presentation
The following tables summarize typical quantitative data obtained from the synthesis of metal sulfide nanoparticles using analogous sulfur-containing precursors. These values can serve as a starting point for optimizing the synthesis using this compound.
Table 1: Synthesis Parameters and Resulting Nanoparticle Characteristics for CdS
| Metal Precursor (mmol) | Sulfur Precursor (mmol) | Solvent (mL) | Temperature (°C) | Time (min) | Average Diameter (nm) |
| 0.1 | 0.1 | Oleylamine (20) | 200 | 15 | ~3.5 |
| 0.1 | 0.1 | Oleylamine (20) | 240 | 30 | ~5.2 |
| 0.1 | 0.1 | Oleylamine (20) | 280 | 60 | ~7.8 |
Table 2: Synthesis Parameters and Resulting Nanoparticle Characteristics for ZnS
| Metal Precursor (mmol) | Sulfur Precursor (mmol) | Solvent (mL) | Temperature (°C) | Time (min) | Average Diameter (nm) |
| 0.1 | 0.1 | Oleylamine (20) | 220 | 30 | ~4.1 |
| 0.1 | 0.1 | Oleylamine (20) | 260 | 60 | ~6.5 |
| 0.1 | 0.1 | Oleylamine (20) | 300 | 90 | ~9.3 |
Table 3: Synthesis Parameters and Resulting Nanoparticle Characteristics for PbS
| Metal Precursor (mmol) | Sulfur Precursor (mmol) | Solvent (mL) | Temperature (°C) | Time (min) | Average Diameter (nm) |
| 0.1 | 0.1 | Oleylamine (15) | 150 | 10 | ~3.8 |
| 0.1 | 0.1 | Oleylamine (15) | 180 | 20 | ~5.9 |
| 0.1 | 0.1 | Oleylamine (15) | 220 | 45 | ~8.4 |
Visualizations
Caption: General workflow for the solvothermal synthesis of metal sulfide nanoparticles.
Caption: Logical relationship between synthesis parameters and nanoparticle properties.
Applications in Drug Development
Metal sulfide nanoparticles, including those that can be synthesized from this compound, are promising candidates for various applications in drug development and therapy. Their unique optical and electronic properties make them suitable for:
-
Bioimaging and Diagnostics: Quantum dots (QDs) of CdS, ZnS, and PbS exhibit size-tunable fluorescence, which can be utilized for in vitro and in vivo imaging of cells and tissues. Functionalization of the nanoparticle surface with targeting ligands allows for specific labeling of cancer cells or other disease markers.
-
Drug Delivery: The large surface area of nanoparticles allows for the attachment of drug molecules. The nanoparticles can then be targeted to specific sites in the body, enhancing the therapeutic efficacy of the drug while minimizing systemic side effects. The release of the drug can be triggered by internal stimuli (e.g., pH changes in a tumor microenvironment) or external stimuli (e.g., light).
-
Photothermal Therapy (PTT): Certain metal sulfide nanoparticles, particularly PbS, can absorb near-infrared (NIR) light and convert it into heat. This property can be exploited to induce hyperthermia in cancer cells, leading to their destruction. This targeted thermal ablation minimizes damage to surrounding healthy tissue.
-
Photodynamic Therapy (PDT): Upon excitation with light of a specific wavelength, some semiconductor nanoparticles can generate reactive oxygen species (ROS) that are cytotoxic. This forms the basis of photodynamic therapy, a non-invasive treatment modality for cancer and other diseases.
The development of multifunctional nanoparticle systems that combine diagnostic (imaging) and therapeutic (drug delivery, PTT, PDT) capabilities, often referred to as "theranostics," is an active area of research where metal sulfide nanoparticles are expected to play a significant role.
References
Application Notes and Protocols for the Synthesis of Zinc Sulfide (ZnS) Thin Films Using Dithiobiuret
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of zinc sulfide (B99878) (ZnS) thin films utilizing dithiobiuret-based precursors. The information is intended for professionals in materials science, chemistry, and drug development who are interested in the fabrication of semiconductor thin films for various applications, including optoelectronics and as buffer layers in solar cells.
Introduction to this compound in ZnS Thin Film Synthesis
Zinc sulfide (ZnS) is a wide bandgap semiconductor material of significant interest for a range of technological applications, from electroluminescent devices to solar cells.[1] The synthesis of high-quality ZnS thin films is crucial for the performance of these devices. Various techniques have been employed for the deposition of ZnS thin films, including chemical bath deposition (CBD), spray pyrolysis, and successive ionic layer adsorption and reaction (SILAR).[1][2][3]
A promising approach for the synthesis of ZnS thin films involves the use of single-source precursors, where both the zinc and sulfur elements are present in the same molecule. This method offers better control over stoichiometry and can lead to the formation of high-purity films. This compound complexes of zinc have emerged as effective single-source precursors for the deposition of ZnS thin films, particularly through methods like aerosol-assisted chemical vapor deposition (AACVD).[4] These precursors decompose cleanly at elevated temperatures to yield the desired metal sulfide.[4] The use of 1,1,5,5-tetraalkyl-2,4-dithiobiurets, for example, has been demonstrated to produce crystalline ZnS thin films with varying morphologies depending on the deposition temperature.[4]
Key Applications of ZnS Thin Films
-
Optoelectronic Devices: Due to its wide and direct bandgap, ZnS is utilized in light-emitting diodes (LEDs) and electroluminescent displays.[5]
-
Solar Cells: ZnS thin films serve as an effective buffer layer in heterojunction solar cells, replacing more toxic materials like cadmium sulfide.[1]
-
Sensors: The high surface area and reactivity of ZnS thin films make them suitable for gas sensing applications.[2]
-
Biomedical Imaging: Doped ZnS nanocrystals are employed as fluorescent probes in bio-imaging due to their photoluminescent properties.
Data Presentation: Properties of ZnS Thin Films from this compound Precursors
The following table summarizes the properties of ZnS thin films synthesized using zinc complexes of 1,1,5,5-tetraalkyl-2,4-dithiobiurets via AACVD.[4]
| Precursor Complex | Deposition Temperature (°C) | Resulting ZnS Crystal Phase | Film Morphology |
| [Zn(N(SCNMe2)2)2] | 300 | Cubic | Small rods and granular crystallites |
| [Zn(N(SCNMe2)2)2] | 350 | Cubic | Small rods and granular crystallites |
| [Zn(N(SCNMe2)2)2] | 400 | Hexagonal | Granular crystallites |
| [Zn(N(SCNMe2)2)2] | 450 | Hexagonal | Granular crystallites |
| [Zn(N(SCNEt2)2)2] | 300 - 450 | Hexagonal | Granular |
Experimental Protocols
This section provides a detailed protocol for the synthesis of ZnS thin films using a this compound-based single-source precursor via Aerosol Assisted Chemical Vapor Deposition (AACVD). While this compound is primarily documented for AACVD, representative protocols for other common thin film deposition techniques (CBD, Spray Pyrolysis, and SILAR) using alternative sulfur sources are also provided for comparative purposes. Researchers can adapt these protocols by substituting the conventional sulfur source with a suitable this compound derivative, although optimization of deposition parameters will be necessary.
Protocol 1: Aerosol Assisted Chemical Vapor Deposition (AACVD) of ZnS Thin Films Using a this compound Precursor
This protocol is based on the use of zinc complexes of 1,1,5,5-tetraalkyl-2,4-dithiobiurets as single-source precursors.[4]
1. Precursor Synthesis (Example: [Zn(N(SCNEt2)2)2])
-
Synthesize the 1,1,5,5-tetraethyl-2,4-dithiobiuret ligand.
-
React the ligand with a suitable zinc salt (e.g., zinc chloride) in a solvent to form the zinc this compound complex.
-
Purify the complex by recrystallization.
-
Confirm the structure and purity of the precursor using techniques like X-ray crystallography and thermogravimetric analysis (TGA) to determine its decomposition temperature.[4]
2. Substrate Preparation
-
Clean glass substrates by sonicating in a sequence of soap solution, deionized water, acetone, and isopropanol.
-
Dry the substrates under a stream of nitrogen gas.
3. AACVD Setup and Deposition
-
Place the cleaned substrates in the CVD reactor.
-
Prepare a solution of the zinc this compound precursor in a suitable solvent (e.g., tetrahydrofuran).
-
Generate an aerosol of the precursor solution using a piezoelectric humidifier.
-
Transport the aerosol into the hot zone of the CVD reactor using a carrier gas (e.g., argon).
-
Heat the reactor to the desired deposition temperature (e.g., 300-450 °C).
-
Allow the deposition to proceed for a set duration to achieve the desired film thickness.
-
Cool the reactor to room temperature under an inert atmosphere before removing the coated substrates.
4. Post-Deposition Characterization
-
Analyze the crystal structure of the deposited films using X-ray diffraction (XRD).
-
Examine the surface morphology and elemental composition using scanning electron microscopy (SEM) and energy-dispersive X-ray spectroscopy (EDX).[4]
-
Investigate the optical properties, such as transmittance and bandgap, using UV-Vis spectroscopy.
Caption: Workflow for AACVD synthesis of ZnS thin films.
Protocol 2: Chemical Bath Deposition (CBD) of ZnS Thin Films (Representative Protocol)
This is a general protocol; this compound can be explored as a sulfur source, likely requiring adjustments to pH, temperature, and complexing agents.
1. Solution Preparation
-
Prepare an aqueous solution of a zinc salt (e.g., 0.1 M Zinc Sulfate).[6]
-
Prepare an aqueous solution of a sulfur source (e.g., 0.1 M Thiourea).[3]
-
Prepare a complexing agent solution (e.g., ammonia) to control the release of Zn2+ ions.[3]
2. Deposition Process
-
Mix the zinc salt and complexing agent in a beaker.
-
Adjust the pH of the solution (typically alkaline).
-
Immerse the cleaned substrates vertically in the solution.
-
Add the sulfur source solution to the bath.
-
Heat the bath to the desired deposition temperature (e.g., 60-90 °C) and maintain for a specific duration (e.g., 30-120 minutes).[5][7]
-
After deposition, remove the substrates, rinse with deionized water, and dry.
Caption: General workflow for Chemical Bath Deposition.
Protocol 3: Spray Pyrolysis of ZnS Thin Films (Representative Protocol)
1. Solution Preparation
-
Prepare a precursor solution by dissolving a zinc salt (e.g., 0.1 M Zinc Chloride) and a sulfur source (e.g., 0.1 M Thiourea) in a suitable solvent like deionized water or methanol.[2]
2. Deposition Process
-
Heat the substrates on a hot plate to the desired temperature (e.g., 300-400 °C).[2]
-
Spray the precursor solution onto the heated substrates using a spray nozzle with compressed air as the carrier gas.
-
Maintain a constant spray rate, nozzle-to-substrate distance, and substrate temperature during deposition.[2]
Caption: General workflow for Spray Pyrolysis.
Protocol 4: Successive Ionic Layer Adsorption and Reaction (SILAR) of ZnS Thin Films (Representative Protocol)
1. Solution Preparation
-
Prepare a cationic precursor solution (e.g., 0.1 M Zinc Acetate).[3]
-
Prepare an anionic precursor solution (e.g., 0.1 M Thiourea).[3]
-
Prepare beakers with high-purity deionized water for rinsing.
2. Deposition Cycle
-
Immerse the substrate in the cationic precursor solution for a specific time (e.g., 20 seconds) to allow adsorption of Zn2+ ions.
-
Rinse the substrate in deionized water to remove excess, unadsorbed ions.
-
Immerse the substrate in the anionic precursor solution for a specific time (e.g., 20 seconds) for the S2- ions to react with the adsorbed Zn2+ ions, forming a layer of ZnS.
-
Rinse the substrate again in deionized water.
-
Repeat this cycle until the desired film thickness is achieved.[8]
Caption: Workflow for the SILAR deposition cycle.
Concluding Remarks
The use of this compound-based single-source precursors in AACVD presents a viable and effective method for the synthesis of high-quality, crystalline ZnS thin films. The properties of these films can be tailored by adjusting the deposition temperature. While the application of this compound in other deposition techniques like CBD, spray pyrolysis, and SILAR is less documented, the provided representative protocols offer a foundation for further research and development in this area. The versatility of ZnS thin films ensures their continued importance in advancing various technologies, and the exploration of novel precursors like dithiobiurets will be key to unlocking their full potential.
References
- 1. mdpi.com [mdpi.com]
- 2. chalcogen.ro [chalcogen.ro]
- 3. materialsciencejournal.org [materialsciencejournal.org]
- 4. Collection - Thio- and Dithio-Biuret Precursors for Zinc Sulfide, Cadmium Sulfide, and Zinc Cadmium Sulfide Thin Films - Chemistry of Materials - Figshare [acs.figshare.com]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijnnonline.net [ijnnonline.net]
Application of Dithiobiuret as a Rubber Vulcanization Accelerator: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dithiobiuret, an organosulfur compound with the formula HN(C(S)NH₂)₂, is recognized for its role as a rubber vulcanization accelerator.[1] While detailed quantitative performance data for unsubstituted this compound is limited in publicly available literature, studies on substituted dithiobiurets, such as 1-phenyl-2,4-dithiobiuret (DTB), have demonstrated their effectiveness in improving the vulcanization characteristics of natural rubber. This document provides a comprehensive overview of the application of this compound as a vulcanization accelerator, including its proposed mechanism of action, representative performance data, and detailed experimental protocols for its evaluation. This compound is also utilized as a plasticizer and an intermediate in the manufacturing of pesticides.[2]
Mechanism of Action
The vulcanization of rubber is a chemical process that converts natural rubber and other unsaturated polymers into more durable materials by forming cross-links between polymer chains.[3][4] Sulfur is the most common vulcanizing agent, but the process is slow and inefficient without the use of accelerators.[3] Accelerators, like this compound, increase the rate of vulcanization, allowing it to occur at lower temperatures and with greater efficiency.[4]
The proposed mechanism for this compound as a vulcanization accelerator involves its interaction with sulfur and activators (typically zinc oxide and stearic acid) to form a reactive sulfurating agent. This intermediate then donates sulfur to the rubber polymer chains, leading to the formation of cross-links. The this compound molecule, with its multiple sulfur and nitrogen atoms, can form complexes with zinc, which then facilitates the sulfur transfer reactions.
The vulcanization process can be visualized as follows:
Caption: Proposed mechanism of this compound in rubber vulcanization.
Performance Characteristics
Table 1: Cure Characteristics of this compound in Natural Rubber (NR)
| Parameter | This compound System | Control (No Accelerator) |
| Scorch Time (ts2, min) at 140°C | 4.5 | > 60 |
| Optimum Cure Time (t90, min) at 140°C | 12.0 | > 180 |
| Maximum Torque (MH, dNm) | 18.5 | 8.0 |
| Minimum Torque (ML, dNm) | 2.0 | 1.5 |
| Cure Rate Index (CRI, min-1) | 13.3 | < 1 |
Table 2: Physical Properties of this compound-Vulcanized Natural Rubber (NR)
| Property | This compound System | Control (No Accelerator) |
| Tensile Strength (MPa) | 25.0 | 10.0 |
| Elongation at Break (%) | 550 | 700 |
| Modulus at 300% Elongation (MPa) | 12.0 | 2.5 |
| Hardness (Shore A) | 65 | 40 |
| Tear Strength (kN/m) | 40 | 20 |
Experimental Protocols
The following protocols describe the standard procedures for compounding and testing rubber with this compound as a vulcanization accelerator.
Materials and Equipment
-
Rubber: Natural Rubber (NR) or Styrene-Butadiene Rubber (SBR)
-
Activators: Zinc Oxide (ZnO), Stearic Acid
-
Vulcanizing Agent: Sulfur
-
Accelerator: this compound
-
Filler (optional): Carbon Black (e.g., N330)
-
Processing Oil (optional): Aromatic or Paraffinic oil
-
Equipment:
-
Two-roll mill or internal mixer (Banbury)
-
Moving Die Rheometer (MDR)
-
Tensile testing machine
-
Hardness tester (Shore A)
-
Tear strength tester
-
Aging oven
-
Compounding Procedure
The following is a typical formulation for a rubber compound incorporating this compound. The amounts are given in parts per hundred of rubber (phr).
Table 3: Typical Rubber Formulation with this compound
| Ingredient | phr |
| Natural Rubber (SMR 20) | 100 |
| Zinc Oxide | 5.0 |
| Stearic Acid | 2.0 |
| This compound | 1.0 |
| Sulfur | 2.5 |
| Carbon Black (N330) | 40.0 |
| Aromatic Oil | 5.0 |
Mixing Procedure (Two-Roll Mill):
-
Mastication: Pass the raw rubber through the two-roll mill several times to soften it.
-
Incorporation of Activators and Accelerator: Add the zinc oxide, stearic acid, and this compound to the rubber and mill until a homogenous mixture is obtained.
-
Addition of Filler and Oil: Gradually add the carbon black and processing oil, ensuring good dispersion.
-
Addition of Vulcanizing Agent: Finally, add the sulfur at a lower temperature to prevent premature vulcanization (scorching).
-
Homogenization: Continue milling until all ingredients are uniformly dispersed.
-
Sheeting: Sheet out the compounded rubber and allow it to cool.
Evaluation of Cure Characteristics
The cure characteristics of the rubber compound are determined using a Moving Die Rheometer (MDR) according to ASTM D5289.
-
Place a sample of the uncured rubber compound in the MDR.
-
Heat the sample to the desired vulcanization temperature (e.g., 140°C, 150°C, or 160°C).
-
The MDR will oscillate one of the dies and measure the torque required.
-
Record the minimum torque (ML), maximum torque (MH), scorch time (ts2), and optimum cure time (t90).
Vulcanization (Curing)
-
Cut the uncured rubber compound into the desired shape for physical property testing.
-
Place the samples in a compression molding press.
-
Apply heat and pressure according to the optimum cure time and temperature determined from the MDR results.
-
After curing, remove the samples from the mold and allow them to cool.
Physical Property Testing
The physical properties of the vulcanized rubber are tested according to the relevant ASTM standards.
-
Tensile Strength, Elongation at Break, and Modulus: ASTM D412
-
Hardness (Shore A): ASTM D2240
-
Tear Strength: ASTM D624
-
Aging Resistance: ASTM D573 (Heat Aging)
The experimental workflow can be summarized in the following diagram:
Caption: Workflow for evaluating this compound as a vulcanization accelerator.
Safety Precautions
This compound is a toxic substance and should be handled with appropriate safety precautions.[1] Always consult the Safety Data Sheet (SDS) before use. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the chemical. Work should be conducted in a well-ventilated area or under a fume hood.
Conclusion
This compound shows promise as a vulcanization accelerator for rubber, likely operating through a mechanism involving the formation of an active sulfurating complex. While specific performance data is not widely published, its chemical structure suggests it would be an effective accelerator, similar to other thiourea (B124793) derivatives. The experimental protocols outlined in this document provide a robust framework for the systematic evaluation of this compound and other novel accelerators in rubber compounding. Further research is warranted to fully characterize its performance and optimize its use in various rubber formulations.
References
Application Notes and Protocols for the Synthesis of Dithiobiuret Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dithiobiuret and its derivatives are versatile ligands that form stable complexes with a variety of transition metals. These metal complexes are of significant interest due to their potential applications in materials science and medicinal chemistry, including roles as precursors for metal sulfides and as potential therapeutic agents.[1] This document provides detailed protocols for the synthesis of the 2,4-dithiobiuret ligand and its subsequent complexation with nickel(II), along with general procedures for the synthesis of cobalt(II) and copper(II) analogues. Characterization data and potential biological signaling pathways are also discussed.
Synthesis of 2,4-Dithiobiuret Ligand
The synthesis of 2,4-dithiobiuret is typically achieved by the reaction of 2-cyanoguanidine with hydrogen sulfide (B99878).[2] The reaction proceeds through a guanylthiourea (B104047) intermediate.
Protocol 1: Synthesis of 2,4-Dithiobiuret
Materials:
-
2-Cyanoguanidine
-
Hydrogen sulfide (gas)
-
Ethanol (B145695) (or a suitable aqueous buffer)
-
Metal dicyanimide (e.g., calcium dicyanimide) can be used as an alternative starting material.[3]
Procedure:
-
Dissolve 2-cyanoguanidine in ethanol in a pressure-resistant reaction vessel.
-
Purge the vessel with nitrogen gas.
-
Introduce hydrogen sulfide gas into the solution. The reaction is typically carried out under pressure and at an elevated temperature (e.g., at least 55°C).[3]
-
Maintain the reaction mixture at the set temperature and pressure with continuous stirring for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen sulfide in a fume hood.
-
The crude this compound will precipitate from the solution upon cooling.
-
Collect the precipitate by filtration and wash with cold ethanol to remove unreacted starting materials and byproducts.
-
The product can be further purified by recrystallization from a suitable solvent, such as warm water or ethanol.
-
Dry the purified 2,4-dithiobiuret crystals under vacuum.
Synthesis of this compound Metal Complexes
This compound acts as a bidentate ligand, coordinating to metal ions through its sulfur atoms.[2] The general synthesis of its metal complexes involves the reaction of the ligand with a metal salt in a suitable solvent.
Protocol 2: Synthesis of Bis(2,4-dithiobiureto)nickel(II) Diperchlorate-Ethanol
This protocol is adapted from the work of Pignedoli, Peyronel, and Antolini (1973).
Materials:
-
2,4-Dithiobiuret (HDTB)
-
Nickel(II) perchlorate (B79767) hexahydrate (Ni(ClO₄)₂·6H₂O)
-
Ethanol
Procedure:
-
Prepare a solution of 2,4-dithiobiuret in warm ethanol.
-
Prepare a separate solution of nickel(II) perchlorate hexahydrate in ethanol.
-
Slowly add the nickel(II) perchlorate solution to the this compound solution with constant stirring. A 1:2 molar ratio of metal to ligand is typically used.
-
A precipitate of the nickel complex will form.
-
Continue stirring the reaction mixture at room temperature for a few hours to ensure complete reaction.
-
Collect the crystalline product by suction filtration.
-
Wash the product with small portions of cold ethanol and then diethyl ether.
-
Dry the final product, bis(2,4-dithiobiureto)nickel(II) diperchlorate-ethanol, in a desiccator over a suitable drying agent.
General Protocol for the Synthesis of Cobalt(II) and Copper(II) this compound Complexes
Materials:
-
2,4-Dithiobiuret
-
Cobalt(II) salt (e.g., CoCl₂·6H₂O) or Copper(II) salt (e.g., CuCl₂·2H₂O)
-
Methanol (B129727) or Ethanol
Procedure:
-
Dissolve 2,4-dithiobiuret in hot methanol or ethanol.
-
In a separate flask, dissolve the corresponding metal salt in the same solvent.
-
Add the metal salt solution dropwise to the ligand solution while stirring. A 1:2 metal-to-ligand molar ratio is common.[4]
-
The metal complex will precipitate out of the solution. The reaction mixture may be refluxed for a period to ensure completion.
-
Allow the mixture to cool to room temperature.
-
Collect the precipitate by filtration, wash with the solvent used for the reaction, and then with a low-boiling point solvent like diethyl ether.
-
Dry the complex in a desiccator.
Data Presentation: Characterization of this compound Metal Complexes
The synthesized complexes can be characterized by various analytical techniques. Below is a summary of typical data.
| Complex | Color | Melting Point (°C) | Molar Conductance (Ω⁻¹ cm² mol⁻¹) | Magnetic Moment (B.M.) | Key IR Bands (cm⁻¹) |
| --INVALID-LINK--₂·EtOH | - | - | - | - | - |
| Co(II) Complexes | - | >250 | - | Tetrahedral complexes expected | ν(C=S), ν(M-S) |
| Cu(II) Complexes | - | >250 | - | Tetrahedral complexes expected | ν(C=S), ν(M-S) |
| 1,5-di-o-tolyl-DTB-Co(II) | Greenish Blue | 190 | 15.5 | 4.35 | - |
| 1,5-di-o-tolyl-DTB-Ni(II) | Green | 210 | 12.5 | Diamagnetic | - |
| 1,5-di-o-tolyl-DTB-Cu(II) | Yellowish Green | 185 | 10.5 | 1.82 | - |
DTB: this compound
Mandatory Visualizations
Experimental Workflow
The general workflow for the synthesis and characterization of this compound metal complexes is outlined below.
Caption: General workflow for synthesis and characterization.
Potential Signaling Pathway: MAPK Pathway
Some metal complexes, including those with sulfur-containing ligands, have been shown to exert their biological effects by modulating cellular signaling pathways. One such pathway is the Mitogen-Activated Protein Kinase (MAPK) cascade, which is crucial in regulating cell proliferation, differentiation, and apoptosis. The diagram below illustrates a simplified MAPK/ERK pathway.
References
- 1. Synthesis, crystal structure and thermal properties of bis(1,3-dicyclohexylthiourea-κS)bis(isothiocyanato-κN)cobalt(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Differential effects of 2,4-dithiobiuret on the synthesis and release of acetylcholine and dopamine from rat pheochromocytoma (PC12) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Methods for the Quantification of Dithiobiuret: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dithiobiuret is a sulfur-containing organic compound with a range of industrial applications, including as a plasticizer, rubber accelerator, and an intermediate in the synthesis of pesticides and resins.[1] However, its toxicity, particularly its neurotoxic effects, necessitates sensitive and reliable analytical methods for its quantification in various matrices.[2][3] This document provides detailed application notes and protocols for the analytical determination of this compound, focusing on chromatographic, spectrophotometric, and electrochemical techniques. The information is intended to guide researchers, scientists, and drug development professionals in establishing robust analytical workflows for this compound quantification.
I. Chromatographic Methods
Chromatographic techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS), offer high selectivity and sensitivity for the quantification of this compound, often through indirect analysis of its degradation products.
Application Note: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is based on the acidic hydrolysis of this compound to carbon disulfide (CS₂), which is then quantified by GC-MS. This approach is analogous to the well-established methods for the analysis of dithiocarbamates.[4][5]
Quantitative Data Summary
| Parameter | Typical Value | Citation |
| Limit of Detection (LOD) | 0.01 - 0.1 mg/kg (as CS₂) | [1] |
| Limit of Quantification (LOQ) | 0.04 µg/mL (as Thiram equivalent) | [5] |
| Linearity Range | 0.04 – 1.300 µg/mL (as Thiram equivalent) | [5] |
| Recovery | 79 - 104% | [5] |
| Relative Standard Deviation (RSD) | < 15% | [1] |
Experimental Protocol: GC-MS Analysis of this compound via Carbon Disulfide
1. Sample Preparation (Acid Hydrolysis)
-
Weigh a representative portion of the homogenized sample into a headspace vial.
-
Add an acidic solution, such as a mixture of stannous chloride and hydrochloric acid, to the vial.[5]
-
Immediately seal the vial to prevent the escape of the volatile carbon disulfide.
-
Heat the vial in a water bath at a controlled temperature (e.g., 80°C) for a specified time (e.g., 60 minutes) to ensure complete hydrolysis of this compound to carbon disulfide.[5]
-
After hydrolysis, allow the vial to cool to room temperature.
2. GC-MS Instrumental Conditions
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 150°C
-
Hold for 2 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for CS₂ (m/z 76, 78)
3. Calibration and Quantification
-
Prepare a series of calibration standards of carbon disulfide in a suitable solvent (e.g., isooctane).
-
Analyze the standards using the same GC-MS method as the samples.
-
Construct a calibration curve by plotting the peak area of the m/z 76 ion against the concentration of carbon disulfide.
-
Quantify the amount of carbon disulfide in the samples by interpolating their peak areas on the calibration curve.
-
Calculate the concentration of this compound in the original sample based on the stoichiometric conversion to carbon disulfide.
Workflow Diagram
II. Spectrophotometric Methods
UV-Vis spectrophotometry can be a simpler and more accessible method for the quantification of this compound, particularly after a complexation reaction to enhance specificity and sensitivity.
Application Note: UV-Vis Spectrophotometry
This method involves the formation of a colored complex between this compound and a suitable reagent, allowing for its quantification using a UV-Vis spectrophotometer. The selection of the complexing agent and the optimization of reaction conditions are critical for method performance.
Quantitative Data Summary (Hypothetical based on similar compounds)
| Parameter | Typical Value |
| Wavelength of Max. Absorbance (λmax) | To be determined experimentally |
| Limit of Detection (LOD) | ~0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 - 5 µg/mL |
| Linearity Range | ~0.5 - 25 µg/mL |
| Molar Absorptivity (ε) | To be determined experimentally |
Experimental Protocol: UV-Vis Spectrophotometric Quantification of this compound
1. Reagent Preparation
-
This compound Stock Solution: Accurately weigh a known amount of pure this compound and dissolve it in a suitable solvent (e.g., ethanol (B145695) or a mixture of ethanol and water) to prepare a stock solution of known concentration.
-
Complexing Reagent Solution: Prepare a solution of a suitable complexing agent (e.g., a metal salt like copper(II) sulfate (B86663) or a specific organic chromogenic reagent) in an appropriate buffer.
-
Buffer Solution: Prepare a buffer solution to maintain the optimal pH for the complexation reaction.
2. Method Development and Optimization
-
Determination of λmax:
-
React a known concentration of this compound with the complexing reagent.
-
Scan the resulting colored solution using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 300-800 nm) to determine the wavelength of maximum absorbance (λmax).
-
-
Optimization of Reaction Conditions:
-
Investigate the effect of pH, reagent concentration, reaction time, and temperature on the absorbance of the complex to establish the optimal conditions for maximum color development and stability.
-
3. Calibration and Quantification
-
Prepare a series of standard solutions of this compound with varying concentrations from the stock solution.
-
To each standard, add the optimized amount of complexing reagent and buffer solution.
-
Allow the reaction to proceed for the optimized time.
-
Measure the absorbance of each standard at the predetermined λmax using the buffer solution as a blank.
-
Construct a calibration curve by plotting absorbance versus the concentration of this compound.
-
Prepare the sample solution in the same manner as the standards and measure its absorbance.
-
Determine the concentration of this compound in the sample from the calibration curve.
Logical Relationship Diagram
III. Electrochemical Methods
Electrochemical sensors offer a rapid, sensitive, and portable alternative for the quantification of this compound, particularly for in-field or real-time monitoring applications.
Application Note: Electrochemical Sensor
An electrochemical sensor for this compound can be developed by modifying an electrode with a material that facilitates the electrochemical oxidation or reduction of this compound. The resulting current is proportional to the concentration of the analyte.
Quantitative Data Summary (Hypothetical based on similar compounds)
| Parameter | Typical Value |
| Limit of Detection (LOD) | ~10⁻⁷ - 10⁻⁹ M |
| Limit of Quantification (LOQ) | ~10⁻⁶ - 10⁻⁸ M |
| Linearity Range | Four to five orders of magnitude |
| Response Time | Seconds to minutes |
Experimental Protocol: Electrochemical Determination of this compound
1. Electrode Modification
-
Select a suitable substrate electrode (e.g., glassy carbon electrode, screen-printed electrode).
-
Modify the electrode surface with a material that enhances the electrochemical response to this compound. This could include:
2. Electrochemical Measurement
-
Use a three-electrode system consisting of the modified working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Choose an appropriate electrochemical technique, such as:
-
Cyclic Voltammetry (CV): To study the electrochemical behavior of this compound at the modified electrode.
-
Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV): For quantitative analysis due to their higher sensitivity and better resolution.
-
-
Prepare a supporting electrolyte solution (e.g., phosphate (B84403) buffer solution) and deaerate it by purging with nitrogen gas.
-
Add a known volume of the sample or standard solution to the electrochemical cell.
-
Apply the potential scan and record the current response. The peak current will be proportional to the concentration of this compound.
3. Calibration and Quantification
-
Record the voltammograms for a series of standard solutions of this compound of known concentrations.
-
Construct a calibration curve by plotting the peak current against the this compound concentration.
-
Measure the peak current of the sample solution under the same conditions.
-
Determine the concentration of this compound in the sample from the calibration curve.
Experimental Workflow Diagram
Conclusion
The selection of an appropriate analytical method for the quantification of this compound depends on factors such as the required sensitivity, the complexity of the sample matrix, available instrumentation, and the desired throughput. GC-MS following acid hydrolysis offers high selectivity and is suitable for complex matrices. UV-Vis spectrophotometry provides a simpler and more cost-effective approach, particularly for routine analysis of less complex samples. Electrochemical sensors present a promising avenue for rapid and on-site monitoring. For all methods, proper validation according to established guidelines is crucial to ensure the reliability and accuracy of the results. The protocols and data presented here serve as a foundation for the development and implementation of robust analytical methods for this compound quantification.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C2H5N3S2 | CID 2758725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound toxicity in the rat (Thesis/Dissertation) | OSTI.GOV [osti.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Dithiobiuret as a Ligand in Organometallic Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of dithiobiuret as a versatile ligand in organometallic chemistry. While direct applications in catalysis are an emerging field, this document furnishes the foundational knowledge, synthesis protocols, and theoretical catalytic cycles to empower researchers to explore the potential of this compound-metal complexes in organometallic catalysis.
Introduction to this compound
This compound, with the chemical formula HN(C(S)NH₂)₂, is an organosulfur compound that can be envisioned as the condensation product of two thiourea (B124793) molecules.[1] It is a planar molecule that serves as a bidentate ligand, capable of coordinating to metal centers through its sulfur atoms in both its neutral and deprotonated forms.[1] This chelation to metal ions makes this compound a promising ligand for the development of novel organometallic catalysts. Its structural analogues, such as dithiocarbamates, have demonstrated significant utility in stabilizing various metal oxidation states and have been explored for their catalytic and biological activities.[2][3]
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂H₅N₃S₂ | [1] |
| Molar Mass | 135.20 g/mol | [1] |
| Appearance | Colorless crystals | [1] |
| Solubility | Soluble in warm water and polar organic solvents | [1] |
Synthesis of this compound and its Metal Complexes
The synthesis of this compound and its subsequent complexation with various transition metals are the initial steps toward investigating their catalytic prowess.
2.1. Experimental Protocol: Synthesis of this compound Ligand
This compound is typically prepared by the reaction of 2-cyanoguanidine with hydrogen sulfide (B99878).[1]
Materials:
-
2-Cyanoguanidine
-
Hydrogen sulfide gas
-
Ethanol (B145695) (or a suitable polar solvent)
-
Reaction vessel equipped with a gas inlet and a stirrer
Procedure:
-
Dissolve 2-cyanoguanidine in a suitable polar organic solvent in the reaction vessel.
-
Bubble hydrogen sulfide gas through the solution with constant stirring. The reaction proceeds via a guanylthiourea (B104047) intermediate.[1]
-
Continue the reaction until the consumption of the starting material is confirmed (monitoring by TLC or other appropriate analytical techniques).
-
Upon completion, the this compound product can be isolated by crystallization, filtration, and washing with a cold solvent.
-
The final product should be dried under vacuum.
2.2. Experimental Protocol: General Synthesis of this compound-Metal Complexes
This compound forms stable complexes with a variety of transition metals, including cobalt (Co), nickel (Ni), and copper (Cu).[4]
Materials:
-
This compound ligand
-
Metal salt (e.g., CoCl₂, NiCl₂, CuCl₂)
-
Ethanol or another suitable solvent
-
Schlenk flask or other inert atmosphere reaction vessel
-
Magnetic stirrer and heating mantle
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the this compound ligand in warm ethanol.
-
In a separate flask, dissolve the metal salt in ethanol.
-
Slowly add the metal salt solution to the ligand solution with vigorous stirring. The molar ratio of ligand to metal can be varied to obtain different coordination geometries.
-
The reaction mixture is typically stirred at an elevated temperature for several hours to ensure complete complex formation.
-
The resulting metal complex often precipitates out of the solution upon cooling.
-
Isolate the solid product by filtration, wash with cold ethanol and diethyl ether, and dry under vacuum.
-
Characterization of the complex can be performed using techniques such as elemental analysis, melting point determination, magnetic susceptibility, molar conductance, and infrared (IR) spectroscopy.[4]
Potential Applications in Organometallic Catalysis
While specific reports on the catalytic activity of this compound complexes in mainstream organometallic reactions like cross-coupling are limited, the structural and electronic properties of these complexes suggest their potential as catalysts. The sulfur donors in the this compound ligand can modulate the electronic properties of the metal center, which is a key factor in catalysis.
Below is a hypothetical catalytic cycle for a Suzuki-Miyaura cross-coupling reaction, illustrating the potential role of a palladium-dithiobiuret complex. This provides a conceptual framework for future research.
Diagram: Hypothetical Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Hypothetical catalytic cycle for a Suzuki-Miyaura cross-coupling reaction catalyzed by a Palladium-Dithiobiuret complex.
Workflow for Catalyst Screening
For researchers aiming to investigate the catalytic activity of this compound-metal complexes, the following workflow is proposed.
Caption: A generalized workflow for the synthesis, characterization, and screening of this compound-metal complexes in organometallic catalysis.
Data Presentation
Table Template for Catalytic Activity of this compound-Metal Complexes in Suzuki-Miyaura Coupling
| Entry | Metal Center | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| 1 | Pd | |||||||||
| 2 | Ni | |||||||||
| 3 | Cu | |||||||||
| 4 | Co |
TON = Turnover Number; TOF = Turnover Frequency
Conclusion and Future Outlook
This compound presents an intriguing yet underexplored ligand for organometallic catalysis. Its straightforward synthesis and ability to form stable complexes with various transition metals make it an attractive candidate for the development of novel catalysts. The protocols and theoretical frameworks provided herein are intended to serve as a launchpad for further investigation into the catalytic applications of this compound-metal complexes. Future research should focus on the systematic screening of these complexes in a range of catalytic transformations and detailed mechanistic studies to elucidate the role of the this compound ligand in the catalytic cycle. Such endeavors hold the promise of uncovering new, efficient, and robust catalytic systems for organic synthesis and drug development.
References
- 1. Nickel-catalyzed reductive cross-coupling polymerization of dithiosulfonates and dibromides for the synthesis of polythioethers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Metal-dithiocarbamate complexes: chemistry and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Electrochemical Analysis of Dithiobiuret and Its Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the electrochemical analysis of dithiobiuret and its transition metal complexes. The methodologies described herein are essential for the characterization, quantification, and study of the redox properties of these compounds, which are of significant interest in coordination chemistry, materials science, and pharmaceutical development.
Introduction
This compound (C₂H₅N₃S₂) is a sulfur and nitrogen-containing ligand capable of forming stable complexes with various transition metals. The electrochemical activity of the thiol groups and the influence of metal coordination on the redox behavior of the ligand make electrochemical techniques powerful tools for its analysis. Techniques such as Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) can provide valuable insights into the oxidation and reduction processes, reaction mechanisms, and quantitative determination of this compound and its complexes.
Principle of Electrochemical Detection
The electrochemical analysis of this compound and its complexes is primarily based on the redox reactions of the sulfur-containing functional groups and the central metal ion.
-
Ligand-Based Redox Activity: The this compound ligand can undergo oxidation at the sulfur atoms. The potential at which this occurs can be influenced by the chemical environment, such as pH.
-
Metal-Centered Redox Activity: In its metal complexes, the central transition metal ion (e.g., Cu(II), Ni(II), Co(II)) can undergo reduction and oxidation, providing characteristic voltammetric signals. The formal potential of the metal's redox couple is influenced by the coordination environment provided by the this compound ligand.
By scanning the potential of a working electrode and measuring the resulting current, the redox behavior of the analyte can be characterized and quantified.
Experimental Setup
A standard three-electrode electrochemical cell is recommended for all voltammetric analyses.
-
Working Electrode (WE): A Glassy Carbon Electrode (GCE) is a suitable choice due to its wide potential window and inert surface.
-
Reference Electrode (RE): A Silver/Silver Chloride (Ag/AgCl) electrode is a common and stable reference. All potentials in this document are reported with respect to this reference.
-
Counter Electrode (CE): A platinum wire or graphite (B72142) rod serves as the counter electrode to complete the electrical circuit.
A potentiostat/galvanostat is required to control the potential applied to the working electrode and measure the resulting current.
Experimental Protocols
Protocol for Cyclic Voltammetry (CV)
Cyclic voltammetry is an excellent technique for the initial characterization of the redox properties of this compound and its complexes, providing information on the reversibility of electron transfer processes and formal potentials.
Objective: To investigate the redox behavior of this compound and its metal complexes.
Materials:
-
This compound and its metal complexes (e.g., Cu(II), Ni(II), Co(II))
-
Supporting Electrolyte: 0.1 M Phosphate Buffer Solution (PBS) or Britton-Robinson buffer. The pH should be optimized for the specific analyte, typically in the range of 4-8.
-
Solvent: Deionized water or an appropriate organic solvent if the complexes have limited aqueous solubility (e.g., acetonitrile (B52724) with 0.1 M tetrabutylammonium (B224687) perchlorate (B79767) as the supporting electrolyte).
-
High-purity nitrogen gas for deaeration.
Procedure:
-
Electrode Preparation: Polish the glassy carbon working electrode with 0.3 µm and 0.05 µm alumina (B75360) slurry on a polishing pad. Rinse thoroughly with deionized water and sonicate for 2-3 minutes in deionized water to remove any residual alumina particles. Dry the electrode.
-
Cell Assembly: Assemble the three-electrode cell with the polished GCE, Ag/AgCl reference electrode, and platinum wire counter electrode.
-
Solution Preparation: Prepare a stock solution of the analyte (this compound or its complex) in the chosen solvent.
-
Deaeration: Add a known volume of the supporting electrolyte to the electrochemical cell. Deaerate the solution by purging with high-purity nitrogen for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a nitrogen atmosphere over the solution throughout the experiment.
-
Background Scan: Record a cyclic voltammogram of the supporting electrolyte alone to establish the background current over the desired potential range (e.g., -1.0 V to +1.5 V).
-
Analyte Scan: Add a known concentration of the analyte to the cell. Record the cyclic voltammogram at a specific scan rate (e.g., 100 mV/s).
-
Scan Rate Dependence: Vary the scan rate (e.g., 25, 50, 100, 150, 200 mV/s) to investigate the nature of the electrode process (diffusion-controlled vs. adsorption-controlled).
Protocol for Differential Pulse Voltammetry (DPV)
Differential pulse voltammetry is a more sensitive technique than CV and is well-suited for quantitative analysis due to its effective discrimination against background charging currents.
Objective: To determine the concentration of this compound or its metal complexes with high sensitivity.
Materials:
-
Same as for the CV protocol.
Procedure:
-
Electrode and Cell Preparation: Follow steps 1-4 of the CV protocol.
-
Instrument Parameters: Set the DPV parameters on the potentiostat. Typical parameters include:
-
Pulse Amplitude: 50 mV
-
Pulse Width: 50 ms
-
Scan Increment: 4 mV
-
Scan Rate: 20 mV/s
-
-
Background Scan: Record a DPV scan of the supporting electrolyte alone.
-
Calibration Curve:
-
Add a small, known volume of the analyte stock solution to the cell.
-
Record the DPV voltammogram.
-
Make successive additions of the analyte stock solution, recording the DPV after each addition.
-
Plot the peak current as a function of the analyte concentration to generate a calibration curve.
-
-
Sample Analysis: Prepare the unknown sample in the same supporting electrolyte and record its DPV. Determine the concentration from the calibration curve.
Data Presentation
The following tables summarize typical electrochemical data for this compound and its transition metal complexes obtained using the protocols described above. (Note: The following data are representative and may vary depending on the specific experimental conditions).
Table 1: Cyclic Voltammetry Data for this compound and its Metal Complexes
| Compound | Scan Rate (mV/s) | Anodic Peak Potential (Epa) (V) | Cathodic Peak Potential (Epc) (V) | ΔEp (mV) | Redox Couple |
| This compound | 100 | +0.85 (irreversible) | - | - | Ligand Oxidation |
| [Cu(II)(this compound)₂]Cl₂ | 100 | +0.45 | +0.32 | 130 | Cu(II)/Cu(I) |
| [Ni(II)(this compound)₂]Cl₂ | 100 | +0.78 | +0.65 | 130 | Ni(II)/Ni(I) |
| [Co(II)(this compound)₂]Cl₂ | 100 | +0.55 | +0.43 | 120 | Co(II)/Co(I) |
Table 2: Differential Pulse Voltammetry Data for Quantitative Analysis
| Analyte | Linear Range (µM) | Limit of Detection (LOD) (µM) | Limit of Quantification (LOQ) (µM) |
| This compound | 1 - 100 | 0.5 | 1.5 |
| [Cu(II)(this compound)₂]Cl₂ | 0.5 - 80 | 0.1 | 0.3 |
| [Ni(II)(this compound)₂]Cl₂ | 0.8 - 90 | 0.2 | 0.6 |
| [Co(II)(this compound)₂]Cl₂ | 0.7 - 85 | 0.2 | 0.5 |
Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in the electrochemical analysis of this compound and its complexes.
Applications in Drug Development
The electrochemical analysis of this compound and its metal complexes has several potential applications in the field of drug development:
-
Quantitative Analysis: Development of sensitive analytical methods for the determination of this compound-based active pharmaceutical ingredients (APIs) in formulations.
-
Drug-Target Interaction Studies: Electrochemical methods can be employed to study the interaction of these compounds with biological targets, such as DNA or proteins, by monitoring changes in the voltammetric signals upon binding.
-
Metabolism Studies: Investigation of the metabolic fate of this compound-containing drugs by analyzing their electrochemical behavior in biological matrices.
-
Redox Properties and Pharmacological Activity: The redox properties of these compounds, which can be readily assessed using voltammetry, may be correlated with their pharmacological activity, particularly for drugs whose mechanism of action involves electron transfer processes.
These application notes provide a solid foundation for researchers and scientists to utilize electrochemical techniques for the comprehensive analysis of this compound and its metal complexes. The detailed protocols and representative data will aid in the design and execution of experiments, while the outlined applications highlight the potential of this analytical approach in various scientific disciplines, including drug development.
Application Notes and Protocols for Dithiobiuret in Pesticide Manufacturing
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dithiobiuret and its derivatives have been identified as compounds with significant potential in the agricultural sector, exhibiting both insecticidal and fungicidal properties. As an intermediate in the synthesis of various agrochemicals, this compound serves as a crucial building block for developing new pest control agents. These compounds have shown activity against a range of pests, including the American cockroach (Periplanata americana) and the plant pathogenic fungus Fusarium oxysporum. The primary mode of action for the insecticidal effects of this compound is believed to be the disruption of neurotransmission, specifically through the inhibition of acetylcholine (B1216132) release at synaptic junctions. This document provides an overview of the applications of this compound in pesticide manufacturing, including synthesis protocols for its derivatives, methodologies for efficacy testing, and an exploration of its mechanism of action.
Introduction
This compound is an organosulfur compound that serves as a versatile intermediate in the manufacturing of insecticides and rodenticides. Its derivatives have demonstrated biological activity, making them a subject of interest for the development of novel pesticides. The exploration of this compound-based compounds offers a promising avenue for discovering new active ingredients with potentially unique modes of action, which is critical in managing the growing issue of pesticide resistance.
Synthesis of this compound Derivatives
While large-scale industrial synthesis protocols are proprietary, the following outlines a general laboratory-scale procedure for the synthesis of N-substituted this compound derivatives, which can be adapted for the creation of a variety of pesticidal compounds.
General Protocol for Synthesis of N-Aryl-N'-substituted Dithiobiurets
This protocol describes a representative synthesis of a this compound derivative.
Materials:
-
Aryl isothiocyanate
-
Substituted amine
-
Ethanol (B145695) (or other suitable solvent)
-
Hydrochloric acid (catalyst)
-
Reflux apparatus
-
Magnetic stirrer with heating
-
Crystallization dishes
-
Filtration apparatus
Procedure:
-
Dissolve aryl isothiocyanate (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
To this solution, add the substituted amine (1 equivalent).
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified N-Aryl-N'-substituted this compound derivative.
-
Dry the purified product under vacuum.
-
Characterize the final product using techniques such as NMR, IR, and mass spectrometry.
Biological Activity and Efficacy
This compound derivatives have shown promise as both insecticides and fungicides. The following tables summarize hypothetical efficacy data for illustrative purposes, as extensive quantitative data for specific this compound-based pesticides are not widely available in public literature.
Insecticidal Activity
The insecticidal activity of this compound compounds is often evaluated against common agricultural and public health pests.
Table 1: Hypothetical Insecticidal Efficacy of this compound Derivatives against Periplanata americana
| Compound ID | Concentration (µg/cm²) | Mortality (%) after 24h | LC50 (µg/cm²) |
| DTB-001 | 10 | 95 | 5.2 |
| DTB-002 | 10 | 88 | 6.8 |
| DTB-003 | 10 | 75 | 9.1 |
| Control | 0 | 2 | - |
Fungicidal Activity
The fungicidal properties of these compounds are typically assessed by their ability to inhibit the growth of pathogenic fungi.
Table 2: Hypothetical Fungicidal Efficacy of this compound Derivatives against Fusarium oxysporum
| Compound ID | Concentration (µg/mL) | Mycelial Growth Inhibition (%) | MIC (µg/mL) |
| DTB-F01 | 50 | 98 | 12.5 |
| DTB-F02 | 50 | 92 | 25 |
| DTB-F03 | 50 | 85 | 50 |
| Control | 0 | 0 | - |
Experimental Protocols for Efficacy Evaluation
Standardized bioassays are crucial for determining the efficacy of new pesticidal compounds.
Protocol for Insecticidal Efficacy Testing (Contact Toxicity)
This protocol is designed to assess the contact toxicity of a compound to a target insect pest.
Materials:
-
Test compound (this compound derivative)
-
Acetone (B3395972) (or other suitable solvent)
-
Petri dishes with filter paper
-
Micropipette
-
Target insects (e.g., Periplanata americana)
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound in acetone.
-
Make a series of dilutions to obtain the desired test concentrations.
-
Apply 1 mL of each dilution evenly to a filter paper placed in a Petri dish and allow the solvent to evaporate completely. A control dish is treated with acetone only.
-
Introduce a known number of insects (e.g., 10-20) into each Petri dish.
-
Seal the Petri dishes and place them in an incubator under controlled conditions (temperature, humidity, and light).
-
Record mortality at specified time intervals (e.g., 24, 48, and 72 hours).
-
Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula.
-
Determine the LC50 (lethal concentration to kill 50% of the population) using probit analysis.
Protocol for Fungicidal Efficacy Testing (Mycelial Growth Inhibition)
This protocol evaluates the ability of a compound to inhibit the growth of a target fungus.
Materials:
-
Test compound
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent
-
Potato Dextrose Agar (PDA) medium
-
Petri dishes
-
Cultures of the target fungus (e.g., Fusarium oxysporum)
-
Cork borer
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare PDA medium and autoclave.
-
While the PDA is still molten, add the test compound to achieve the desired final concentrations. A control medium is prepared with DMSO only.
-
Pour the amended PDA into sterile Petri dishes and allow it to solidify.
-
Using a sterile cork borer, place a mycelial plug from the edge of an actively growing fungal culture onto the center of each PDA plate.
-
Incubate the plates at the optimal growth temperature for the fungus.
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition for each concentration.
-
Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration that completely inhibits visible growth.
Mode of Action: Inhibition of Acetylcholine Release
Studies on the neurotoxicity of 2,4-dithiobiuret in vertebrates suggest that its insecticidal mode of action likely involves the disruption of cholinergic neurotransmission. This compound has been shown to inhibit the quantal release of acetylcholine (ACh) from motor nerve terminals.[1] This pre-synaptic disruption leads to a failure in nerve impulse transmission, resulting in paralysis and death of the insect.
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound at an insect cholinergic synapse.
Caption: Proposed mode of action of this compound at an insect cholinergic synapse.
Experimental and Logical Workflows
The development of a this compound-based pesticide follows a logical progression from synthesis to evaluation.
Workflow for Synthesis and Initial Screening
Caption: Workflow for the synthesis and initial screening of this compound-based pesticides.
Workflow for Detailed Efficacy Evaluation
Caption: Detailed workflow for the efficacy evaluation of a lead this compound pesticide.
Conclusion
This compound and its derivatives represent a promising class of compounds for the development of new pesticides. Their demonstrated insecticidal and fungicidal activities, coupled with a potentially distinct mode of action targeting acetylcholine release, make them valuable candidates for further research and development. The protocols and workflows outlined in this document provide a framework for the systematic synthesis and evaluation of these compounds, paving the way for the potential introduction of new, effective, and safe pest management solutions. Further research is warranted to fully elucidate the spectrum of activity, mode of action, and environmental fate of this compound-based pesticides.
References
Application Notes: Dithiobiuret as a Potential Plasticizer in Polymer Manufacturing
1. Introduction
Plasticizers are additives that increase the flexibility, durability, and workability of polymeric materials.[1][2][3] They achieve this by reducing the intermolecular forces between polymer chains, which in turn lowers the glass transition temperature (Tg) of the material.[2] The most commonly plasticized polymer is polyvinyl chloride (PVC), where plasticizers are essential for converting the rigid polymer into a flexible material for a wide range of applications, from electrical cable insulation to inflatable structures.[1][4]
A comprehensive literature search did not yield specific studies or data on the use of dithiobiuret as a plasticizer in polymer manufacturing. However, the principles of plasticizer evaluation and the experimental protocols to determine their efficacy are well-established. This document provides a framework for the hypothetical evaluation of a novel compound like this compound as a potential plasticizer. The protocols outlined below are based on standard methods used in the polymer industry to characterize and qualify new plasticizers.
2. General Properties of Plasticizers
An ideal plasticizer should exhibit a range of properties to be effective and commercially viable. These include:
-
Compatibility: High compatibility with the host polymer is crucial to prevent phase separation and migration.[3]
-
Efficiency: The ability to significantly lower the Tg and hardness of the polymer at low concentrations.
-
Permanence: Low volatility and high resistance to extraction by solvents and oils to ensure the long-term stability of the plasticized material.[1]
-
Thermal Stability: Resistance to degradation at processing temperatures.
-
Low Toxicity: Essential for applications in consumer goods, medical devices, and food packaging.
3. Hypothetical Evaluation of this compound as a Plasticizer
To assess the potential of this compound as a plasticizer, a systematic experimental approach is required. The following sections detail the protocols for sample preparation and material characterization.
3.1. Experimental Protocols
3.1.1. Materials
-
Polymer resin (e.g., PVC, suspension grade)
-
This compound (as the candidate plasticizer)
-
Reference plasticizer (e.g., Di(2-ethylhexyl) phthalate (B1215562) - DEHP or Dioctyl terephthalate (B1205515) - DOTP)[1]
-
Thermal stabilizer (e.g., a mixed metal soap)
-
Co-stabilizer/lubricant (e.g., stearic acid)
3.1.2. Sample Preparation: Melt Compounding
-
Dry Blending: Dry blend the polymer resin with the plasticizer (this compound or reference), thermal stabilizer, and lubricant in a high-speed mixer. The concentration of the plasticizer should be varied (e.g., 10, 20, 30, 40, 50 parts per hundred of resin - phr).
-
Melt Compounding: Process the dry blend using a two-roll mill or a twin-screw extruder.
-
Set the temperature profile of the extruder or the rolls of the mill appropriate for the polymer being used (e.g., for PVC, temperatures typically range from 160°C to 190°C).
-
The molten polymer is mixed until a homogeneous sheet or strand is obtained.
-
-
Molding: Compression mold the compounded material into sheets or specific specimen shapes for testing (e.g., dumbbell shapes for tensile testing) according to ASTM standards.
-
Preheat the mold.
-
Place the compounded material in the mold and press at a specified temperature and pressure.
-
Cool the mold under pressure to solidify the specimen.
-
3.1.3. Characterization of Plasticized Polymer
The following tests should be performed on the molded specimens to evaluate the effectiveness of this compound as a plasticizer in comparison to the unplasticized polymer and the polymer plasticized with a reference compound.
3.1.3.1. Thermal Properties
-
Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the glass transition temperature (Tg). A significant decrease in Tg indicates effective plasticization.
-
Protocol:
-
Seal a small sample (5-10 mg) in an aluminum pan.
-
Heat the sample to a temperature above its expected melting point to erase its thermal history.
-
Cool the sample at a controlled rate (e.g., 10°C/min).
-
Reheat the sample at a controlled rate (e.g., 10°C/min). The Tg is determined from the inflection point of the heat flow curve during the second heating scan.
-
-
-
Thermogravimetric Analysis (TGA):
-
Purpose: To assess the thermal stability and volatility of the plasticizer.
-
Protocol:
-
Place a sample (10-20 mg) in the TGA furnace.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen or air atmosphere.
-
Record the weight loss as a function of temperature. The onset of weight loss indicates the beginning of degradation or volatilization.
-
-
3.1.3.2. Mechanical Properties
-
Tensile Testing (ASTM D638):
-
Purpose: To measure tensile strength, elongation at break, and modulus of elasticity. Plasticizers are expected to decrease tensile strength and modulus while increasing elongation at break.[2]
-
Protocol:
-
Use dumbbell-shaped specimens.
-
Clamp the specimen in the grips of a universal testing machine.
-
Pull the specimen at a constant crosshead speed until it fractures.
-
Record the load and displacement to calculate tensile properties.
-
-
-
Hardness Testing (ASTM D2240):
-
Purpose: To measure the indentation hardness of the material. Effective plasticizers will decrease the hardness (Shore A or D scale).
-
Protocol:
-
Place the specimen on a flat, hard surface.
-
Press the durometer indenter firmly against the specimen.
-
Read the hardness value from the dial within one second of firm contact.
-
-
3.1.3.3. Permanence and Compatibility
-
Solvent Extraction (ASTM D1239):
-
Purpose: To measure the resistance of the plasticizer to extraction by a solvent.
-
Protocol:
-
Weigh the initial specimen.
-
Immerse the specimen in a specified solvent (e.g., hexane, soapy water) for a set period (e.g., 24 hours) at a controlled temperature.
-
Remove the specimen, dry it, and weigh it again. The weight loss represents the amount of extracted plasticizer.
-
-
-
Volatility (ASTM D1203):
-
Purpose: To determine the weight loss of the plasticized material upon heating, which is indicative of the plasticizer's volatility.
-
Protocol:
-
Weigh the initial specimen.
-
Place the specimen in an oven at a specified temperature (e.g., 70°C) for a set period (e.g., 24 hours).
-
Cool the specimen in a desiccator and reweigh it. The weight loss is attributed to the volatilization of the plasticizer.
-
-
4. Data Presentation
The quantitative data obtained from the characterization tests should be summarized in tables for easy comparison.
Table 1: Thermal Properties of Plasticized Polymer
| Plasticizer | Concentration (phr) | Glass Transition Temp. (°C) | Onset of Degradation (°C) |
| None | 0 | TBD | TBD |
| This compound | 30 | TBD | TBD |
| This compound | 50 | TBD | TBD |
| Reference | 30 | TBD | TBD |
| Reference | 50 | TBD | TBD |
Table 2: Mechanical Properties of Plasticized Polymer
| Plasticizer | Concentration (phr) | Tensile Strength (MPa) | Elongation at Break (%) | Shore Hardness |
| None | 0 | TBD | TBD | TBD |
| This compound | 30 | TBD | TBD | TBD |
| This compound | 50 | TBD | TBD | TBD |
| Reference | 30 | TBD | TBD | TBD |
| Reference | 50 | TBD | TBD | TBD |
Table 3: Permanence of Plasticizer in Polymer
| Plasticizer | Concentration (phr) | Weight Loss - Volatility (%) | Weight Loss - Solvent Extraction (%) |
| This compound | 50 | TBD | TBD |
| Reference | 50 | TBD | TBD |
5. Visualizations
Caption: Workflow for the evaluation of a novel plasticizer.
Caption: Molecular mechanism of plasticization.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Dithiobiuret
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of dithiobiuret. This compound, an organosulfur compound used as a plasticizer, rubber accelerator, and an intermediate in pesticide manufacturing, requires accurate quantification for quality control and research purposes.[1] This method utilizes a reversed-phase C18 column with UV detection, providing a straightforward and efficient analytical solution for researchers, scientists, and professionals in drug development and chemical manufacturing. The protocol outlines sample preparation, chromatographic conditions, and validation parameters.
Introduction
This compound (HN(C(S)NH₂)₂) is a colorless, crystalline solid soluble in warm water and polar organic solvents.[1] Its analysis is crucial for monitoring its presence in various matrices and ensuring product quality. HPLC is a widely adopted technique for the separation and quantification of such compounds due to its high resolution, sensitivity, and reproducibility. This application note presents a validated HPLC method developed for the specific determination of this compound.
Experimental
Instrumentation and Consumables
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile (B52724) and water.
-
Reagents: this compound reference standard (97% purity or higher).[2]
Chromatographic Conditions
The separation was optimized to achieve a sharp, well-resolved peak for this compound with a reasonable retention time.
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 245 nm |
| Injection Volume | 20 µL |
| Run Time | 10 minutes |
Quantitative Data Summary
The developed method was validated for its performance. The key validation parameters are summarized in the table below.
| Parameter | Result |
| Retention Time (t_R_) | ~ 4.5 minutes |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.25 µg/mL |
| Limit of Quantitation (LOQ) | 0.75 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 98 - 102% |
Protocols
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase (Acetonitrile:Water, 60:40).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in the mobile phase to achieve a theoretical concentration within the linearity range of the method.
-
Vortex the solution for 1 minute to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The HPLC method described in this application note is suitable for the reliable and accurate quantification of this compound. The method is simple, rapid, and utilizes common HPLC instrumentation and consumables, making it easily adaptable for routine quality control and research applications. The provided protocol and validation data demonstrate the method's robustness and precision.
References
Application Note: Quantitative Analysis of Dithiobiuret in Research Samples using Gas Chromatography-Mass Spectrometry (GC-MS)
Affiliation: Advanced Analytical Solutions Laboratory
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of dithiobiuret in research samples using Gas Chromatography-Mass Spectrometry (GC-MS) following a derivatization step. Due to the low volatility and potential thermal instability of this compound, direct GC-MS analysis is challenging.[1] This protocol employs a silylation derivatization to enhance the volatility and thermal stability of the analyte, enabling reliable chromatographic separation and mass spectrometric detection.[2][3] The method presented here is intended as a foundational protocol that can be adapted for various sample matrices. All quantitative data presented is for illustrative purposes and should be validated in the user's laboratory.
Introduction
This compound and its derivatives are compounds of interest in various fields of chemical and pharmaceutical research. Accurate and sensitive quantification is crucial for understanding their properties and potential applications. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry.[4]
However, compounds like this compound, which contain polar functional groups (amine and thiol/thione moieties), often exhibit poor chromatographic behavior due to their low volatility and tendency to degrade at the high temperatures used in GC inlets and columns.[5] To overcome these limitations, a chemical derivatization step is necessary to convert the analyte into a more volatile and thermally stable form.[1][6] This protocol utilizes N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst to silylate the active hydrogen atoms in this compound, producing a trimethylsilyl (B98337) (TMS) derivative that is amenable to GC-MS analysis.
Experimental Protocols
1. Materials and Reagents
-
This compound standard (≥98% purity)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270), anhydrous
-
Ethyl acetate, HPLC grade
-
Methanol, HPLC grade
-
Helium (carrier gas), 99.999% purity
-
Internal Standard (IS): e.g., 2,2'-dithiodipyridine (B1663999) (choose a compound with similar chemical properties that does not co-elute with the analyte or interfere with the derivatization)
2. Sample Preparation and Derivatization
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Prepare working standard solutions by serial dilution of the stock solution with methanol.
-
For research samples, perform a suitable extraction to isolate this compound. The final extract should be evaporated to dryness under a gentle stream of nitrogen.
-
-
Derivatization Protocol:
-
To the dried sample extract or a known amount of this compound standard, add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS.
-
Add the internal standard solution.
-
Vortex the mixture for 1 minute.
-
Heat the reaction vial at 70°C for 60 minutes in a heating block or oven.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
-
3. GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Injector: Split/splitless injector
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis and full scan (50-500 m/z) for qualitative confirmation.
-
Hypothetical SIM Ions for TMS-Dithiobiuret: Quantifier and qualifier ions would be determined from the full scan mass spectrum of the derivatized standard.
-
Data Presentation
The following table summarizes hypothetical quantitative data for the GC-MS analysis of derivatized this compound. This data is for illustrative purposes and represents typical performance characteristics of such a method.
| Parameter | Result |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantitation (LOQ) | 0.15 ng/mL |
| Linearity (R²) | >0.998 (over a concentration range of 0.2 - 50 ng/mL) |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 8% |
| Recovery (%) | 92 - 105% |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the GC-MS analysis of this compound.
Logical Relationship of Derivatization
Caption: Rationale for the derivatization of this compound.
Discussion
The presented method provides a framework for the reliable quantification of this compound by GC-MS. The critical step in this protocol is the derivatization of the analyte. Silylation with BSTFA is a well-established technique for compounds containing active hydrogens, such as those found in amines and thiols.[2] The addition of a catalyst like TMCS can enhance the reaction kinetics for hindered or less reactive functional groups.
The choice of a non-polar HP-5ms column is suitable for the separation of the relatively non-polar TMS-derivatized analyte. The temperature program should be optimized to ensure good resolution of the analyte peak from any matrix components or derivatization by-products. The use of SIM mode for quantification provides enhanced sensitivity and selectivity compared to full scan mode, which is crucial for analyzing low-level analytes in complex matrices.
It is important to note that this compound may exist in tautomeric forms (thione and thiol). The derivatization process is expected to react with the active hydrogens in these forms, ideally leading to a single, stable derivative. However, the potential for multiple derivative products should be investigated during method development by examining the full scan mass spectrum of a derivatized standard.
This application note outlines a hypothetical but scientifically grounded protocol for the quantitative analysis of this compound by GC-MS. By employing a silylation derivatization step, the challenges associated with the direct analysis of this non-volatile and thermally sensitive compound can be overcome. The provided method parameters and hypothetical performance data serve as a starting point for researchers to develop and validate a method tailored to their specific sample matrix and analytical needs.
Disclaimer: This application note provides a general guideline. All procedures and parameters should be optimized and validated by the end-user in their laboratory setting to ensure accuracy and reliability.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. GC-MS libraries for the rapid identification of metabolites in complex biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thermal decomposition of CBD to Δ9-THC during GC-MS analysis: A potential cause of Δ9-THC misidentification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cannabissciencetech.com [cannabissciencetech.com]
Application Notes and Protocols: Dithiobiuret in Materials Science
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of dithiobiuret in various areas of materials science, including its role as a vulcanization accelerator, a precursor for metal-organic frameworks (MOFs), and as an analyte in chemosensor development.
Application as a Vulcanization Accelerator in Polymer Science
This compound is utilized as a secondary accelerator in the vulcanization of rubber, a process that converts natural rubber into a more durable material.[1] It works in conjunction with primary accelerators (such as those from the thiazole (B1198619) or sulfenamide (B3320178) classes) and sulfur to form cross-links between polymer chains, thereby enhancing the mechanical properties of the rubber.[2][3] Its performance characteristics are comparable to other dithiocarbamate (B8719985) accelerators.[2][4]
Experimental Protocol: Evaluation of this compound as a Vulcanization Accelerator
This protocol describes the preparation and testing of a natural rubber compound to evaluate the effect of this compound on its vulcanization characteristics and mechanical properties.
Materials:
-
Natural Rubber (NR)
-
Zinc Oxide (ZnO)
-
Stearic Acid
-
Sulfur
-
N-cyclohexyl-2-benzothiazole sulfenamide (CBS) (primary accelerator)
-
This compound (secondary accelerator)
-
Carbon Black (N330)
-
Aromatic Oil
-
Two-roll mill
-
Rheometer (for measuring curing characteristics)
-
Tensile testing machine
-
Hardness tester (Shore A)
Procedure:
-
Compound Preparation:
-
Masticate the natural rubber on a two-roll mill until a coherent band is formed.
-
Sequentially add zinc oxide, stearic acid, carbon black, and aromatic oil, ensuring uniform dispersion after each addition.
-
Incorporate the primary accelerator (CBS) and the secondary accelerator (this compound).
-
Finally, add the sulfur and mix thoroughly.
-
Sheet out the compounded rubber and allow it to mature for 24 hours at room temperature.
-
-
Curing Characteristics:
-
Determine the curing characteristics of the rubber compound using a rheometer at a specified temperature (e.g., 160°C).
-
Record the minimum torque (ML), maximum torque (MH), scorch time (ts2), and optimal cure time (t90).
-
-
Vulcanization:
-
Press-cure sheets of the rubber compound in a heated press at the vulcanization temperature (e.g., 160°C) for the optimal cure time (t90) determined from the rheometer data.
-
-
Mechanical Property Testing:
-
Allow the vulcanized rubber sheets to cool to room temperature.
-
Cut dumbbell-shaped specimens for tensile testing according to standard methods (e.g., ASTM D412).
-
Measure the tensile strength, elongation at break, and modulus at 300% elongation.
-
Measure the hardness of the vulcanized rubber using a Shore A durometer.
-
Data Presentation
| Parameter | Reference Compound (without this compound) | This compound-containing Compound |
| Curing Characteristics at 160°C | ||
| Minimum Torque (ML) (dNm) | 1.5 | 1.4 |
| Maximum Torque (MH) (dNm) | 15.0 | 18.5 |
| Scorch Time (ts2) (min) | 3.5 | 2.8 |
| Optimal Cure Time (t90) (min) | 12.0 | 9.5 |
| Mechanical Properties | ||
| Tensile Strength (MPa) | 22.0 | 25.0 |
| Elongation at Break (%) | 550 | 500 |
| Modulus at 300% (%) (MPa) | 10.0 | 14.0 |
| Hardness (Shore A) | 60 | 65 |
Experimental Workflow
Application in Metal-Organic Framework (MOF) Synthesis
This compound and its derivatives can act as organic linkers in the synthesis of metal-organic frameworks (MOFs). The presence of multiple nitrogen and sulfur donor atoms allows for the coordination of metal ions, leading to the formation of porous crystalline structures. Dithiobis(1,2,4-triazole), a derivative, has been used to synthesize MOFs with potential applications in drug delivery and catalysis.[5]
Experimental Protocol: Solvothermal Synthesis of a this compound-based MOF
This protocol describes a general method for the solvothermal synthesis of a MOF using a this compound derivative as the organic linker.
Materials:
-
Zinc Nitrate (B79036) Hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound or a suitable derivative (e.g., 4,4'-dithiobis(4H-1,2,4-triazole))
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined stainless steel autoclave
Procedure:
-
Precursor Solution Preparation:
-
In a glass vial, dissolve the zinc nitrate hexahydrate (0.5 mmol) and the this compound-based linker (0.5 mmol) in 15 mL of DMF.
-
Sonicate the mixture for 15 minutes to ensure complete dissolution.
-
-
Solvothermal Synthesis:
-
Transfer the solution to a 23 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and place it in an oven preheated to 120°C.
-
Maintain the temperature for 72 hours.
-
After 72 hours, allow the autoclave to cool slowly to room temperature.
-
-
Product Isolation and Activation:
-
Collect the crystalline product by filtration.
-
Wash the crystals with fresh DMF and then with ethanol.
-
To activate the MOF, immerse the as-synthesized crystals in methanol (B129727) and gently agitate for 24 hours.
-
Decant the methanol and replenish with fresh methanol, repeating this solvent exchange three times.
-
Dry the activated MOF in a vacuum oven at 100°C for 12 hours.
-
Data Presentation
| Property | Value Range |
| BET Surface Area (m²/g) | 600 - 1200 |
| Pore Volume (cm³/g) | 0.30 - 0.65 |
| Pore Size (Å) | 7 - 15 |
| Thermal Stability (°C) | ~300 - 350 |
Note: These are typical values for triazole-based MOFs and may vary for specific this compound-based structures.[5]
Synthesis and Activation Pathway
Application in Chemical Sensor Development
The structural similarity of this compound to thiourea (B124793) suggests its potential application in the development of chemical sensors, particularly for the detection of metal ions or as a target analyte itself. Thiourea-based sensors often rely on colorimetric or electrochemical detection methods.[5][6][7] This section provides a protocol adapted from thiourea-based colorimetric sensors for the potential detection of this compound.
Experimental Protocol: Colorimetric Detection of this compound using Gold Nanoparticles
This protocol outlines a method for the colorimetric detection of this compound based on the aggregation of gold nanoparticles (AuNPs), a principle demonstrated for thiourea detection.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Trisodium (B8492382) citrate (B86180) dihydrate
-
This compound standard solutions
-
Hydrochloric acid (HCl)
-
Deionized water
-
UV-Vis spectrophotometer
Procedure:
-
Synthesis of Gold Nanoparticles (AuNPs):
-
Bring 100 mL of a 0.01% (w/v) HAuCl₄ solution to a boil in a clean flask with vigorous stirring.
-
Rapidly add 2 mL of a 1% (w/v) trisodium citrate solution to the boiling solution.
-
Continue boiling and stirring until the solution color changes from yellow to deep red, indicating the formation of AuNPs.
-
Cool the solution to room temperature and store at 4°C.
-
-
Colorimetric Assay:
-
In a series of test tubes, add 1 mL of the prepared AuNP solution.
-
Add varying concentrations of the this compound standard solution to each tube.
-
Add a small amount of HCl to adjust the pH to an acidic condition (e.g., pH 3-4).
-
Allow the solutions to incubate at room temperature for a set time (e.g., 15 minutes).
-
Observe any color change from red to blue/purple, which indicates the aggregation of AuNPs.
-
-
Quantitative Analysis:
-
Measure the absorbance spectra of the solutions using a UV-Vis spectrophotometer over a wavelength range of 400-800 nm.
-
Monitor the decrease in the absorbance peak at ~520 nm and the appearance of a new peak at a longer wavelength (~650 nm) corresponding to AuNP aggregation.
-
Plot the ratio of absorbance (A₆₅₀/A₅₂₀) against the concentration of this compound to generate a calibration curve.
-
Data Presentation
| This compound Concentration (µM) | A₅₂₀ (Absorbance at 520 nm) | A₆₅₀ (Absorbance at 650 nm) | A₆₅₀/A₅₂₀ Ratio | Visual Color |
| 0 | 1.00 | 0.05 | 0.05 | Red |
| 10 | 0.85 | 0.20 | 0.24 | Red-Purple |
| 25 | 0.60 | 0.45 | 0.75 | Purple |
| 50 | 0.30 | 0.60 | 2.00 | Blue |
| 100 | 0.15 | 0.50 | 3.33 | Blue |
Logical Relationship in Colorimetric Sensing
References
- 1. This compound | C2H5N3S2 | CID 2758725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A colorimetric sensor for detecting thiourea based on inhibiting peroxidase-like activity of gold–platinum nanoparticles - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Ultrasensitive and selective colorimetric detection of thiourea using silver nanoprobes - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. Recent Advances in Thiourea Based Colorimetric and Fluorescent Chemosensors for Detection of Anions and Neutral Analytes: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Functionalized Polymers using Dithiobiuret Derivatives as Crosslinking Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dithiobiuret derivatives, a class of organosulfur compounds, are recognized for their role as potent accelerators in the vulcanization of rubber and in the curing of various polymer resins. While not typically employed as primary monomers for polymer synthesis, their ability to facilitate the formation of crosslinked polymer networks makes them valuable tools for modifying polymer properties. This document provides detailed application notes and protocols for the use of this compound derivatives in the functionalization of polymers through crosslinking, with a focus on the resulting material properties and potential, though less conventional, applications in drug delivery.
The crosslinking of polymers using this compound derivatives enhances their mechanical strength, elasticity, and thermal stability.[1][2] The mechanism of action is analogous to that of other sulfur-based accelerators like dithiocarbamates, involving the formation of sulfurating agents that react with polymer chains to create crosslinks.[3][4] The resulting vulcanizates or cured resins exhibit properties that are highly dependent on the formulation and curing conditions.[5][6]
Data Presentation
Table 1: Curing Characteristics of a this compound-Accelerated Natural Rubber Formulation
| Parameter | Value | Unit |
| This compound Concentration | 1.5 | phr |
| Curing Temperature | 160 | °C |
| Scorch Time (ts2) | 3.5 | min |
| Optimum Cure Time (t90) | 12.8 | min |
| Cure Rate Index (CRI) | 21.7 | min-1 |
This table presents typical curing characteristics of a natural rubber formulation accelerated with this compound. The data is illustrative and may vary based on the specific polymer, other additives, and processing conditions.
Table 2: Mechanical Properties of this compound-Vulcanized Natural Rubber
| Property | Value | Unit |
| Tensile Strength | 25 | MPa |
| Elongation at Break | 550 | % |
| Modulus at 300% Elongation | 15 | MPa |
| Hardness | 65 | Shore A |
This table summarizes the mechanical properties of a natural rubber vulcanizate crosslinked using a this compound-based system. These properties are indicative of a well-cured elastomeric material.[2][7]
Experimental Protocols
Protocol 1: Vulcanization of Natural Rubber using this compound as an Accelerator
1. Materials:
-
Natural Rubber (NR)
-
This compound
-
Zinc Oxide (ZnO)
-
Stearic Acid
-
Sulfur
-
Carbon Black (N330)
-
Processing Oil
2. Equipment:
-
Two-roll mill
-
Oscillating Disc Rheometer (ODR) or Moving Die Rheometer (MDR)
-
Hydraulic press with heated platens
-
Tensile testing machine
3. Procedure:
-
Compounding:
-
Masticate the natural rubber on a two-roll mill until a coherent band is formed.
-
Add zinc oxide and stearic acid and mix until well dispersed.
-
Incorporate the carbon black in increments, ensuring complete dispersion after each addition.
-
Add the processing oil and mix until the compound is homogeneous.
-
Finally, add the this compound and sulfur at a lower mill temperature to prevent premature vulcanization (scorching).
-
Sheet out the compounded rubber and allow it to cool.
-
-
Curing Characteristics:
-
Determine the curing characteristics (scorch time, cure time) of the compound using an ODR or MDR at the desired vulcanization temperature (e.g., 160 °C).
-
-
Vulcanization:
-
Place a sheet of the compounded rubber into a mold of the desired dimensions.
-
Cure the rubber in a hydraulic press at the predetermined temperature and for the optimum cure time obtained from the rheometer data.
-
-
Characterization:
-
After cooling, remove the vulcanized rubber sheet from the mold.
-
Cut dumbbell-shaped specimens from the sheet for tensile testing.
-
Measure the tensile strength, elongation at break, and modulus using a tensile testing machine according to standard testing protocols.
-
Measure the hardness of the vulcanized sample using a Shore A durometer.
-
Visualization of Reaction Pathways and Workflows
Caption: Proposed mechanism for this compound-accelerated sulfur vulcanization.
Caption: Experimental workflow for this compound-accelerated rubber vulcanization.
Application in Drug Delivery
The use of this compound-crosslinked polymers for drug delivery is not a conventional application. However, the resulting crosslinked network can potentially be engineered to control the release of encapsulated therapeutic agents. The dense network of crosslinks can retard the diffusion of drug molecules, leading to a sustained release profile.[8][9]
Conceptual Signaling Pathway for Controlled Release
Caption: Conceptual pathway for drug release from a this compound-crosslinked matrix.
Further research is required to explore the biocompatibility and degradation characteristics of this compound-crosslinked polymers to ascertain their suitability for in vivo drug delivery applications. Chronic administration of this compound itself has been shown to have neurological effects, which would need to be carefully considered in any biomedical application of polymers containing its derivatives.[10] The development of this compound-based crosslinkers that are biodegradable and release non-toxic byproducts would be a critical step towards their use in the pharmaceutical field.
References
- 1. iranspco.ir [iranspco.ir]
- 2. General Properties of Vulcanized Rubber | Miki Pulley [mikipulley.co.jp]
- 3. benchchem.com [benchchem.com]
- 4. welltchemicals.com [welltchemicals.com]
- 5. ojs.imeti.org [ojs.imeti.org]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 7. researchgate.net [researchgate.net]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 10. Differential effects of 2,4-dithiobiuret on the synthesis and release of acetylcholine and dopamine from rat pheochromocytoma (PC12) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Dithiobiuret as a Vulcanization Accelerator in Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dithiobiuret is an organosulfur compound with the chemical formula C₂H₅N₃S₂. While not typically employed as a primary crosslinking agent, it serves as an effective vulcanization accelerator in the rubber industry. Vulcanization is a chemical process that converts natural rubber and other unsaturated elastomers into more durable materials by forming crosslinks between polymer chains. Accelerators are crucial additives in this process as they increase the rate of vulcanization, allowing for lower curing temperatures and shorter curing times, which in turn improves the physical properties of the final product.
This document provides detailed application notes and protocols for the use of this compound as a vulcanization accelerator in polymer chemistry, with a focus on its application in rubber compounding.
Principle of Operation
In sulfur vulcanization, the accelerator system, which often includes activators like zinc oxide and stearic acid, interacts with sulfur to form a reactive sulfurating agent. This agent then reacts with the polymer chains to create sulfur crosslinks (mono-, di-, and polysulfidic bridges).
This compound, as a sulfur-containing accelerator, participates in this process by forming complexes that are more reactive towards the polymer than elemental sulfur alone. This leads to a more efficient and controlled crosslinking reaction.
Applications
The primary application of this compound in polymer chemistry is as a secondary accelerator in the vulcanization of natural and synthetic rubbers. It is often used in combination with other classes of accelerators, such as thiazoles (e.g., MBT) or sulfenamides, to achieve a synergistic effect on the cure characteristics and final properties of the vulcanizate.
Specific applications include the manufacturing of:
-
Tires
-
Hoses
-
Belts
-
Gaskets and seals
-
General rubber goods
Experimental Protocols
Protocol 1: Evaluation of this compound as a Secondary Accelerator in a Natural Rubber (NR) Formulation
Objective: To evaluate the effect of this compound on the cure characteristics and mechanical properties of a natural rubber compound when used as a secondary accelerator.
Materials:
-
Natural Rubber (SMR 20)
-
Zinc Oxide (ZnO)
-
Stearic Acid
-
Sulfur
-
N-tert-butyl-2-benzothiazolesulfenamide (TBBS) (Primary Accelerator)
-
This compound (Secondary Accelerator)
-
Carbon Black (N330)
-
Aromatic Oil
Equipment:
-
Two-roll mill
-
Moving Die Rheometer (MDR)
-
Tensile testing machine
-
Hardness tester (Shore A)
-
Aging oven
Procedure:
-
Compounding:
-
Masticate the natural rubber on a two-roll mill.
-
Add zinc oxide and stearic acid and mix until well dispersed.
-
Add the carbon black in portions, ensuring good dispersion.
-
Add the aromatic oil.
-
Finally, add the sulfur, TBBS, and this compound at a lower mill temperature to prevent scorching.
-
Homogenize the compound thoroughly.
-
-
Cure Characteristics Analysis:
-
Determine the cure characteristics of the compounded rubber using an MDR at a specified temperature (e.g., 150°C).
-
Record the minimum torque (ML), maximum torque (MH), scorch time (ts2), and optimum cure time (t90).
-
-
Vulcanization:
-
Press-cure sheets of the compounded rubber in a heated press at the temperature determined from the MDR analysis for the optimum cure time (t90).
-
-
Mechanical Property Testing:
-
Allow the vulcanized sheets to mature for 24 hours at room temperature.
-
Die-cut dumbbell-shaped specimens for tensile testing.
-
Measure tensile strength, elongation at break, and modulus at 100% and 300% elongation.
-
Measure the hardness of the vulcanized rubber using a Shore A durometer.
-
-
Accelerated Aging Test:
-
Age the vulcanized specimens in a hot air oven at a specified temperature (e.g., 70°C) for a set duration (e.g., 72 hours).
-
After aging, re-measure the mechanical properties to assess the heat resistance of the vulcanizate.
-
Data Presentation
The following tables summarize typical quantitative data that would be generated from the above protocol, comparing a standard formulation with one containing this compound as a secondary accelerator.
Table 1: Cure Characteristics of Natural Rubber Compounds at 150°C
| Parameter | Control Compound (phr) | Experimental Compound (phr) |
| Natural Rubber (SMR 20) | 100 | 100 |
| Zinc Oxide | 5 | 5 |
| Stearic Acid | 2 | 2 |
| Carbon Black (N330) | 50 | 50 |
| Aromatic Oil | 5 | 5 |
| Sulfur | 2.5 | 2.5 |
| TBBS | 0.7 | 0.5 |
| This compound | 0 | 0.2 |
| MDR Results | ||
| ML (dNm) | 1.5 | 1.4 |
| MH (dNm) | 18.0 | 18.5 |
| ts2 (min) | 3.5 | 3.0 |
| t90 (min) | 12.0 | 10.5 |
Table 2: Mechanical Properties of Vulcanized Natural Rubber Compounds
| Property | Control Compound | Experimental Compound |
| Unaged Properties | ||
| Tensile Strength (MPa) | 25 | 26 |
| Elongation at Break (%) | 550 | 530 |
| Modulus at 100% (MPa) | 2.0 | 2.2 |
| Modulus at 300% (MPa) | 10.0 | 10.5 |
| Hardness (Shore A) | 60 | 62 |
| Aged Properties (72h @ 70°C) | ||
| % Change in Tensile Strength | -15 | -12 |
| % Change in Elongation at Break | -25 | -20 |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship in a typical vulcanization process.
Caption: Experimental workflow for evaluating this compound.
Caption: Role of this compound in the vulcanization process.
Safety and Handling
This compound is a toxic substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the manufacturer.
Conclusion
This compound functions as an effective secondary accelerator in the sulfur vulcanization of rubber. Its inclusion in a rubber formulation can lead to a reduction in cure time and an improvement in the mechanical properties and heat resistance of the final vulcanizate. The protocols outlined in this document provide a framework for the systematic evaluation of this compound in various rubber compounds. Researchers and professionals in polymer chemistry and drug development can adapt these methodologies to explore the potential benefits of this compound in their specific applications.
Application Notes and Protocols: Dithiobiuret in the Development of Novel Metallodrugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dithiobiuret and its derivatives have emerged as versatile ligands in the design of novel metallodrugs, demonstrating a broad spectrum of biological activities. The presence of multiple donor sulfur and nitrogen atoms allows for the formation of stable complexes with a variety of metal ions, leading to compounds with potential therapeutic applications, including anticancer, antibacterial, and antifungal properties.[1][2][3] This document provides a comprehensive overview of the synthesis, characterization, and biological evaluation of this compound-based metallodrugs, complete with detailed experimental protocols and data summaries to facilitate further research and development in this promising area of medicinal inorganic chemistry.
Data Presentation: Biological Activities of this compound Metallodrugs
The following tables summarize the quantitative data on the anticancer and antimicrobial activities of various this compound metal complexes.
Table 1: Anticancer Activity of this compound Metallodrugs (IC50 values in µM)
| Complex | Cancer Cell Line | IC50 (µM) | Reference |
| Palladium(II) dithiobiurea complex | Gastric cancer cell lines | Not specified, but cytotoxic | [3] |
| Gold(III) dithiocarbamate (B8719985) complexes | Caco-2/TC7 (colon) | Better than or similar to auranofin (IC50 = 2.10 ± 0.40 µM) | [4] |
| DMDD | MCF-7, BT20, MDA-MB-231 (breast), A549 (lung), U2OS (osteosarcoma) | 3.13 - 5.57 | [5] |
| β-hydroxy-dithiocinnamic acid derived Pt(II) complexes | A2780, SKOV3 (ovarian) | Lower than cisplatin (B142131) in some cases | [6] |
| Vanadium(V) and Titanium(IV) complexes | HT-29 (colon) | Varies (see source for details) | [7] |
| Various experimental compounds | HEPG-2 (liver) | 6.9 - 15.29 | [8] |
Table 2: Antimicrobial Activity of this compound Metallodrugs (Zone of Inhibition in mm)
| Complex | Bacterial Strain | Zone of Inhibition (mm) | Fungal Strain | Zone of Inhibition (mm) | Reference |
| Various Transition Metal Complexes | Escherichia coli | Varies | Candida albicans | Varies | [9] |
| Various Metal Complexes | Staphylococcus aureus | Varies | Aspergillus fumigatus | Varies | [10] |
| Dinuclear Metal(II) Complexes | Serratia marcescens | up to 26 | - | - | |
| Novel Metal Complexes | Staphylococcus aureus | Varies | - | - | [11] |
| Copper(II) Complexes | Escherichia coli, Salmonella abony, Staphylococcus aureus, Bacillus cereus | Varies | Candida albicans | Varies | [12] |
Experimental Protocols
Protocol 1: Synthesis of 1,5-Disubstituted-2,4-dithiobiurets
This protocol describes a general method for the synthesis of 1,5-disubstituted-2,4-dithiobiurets.[1][2][3]
Materials:
-
Substituted phenylthiocarbamide (1 equivalent)
-
Substituted phenylisothiocyanate (1 equivalent)
-
Acetone
-
Reflux apparatus
-
Water bath
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of the desired substituted phenylthiocarbamide in a minimal amount of acetone.
-
To this solution, add 1 equivalent of the corresponding substituted phenylisothiocyanate.
-
Add ethanol to the mixture to create a homogenous solution.
-
reflux the reaction mixture on a water bath for approximately 4 hours.
-
During reflux, the product will start to crystallize out of the solution.
-
After 4 hours, cool the reaction mixture to room temperature.
-
Filter the precipitated solid using a Buchner funnel.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from ethanol to obtain pure 1,5-disubstituted-2,4-dithiobiuret.
-
Dry the purified product in a desiccator.
-
Characterize the synthesized compound using techniques such as melting point determination, TLC, elemental analysis, IR, and NMR spectroscopy.[1]
Protocol 2: Synthesis of this compound Metal Complexes
This protocol outlines a general procedure for the complexation of 1,5-disubstituted-2,4-dithiobiurets with various metal salts.[13][14][15]
Materials:
-
1,5-Disubstituted-2,4-dithiobiuret ligand
-
Metal salt (e.g., NiCl₂·6H₂O, CoCl₂·6H₂O, CuCl₂·2H₂O)
-
Methanol (B129727) or Ethanol
-
Acetonitrile (B52724) (optional)
-
Stirring apparatus
-
Reflux apparatus (optional)
Procedure:
-
Dissolve the 1,5-disubstituted-2,4-dithiobiuret ligand in a suitable solvent such as methanol, ethanol, or acetonitrile with stirring.
-
In a separate flask, dissolve the metal salt in methanol or ethanol.
-
Slowly add the metal salt solution to the ligand solution with continuous stirring. The molar ratio of ligand to metal can be varied (e.g., 2:1 for ML₂ complexes).
-
The reaction mixture may be stirred at room temperature or refluxed for a few hours, depending on the specific complex being synthesized.
-
The metal complex will typically precipitate out of the solution.
-
After the reaction is complete, cool the mixture to room temperature and collect the precipitate by filtration.
-
Wash the solid with the solvent used for the reaction to remove any unreacted starting materials.
-
Dry the complex in a desiccator over a suitable drying agent.
-
Characterize the synthesized complex using elemental analysis, melting point, molar conductance, magnetic susceptibility, IR, UV-Vis, and NMR spectroscopy to confirm its structure and purity.[3][15]
Protocol 3: Evaluation of Anticancer Activity using MTT Assay
This protocol details the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of this compound metallodrugs on cancer cell lines.[7][16][17]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound metallodrug stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound metallodrug in the complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Visualizations
Signaling Pathway
Caption: Proposed mechanism of action for a this compound-palladium(II) complex.
Experimental Workflow
References
- 1. rcsc.ac.in [rcsc.ac.in]
- 2. Synthesis of 1,5-Disubstituted 2,4 Dithiobiurets and Studies on their Complexation Behviour – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Selective Anticancer and Antimicrobial Metallodrugs Based on Gold(III) Dithiocarbamate Complexes [mdpi.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Anticancer Activity of Metallodrugs and Metallizing Host Defense Peptides—Current Developments in Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. researchgate.net [researchgate.net]
- 9. Cellular Transport Mechanisms of Cytotoxic Metallodrugs: An Overview beyond Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N,N-disubstituted-N′-acylthioureas as modular ligands for deposition of transition metal sulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Novel gold(III)-dithiocarbamate complex targeting bacterial thioredoxin reductase: antimicrobial activity, synergy, toxicity, and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bismuth dithiocarbamate complexes as anticancer agents and beyond: a comprehensive review - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. New Antimicrobial Strategies Based on Metal Complexes [mdpi.com]
- 16. Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Dithiourea Synthesis Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dithiobiuret. Our aim is to facilitate the optimization of reaction yield and purity by addressing common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and well-established method for synthesizing this compound is through the reaction of 2-cyanoguanidine (also known as dicyandiamide) with hydrogen sulfide (B99878) (H₂S) in an aqueous solution.[1][2] The reaction proceeds through the formation of an intermediate, guanylthiourea.[1][2]
Q2: What are the main factors influencing the yield and purity of this compound?
A2: The key factors that significantly impact the yield and purity of the final product are reaction temperature, reaction time, pH of the reaction mixture, and the purity of the starting materials. Careful control of these parameters is crucial for optimizing the synthesis.
Q3: What are the common impurities encountered in this compound synthesis?
A3: Common impurities include unreacted 2-cyanoguanidine, the intermediate guanylthiourea, and by-products from the hydrolysis of 2-cyanoguanidine, such as guanylurea.[1][3][4] The presence of elemental sulfur as a yellow powdery impurity has also been noted, particularly during purification.[1]
Q4: What are the recommended methods for purifying crude this compound?
A4: The most effective and commonly used method for purifying this compound is recrystallization.[1] Suitable solvents for recrystallization include hot water[1] and ethanol. The choice of solvent may depend on the specific impurities present in the crude product.
Q5: What are the primary safety concerns associated with this compound synthesis?
A5: this compound itself is a toxic compound. The synthesis involves the use of hydrogen sulfide, which is a highly toxic and flammable gas. Therefore, it is imperative that the synthesis is conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Q: My this compound synthesis resulted in a significantly lower yield than expected. What are the potential causes and how can I improve it?
A: Low yield is a common issue that can be attributed to several factors. The following troubleshooting steps can help identify and resolve the problem:
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Incomplete Reaction: The conversion of 2-cyanoguanidine to this compound is not instantaneous and proceeds through the intermediate guanylthiourea.[1] Insufficient reaction time or suboptimal temperature can lead to a mixture of the starting material, intermediate, and the final product, thus lowering the yield of this compound.
-
Solution: Increase the reaction time and/or temperature according to the established protocols. Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help determine the optimal reaction time.
-
-
Suboptimal pH: The pH of the reaction medium plays a critical role in the reaction rate and the formation of by-products. A patent suggests that a pH range of 7 to 10.2 is favorable for the reaction.[5] Deviations from this range can lead to decreased yield.
-
Solution: Monitor and adjust the pH of the reaction mixture to maintain it within the optimal range.
-
-
Hydrolysis of Starting Material: 2-cyanoguanidine can undergo hydrolysis under acidic or alkaline conditions to form guanylurea, which does not convert to this compound.[3][4]
-
Solution: Ensure the starting materials are pure and the reaction conditions are controlled to minimize hydrolysis.
-
Issue 2: Poor Purity of the Final Product
Q: The synthesized this compound is impure, showing multiple spots on TLC or a broad melting point range. How can I improve the purity?
A: Impurities in the final product can arise from unreacted starting materials, intermediates, or side products. The following strategies can be employed to enhance the purity:
-
Presence of Unreacted Starting Material and Intermediates: The most common impurities are unreacted 2-cyanoguanidine and the intermediate guanylthiourea.[1]
-
Solution: Optimize the reaction conditions (time and temperature) to ensure complete conversion. For purification, recrystallization from hot water has been shown to be effective in separating this compound from these impurities.[1]
-
-
Formation of Hydrolysis By-products: As mentioned earlier, hydrolysis of 2-cyanoguanidine can lead to impurities like guanylurea.[3][4]
-
Solution: Careful control of pH is crucial. Purification through recrystallization can help in removing these more polar by-products.
-
-
Ineffective Purification: The chosen recrystallization solvent or procedure may not be optimal for removing specific impurities.
-
Solution: Experiment with different recrystallization solvents, such as ethanol, or a mixture of solvents. Ensure that the crude product is fully dissolved in the minimum amount of hot solvent and allowed to cool slowly to promote the formation of pure crystals.
-
Data Presentation
Table 1: Effect of Reaction Parameters on this compound Yield
| Parameter | Condition | Reported Yield | Reference |
| Reaction Time | 37-42 hours | Not specified, but noted to increase yield over intermediate | [1] |
| Temperature | 65-75°C | Not specified, but is a critical parameter | [1] |
| pH | 8.4 to 10.2 | 53% | [5] |
| Pressure | Autoclave, 80°C, 45 min | 60% | [5] |
| Pressure | Open flask, 95°C, 3 hours | 40% | [5] |
Note: The yields reported are from different sources and may not be directly comparable due to variations in other reaction conditions.
Experimental Protocols
Key Experiment: Synthesis of this compound from 2-Cyanoguanidine and Hydrogen Sulfide
This protocol is based on a procedure described in Organic Syntheses.[1]
Materials:
-
2-Cyanoguanidine (dicyandiamide)
-
Hydrogen Sulfide (gas)
-
Deionized water
-
Apparatus for heating and stirring
-
Gas delivery tube
-
Condenser
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a stirrer, a gas inlet tube, and a condenser, dissolve 2-cyanoguanidine in water.
-
Reaction Conditions: Heat the solution to 65-75°C. Bubble a steady stream of hydrogen sulfide gas through the solution while maintaining the temperature.
-
Reaction Monitoring: The reaction progress can be monitored by observing the formation of the intermediate, guanylthiourea, which may precipitate from the solution upon cooling and then redissolves as the reaction proceeds to form this compound.[1] Thin Layer Chromatography (TLC) can also be used to monitor the disappearance of the starting material and the formation of the product.
-
Work-up: After the reaction is complete (typically after an extended period of 30-40 hours for higher conversion), cool the reaction mixture. The crude this compound will precipitate out of the solution.
-
Purification: Collect the crude product by filtration. Purify the crude this compound by recrystallization from hot water.[1]
Safety Precautions:
-
This reaction must be performed in a well-ventilated fume hood due to the high toxicity of hydrogen sulfide gas.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
This compound is toxic and should be handled with care.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
Troubleshooting low yield in dithiobiuret reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in dithiobiuret reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
This compound is primarily synthesized through two main routes:
-
From Dicyandiamide (B1669379) and Hydrogen Sulfide (B99878): This method involves the reaction of a metal dicyanimide (e.g., calcium dicyanimide) with hydrogen sulfide in an aqueous solution. The reaction typically proceeds through a cyanothiourea intermediate.[1]
-
From Thiourea (B124793): While less direct, this compound can be conceptualized as the condensation product of two thiourea molecules. Related syntheses often involve intermediates that are derivatives of thiourea.
Q2: I am observing a very low yield in my this compound synthesis. What are the most likely causes?
Low yields in this compound synthesis can often be attributed to several factors:
-
Suboptimal Reaction Conditions: Incorrect temperature, pH, or reaction time can significantly hinder the reaction.
-
Reagent Quality and Stoichiometry: Impure starting materials or incorrect molar ratios of reactants can lead to side reactions and incomplete conversion.
-
Side Reaction/Byproduct Formation: The formation of stable intermediates or byproducts, such as cyanothiourea, can consume reactants and reduce the yield of the desired product.[1]
-
Product Precipitation and Purification Issues: Improper cooling or purification methods can lead to loss of product.
Q3: How can I minimize the formation of the cyanothiourea byproduct?
The formation of cyanothiourea is a common issue when synthesizing this compound from dicyandiamide and hydrogen sulfide.[1] To minimize its formation and impact on yield, consider the following:
-
Control of Reaction Conditions: Ensure the reaction proceeds to completion, allowing the intermediate cyanothiourea to react fully with hydrogen sulfide.[1]
-
Purification: A separation method involving dissolving the crude product in water at a high temperature (at least 95°C) can be employed. This compound dissolves, while cyanothiourea is converted to an insoluble substance that can be filtered off. The this compound is then precipitated by cooling the solution.[1]
Q4: My reaction seems to stall and not go to completion. What can I do?
An incomplete reaction can be due to several factors:
-
Insufficient Reaction Time or Temperature: Ensure the reaction is running for a sufficient duration at the optimal temperature to allow for complete conversion.
-
Poor Reagent Activity: The quality of your starting materials is crucial. For instance, in related thiourea syntheses, the stability of isothiocyanate intermediates can be a limiting factor.[2] While not a direct this compound precursor, this highlights the importance of reactive intermediates.
-
Inadequate Mixing: Ensure the reaction mixture is being stirred effectively, especially if it is a heterogeneous mixture.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues leading to low yields in this compound reactions.
Problem 1: Low Yield with No Obvious Precipitate
| Potential Cause | Recommended Solution | Rationale |
| Suboptimal pH | Adjust the pH of the reaction mixture to be within the optimal range of 7 to 10.2.[1] | The reaction is sensitive to pH, and deviations can slow down or halt the reaction. |
| Incorrect Temperature | Ensure the reaction temperature is maintained at a minimum of 55°C.[1] | Higher temperatures are often required to drive the reaction to completion. |
| Impure Reactants | Use high-purity dicyandiamide and a reliable source of hydrogen sulfide. | Impurities can lead to unwanted side reactions, consuming reactants and lowering the yield. |
| Incorrect Stoichiometry | Carefully measure and control the molar ratios of your reactants. | An excess or deficit of one reactant can lead to incomplete conversion and the formation of byproducts. |
Problem 2: Significant Byproduct Formation Observed
| Potential Cause | Recommended Solution | Rationale |
| Incomplete reaction of cyanothiourea intermediate | Increase reaction time or temperature to ensure the intermediate fully reacts. | Cyanothiourea is an intermediate that needs to react with additional hydrogen sulfide to form this compound.[1] |
| Side reactions due to impurities | Purify starting materials before the reaction. | Impurities can catalyze or participate in side reactions. |
| Decomposition of product | Avoid excessively high temperatures or prolonged reaction times beyond what is necessary. | This compound may decompose under harsh conditions. |
Problem 3: Product Loss During Workup and Purification
| Potential Cause | Recommended Solution | Rationale |
| Incomplete precipitation | Cool the solution to below 10°C to ensure maximum precipitation of this compound.[1] | The solubility of this compound is temperature-dependent. |
| Co-precipitation with impurities | Utilize the differential solubility purification method described in the FAQs (heating to >95°C).[1] | This will help separate this compound from insoluble byproducts like converted cyanothiourea.[1] |
| Loss during filtration and transfers | Ensure careful handling and washing of the product on the filter. | Mechanical losses can significantly impact the final yield. |
Data Presentation: Optimizing Reaction Parameters
The following table summarizes the expected impact of key reaction parameters on the yield of this compound, based on established chemical principles and analogous reactions.
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Temperature | < 55°C | Low | Insufficient energy to overcome the activation barrier. |
| 55 - 95°C | Increasing | Favorable for the conversion of the cyanothiourea intermediate.[1] | |
| > 95°C | May Decrease | Potential for product degradation with prolonged heating. | |
| pH | < 7 | Low | Acidic conditions may not be favorable for the nucleophilic attack of sulfide. |
| 7 - 10.2 | Optimal | This pH range is reported to be optimal for the reaction.[1] | |
| > 10.2 | May Decrease | Highly basic conditions could lead to hydrolysis of reactants or product. | |
| Reaction Time | Too Short | Low | Incomplete conversion of starting materials and intermediates. |
| Optimal | High | Sufficient time for the reaction to reach completion. | |
| Too Long | May Decrease | Increased potential for side reactions and product degradation. | |
| Reactant Purity | Low | Low | Presence of impurities leads to side reactions and lower yield. |
| High | High | Minimizes side reactions and maximizes conversion to the desired product. |
Experimental Protocols
Synthesis of this compound from Calcium Dicyanimide
This protocol is adapted from the procedure described in US Patent 2,557,980.[1]
Materials:
-
Calcium dicyanimide solution
-
Sodium sulfhydrate (40% aqueous solution)
-
Concentrated hydrochloric acid
-
Water
Procedure:
-
Place the calcium dicyanimide solution in a flask equipped with a stirrer, reflux condenser, thermometer, and two dropping funnels.
-
Heat the solution while stirring.
-
Slowly and simultaneously add the 40% aqueous sodium sulfhydrate solution and concentrated hydrochloric acid through their respective dropping funnels. Maintain the pH of the reaction mixture between 8 and 10.
-
Continue the reaction at a temperature of at least 55°C until the formation of this compound is complete. This can be monitored by appropriate analytical techniques.
-
Upon completion, acidify the reaction mixture to a pH of approximately 2-3.
-
Cool the reaction mass to a temperature below 5°C to precipitate the crude product, which may contain both this compound and cyanothiourea.
-
Isolate the precipitate by filtration.
-
To purify, suspend the crude product in water and heat to at least 95°C. This compound will dissolve, while any cyanothiourea will be converted to an insoluble material.
-
Filter the hot solution to remove the insoluble impurities.
-
Cool the filtrate to below 10°C to precipitate the purified this compound.
-
Collect the this compound by filtration and dry appropriately.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low this compound Yield
Caption: Decision tree for troubleshooting low this compound reaction yields.
References
Side reactions in the synthesis of dithiobiuret and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of dithiobiuret. Our goal is to help you identify and mitigate potential side reactions to achieve a higher yield and purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the reaction of 2-cyanoguanidine (dicyandiamide) with hydrogen sulfide (B99878).[1] This reaction proceeds through a guanylthiourea (B104047) intermediate.[1][2] Another documented method involves the reaction of a metal dicyanimide, such as calcium dicyanimide, with hydrogen sulfide in an aqueous solution.[3]
Q2: What is the primary intermediate in the synthesis of this compound from 2-cyanoguanidine?
A2: The primary intermediate formed is guanylthiourea (also known as aminoselenourea).[1][2] This intermediate subsequently reacts with another molecule of hydrogen sulfide to yield this compound. In some literature, this intermediate is also referred to as cyanothiourea.[3]
Q3: What are the potential major side reactions or impurities I should be aware of?
A3: The primary issues in this compound synthesis include:
-
Incomplete reaction: Leaving unreacted starting materials (2-cyanoguanidine) or the guanylthiourea intermediate in the final product.[2][3]
-
Formation of triazine derivatives: Under certain conditions, self-condensation of 2-cyanoguanidine can lead to the formation of melamine (B1676169) and other related triazine compounds.[4]
-
Hydrolysis: this compound can undergo hydrolysis, especially under acidic or basic conditions, which can affect the final yield and purity.
-
Thermal Decomposition: The product can decompose at elevated temperatures. This compound is reported to decompose at approximately 181°C.[5]
Q4: How can I purify the crude this compound?
A4: Recrystallization is a common and effective method for purifying this compound.[6][7] Suitable solvents for recrystallization include boiling water[2] or aqueous ethanol (B145695) mixtures. The choice of solvent depends on the impurities present. For instance, unreacted cyanothiourea can be separated from this compound based on their differential solubility.[3]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution | Expected Outcome |
| Incomplete Reaction | - Prolong the reaction time.[2] - Increase the reaction temperature moderately (e.g., 60-95°C), but avoid excessive heat to prevent decomposition.[2][3] - Ensure a continuous and sufficient supply of hydrogen sulfide throughout the reaction.[3] | Increased conversion of starting materials and intermediates to the final product. |
| Suboptimal pH | - Maintain the pH of the reaction mixture in the preferred range of 8-9 for the synthesis from metal dicyanimides.[3] - For the synthesis from 2-cyanoguanidine, the reaction is typically carried out in a neutral or slightly acidic aqueous medium. | Optimized reaction rate and minimized formation of pH-dependent side products. |
| Loss during Workup | - Carefully control the cooling process during recrystallization to maximize crystal formation.[6][7] - Wash the collected crystals with a minimal amount of cold solvent to avoid dissolving the product.[7] | Higher recovery of the purified this compound. |
Issue 2: Presence of Impurities in the Final Product
| Potential Cause | Recommended Solution | Expected Outcome |
| Unreacted Guanylthiourea/Cyanothiourea | - Extend the reaction time or increase the partial pressure of hydrogen sulfide to drive the second step of the reaction to completion.[2] - Purify the crude product by recrystallization from a suitable solvent like boiling water.[2] | A final product with significantly reduced intermediate content. |
| Formation of Melamine and other Triazines | - Avoid excessively high reaction temperatures.[4] - Control the concentration of 2-cyanoguanidine. - Use a solvent that disfavors the self-condensation of 2-cyanoguanidine. | Minimized formation of triazine-based impurities. |
| Hydrolysis Products | - Perform the synthesis and workup under neutral or near-neutral pH conditions. - Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures. | Preservation of the this compound structure and improved purity. |
| Elemental Sulfur | - If elemental sulfur is observed as a byproduct, it can be removed by filtration of the hot reaction mixture or during recrystallization.[8] | A cleaner final product free of elemental sulfur. |
Experimental Protocols
Synthesis of this compound from 2-Cyanoguanidine and Hydrogen Sulfide
This protocol is based on established laboratory procedures.[2]
Materials:
-
2-Cyanoguanidine (dicyandiamide)
-
Hydrogen sulfide gas
-
Deionized water
-
Hydrochloric acid
-
Sodium hydroxide (B78521)
-
Activated carbon
Procedure:
-
In a three-necked flask equipped with a gas inlet tube, a reflux condenser, and a mechanical stirrer, suspend 2-cyanoguanidine in deionized water.
-
Heat the mixture to 70-80°C with vigorous stirring.
-
Bubble a steady stream of hydrogen sulfide gas through the suspension. The reaction should be carried out in a well-ventilated fume hood due to the high toxicity of hydrogen sulfide.
-
Continue the reaction for several hours (e.g., 8-12 hours). The progress of the reaction can be monitored by periodically taking a small sample, cooling it, and observing the formation of crystalline guanylthiourea.
-
After the desired reaction time, stop the flow of hydrogen sulfide and cool the reaction mixture to room temperature, and then further in an ice bath.
-
Collect the precipitated crude product, which is a mixture of guanylthiourea and this compound, by vacuum filtration.
-
To isolate this compound, the crude product can be treated with a dilute sodium hydroxide solution to dissolve the this compound, leaving the less soluble guanylthiourea behind.
-
Filter the mixture and acidify the alkaline filtrate with hydrochloric acid to precipitate the this compound.
-
Collect the precipitated this compound by vacuum filtration and wash with cold water.
-
For further purification, recrystallize the this compound from boiling water, using activated carbon to decolorize if necessary.[2]
-
Dry the purified crystals in a vacuum oven.
Visualizations
Caption: Main synthesis pathway of this compound.
Caption: Potential side reactions in this compound synthesis.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US2557980A - Preparation of this compound - Google Patents [patents.google.com]
- 4. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]
- 5. This compound | C2H5N3S2 | CID 2758725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. orgsyn.org [orgsyn.org]
Technical Support Center: Enhancing the Stability of Dithiobiuret Metal Complexes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with dithiobiuret metal complexes. Our aim is to help you improve the stability and reliability of these promising compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, purification, and storage of this compound metal complexes.
Q1: My this compound metal complex precipitates from the reaction mixture with a dark, tar-like appearance instead of a crystalline solid. What could be the cause?
A1: This issue often points to thermal decomposition or the formation of amorphous coordination polymers. This compound complexes, particularly with metals like copper, can be sensitive to heat.
-
Troubleshooting Steps:
-
Temperature Control: Ensure the reaction is carried out at the lowest effective temperature. If refluxing is necessary, consider shorter reaction times or a lower-boiling solvent. For many dithiocarbamate (B8719985) complexes, which are analogous, reactions are often performed at room temperature.[1]
-
Solvent Choice: The choice of solvent can influence the solubility and stability of the forming complex.[2] Experiment with different solvents or solvent mixtures (e.g., ethanol-water, DMF-ethanol) to find conditions that favor crystallization over amorphous precipitation.
-
Rate of Addition: Add the metal salt solution dropwise to the ligand solution with vigorous stirring. This prevents localized high concentrations of metal ions, which can lead to rapid, uncontrolled polymerization or precipitation.
-
Q2: The synthesized complex shows poor stability in solution, with a noticeable color change or precipitation over a short period.
A2: The stability of a metal complex in solution is highly dependent on the solvent, pH, and its inherent thermodynamic stability.
-
Troubleshooting Steps:
-
Solvent Polarity and Coordination: The solvent can interact with and stabilize the complex or its reactants differently.[2] Polar solvents might stabilize charged intermediates or the final complex. However, coordinating solvents (like DMSO or acetonitrile) can sometimes displace the this compound ligand, leading to decomposition. Evaluate stability in a range of solvents with varying polarities and coordinating abilities. A recent study on a palladium(II) dithiobiurea complex noted its stability in DMSO and aqueous buffer solutions, suggesting these are good starting points.[1]
-
pH Control: The this compound ligand has acidic protons that are involved in coordination. The pH of the solution will dictate the protonation state of the ligand and its ability to form a stable complex. Most metal-thiolate type complexes are more stable in neutral to slightly basic conditions.[3] Buffering the solution can help maintain the optimal pH for stability.
-
Inert Atmosphere: If you suspect oxidation (e.g., with Co(II) complexes being oxidized to Co(III)), perform the synthesis and subsequent handling under an inert atmosphere (e.g., nitrogen or argon).
-
Q3: My complex appears to be light-sensitive, showing degradation when exposed to ambient light.
A3: Photodegradation can occur in complexes with photosensitive metal centers or ligands. This is a known issue for various coordination compounds.
-
Troubleshooting Steps:
-
Minimize Light Exposure: Conduct the synthesis, purification, and storage of the complex in amber glassware or by wrapping the flasks with aluminum foil.
-
Storage Conditions: Store the final product in a dark environment, such as a desiccator placed inside a cabinet.
-
Characterization: Use techniques like UV-Vis spectroscopy to monitor changes in the electronic spectrum of the complex upon exposure to light, which can confirm and quantify photodegradation.
-
Q4: How can I improve the thermal stability of my this compound complexes?
A4: Enhancing thermal stability often involves modifying the ligand structure or creating a more rigid coordination environment.
-
Strategies for Improvement:
-
Ligand Modification: Introducing bulky substituents on the terminal nitrogen atoms of the this compound ligand can provide steric hindrance, protecting the metal center and preventing intermolecular interactions that can lead to decomposition.[4]
-
Formation of Coordination Polymers: While uncontrolled polymerization can be an issue (see Q1), intentionally creating a well-defined coordination polymer can significantly enhance thermal stability. This can sometimes be achieved by using metal ions that favor higher coordination numbers or by adjusting the stoichiometry of the reaction.[5]
-
Rigidify the Ligand Backbone: Incorporating the this compound moiety into a more rigid molecular framework can prevent conformational changes that are often the first step in thermal decomposition pathways.[6]
-
Quantitative Data on Complex Stability
Table 1: Illustrative Stepwise and Overall Stability Constants (log K) of this compound Metal Complexes
Methodology: Potentiometric titration in a 50% ethanol-water mixture at 25°C and an ionic strength of 0.1 M.[7] The values below are hypothetical, based on the expected Irving-Williams order for high-spin octahedral complexes.[8]
| Metal Ion | log K₁ | log K₂ | log β₂ (Overall Stability) |
| Mn(II) | 3.8 | 3.1 | 6.9 |
| Co(II) | 5.2 | 4.5 | 9.7 |
| Ni(II) | 5.9 | 5.1 | 11.0 |
| Cu(II) | 7.5 | 6.8 | 14.3 |
| Zn(II) | 4.9 | 4.2 | 9.1 |
Table 2: Illustrative Thermal Decomposition Data for this compound Metal Complexes
Methodology: Thermogravimetric Analysis (TGA) under a nitrogen atmosphere at a heating rate of 10 °C/min.[9]
| Complex | Onset of Decomposition (T_onset, °C) | Final Residue |
| This compound (Ligand) | ~180 °C | - |
| [Ni(this compound)₂]Cl₂ | ~250 °C | NiS |
| [Co(this compound)₂]Cl₂ | ~240 °C | CoS |
| [Cu(this compound)₂]Cl₂ | ~230 °C | CuS |
| [Pd(this compound)₂]Cl₂ | ~280 °C | PdS |
Experimental Protocols
Protocol 1: Determination of Stability Constants by Potentiometric Titration
This protocol outlines the Bjerrum method, a common technique for determining the stability constants of metal complexes in solution.[10]
-
Solution Preparation:
-
Prepare a standard solution of the this compound ligand in a suitable solvent (e.g., 50% ethanol/water).
-
Prepare a standard solution of the metal salt (e.g., metal perchlorate (B79767) or nitrate) in water. The anion should be non-coordinating.
-
Prepare a carbonate-free standard solution of a strong base (e.g., NaOH).
-
Prepare a solution of a strong acid (e.g., HClO₄).
-
Prepare a solution of an inert salt (e.g., NaClO₄) to maintain constant ionic strength.
-
-
Titration Procedure:
-
Calibrate a pH meter with standard buffers.
-
Perform three separate titrations:
-
Acid Titration: Titrate a solution containing the strong acid and inert salt with the standard base.
-
Ligand Titration: Titrate a solution containing the strong acid, inert salt, and the this compound ligand with the standard base.
-
Complex Titration: Titrate a solution containing the strong acid, inert salt, the ligand, and the metal salt with the standard base.
-
-
Record the pH value after each addition of the titrant.
-
-
Data Analysis:
-
From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ) at each pH value.
-
Use the n̄ₐ values to determine the protonation constants of the ligand.
-
From the ligand and complex titration curves, calculate the average number of ligands coordinated to the metal ion (n̄) and the free ligand concentration ([L]) at each pH value.
-
Construct a formation curve by plotting n̄ versus pL (where pL = -log[L]).
-
From the formation curve, determine the stepwise stability constants (K₁, K₂, etc.). For example, at n̄ = 0.5, pL = log K₁.
-
Protocol 2: Assessment of Thermal Stability by TGA/DSC
This protocol describes the use of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to evaluate the thermal stability of a this compound metal complex.[9]
-
Sample Preparation:
-
Ensure the complex is pure and thoroughly dried to avoid misinterpretation of mass loss due to solvent evaporation.
-
Weigh a small amount of the sample (typically 5-10 mg) into a TGA crucible (e.g., alumina (B75360) or platinum).
-
-
Instrument Setup:
-
Place the crucible in the TGA instrument.
-
Set the desired atmosphere (e.g., nitrogen for decomposition studies, air for oxidation studies) with a constant flow rate (e.g., 50 mL/min).
-
Program the instrument with a linear heating rate (e.g., 10 °C/min) over a relevant temperature range (e.g., 30 °C to 800 °C).
-
-
Data Acquisition & Analysis:
-
Run the TGA/DSC experiment. The TGA will record the mass of the sample as a function of temperature, while the DSC will record the heat flow.
-
From the TGA curve, identify the onset temperature of decomposition, the temperature ranges for each decomposition step, and the percentage of mass loss.
-
The final mass percentage corresponds to the composition of the residue (e.g., metal sulfide (B99878) or oxide).
-
From the DSC curve, identify endothermic events (e.g., melting, dehydration) and exothermic events (e.g., decomposition, oxidation).
-
Visualizing Relationships and Pathways
Experimental Workflow for Stability Assessment
The following workflow outlines the logical steps for assessing and improving the stability of a newly synthesized this compound metal complex.
Caption: Workflow for assessing and improving this compound complex stability.
Factors Influencing Complex Stability
The stability of a this compound metal complex is a multifactorial property. The diagram below illustrates the key relationships between the metal ion, the ligand, and the experimental conditions.
Caption: Key factors that influence the stability of this compound metal complexes.
Proposed Signaling Pathway for Cytotoxicity
Some this compound metal complexes have shown potential as anticancer agents. For example, a palladium(II) this compound complex has been proposed to induce cell death by activating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, independent of direct DNA interaction.[1]
Caption: Proposed MAPK signaling pathway for this compound complex cytotoxicity.
References
- 1. Dithiobiureas Palladium(II) complexes' studies: From their synthesis to their biological action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cost-nectar.eu [cost-nectar.eu]
- 3. The Influence of pH on Complexation Process of Copper(II) Phosphoethanolamine to Pyrimidine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Coordination Polymerization of 5,5'-Dinitro-2H,2H'-3,3'-bi-1,2,4-triazole Leads to a Dense Explosive with High Thermal Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. journalijdr.com [journalijdr.com]
- 8. Stability of Metal Complexes [ouci.dntb.gov.ua]
- 9. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]
- 10. m.youtube.com [m.youtube.com]
Dithiobiuret degradation pathways and prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation pathways of dithiobiuret and practical strategies for its prevention during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is an organosulfur compound used as a plasticizer, a rubber accelerator, and an intermediate in the manufacturing of pesticides.[1] Its stability is a critical concern in experimental settings due to its susceptibility to degradation, which can lead to inaccurate and irreproducible results. Understanding and controlling its degradation is essential for reliable experimental outcomes.
Q2: What are the primary degradation pathways of this compound?
A2: The main degradation pathways for this compound are through oxidation and hydrolysis. In biological systems, this compound can be oxidized to thiuret or undergo desulfuration to form monothiobiuret. Abiotic degradation can occur via hydrolysis, particularly in aqueous solutions.
Q3: What environmental factors can accelerate the degradation of this compound?
A3: this compound degradation can be accelerated by several environmental factors, including:
-
pH: Both acidic and alkaline conditions can promote hydrolysis.
-
Temperature: Higher temperatures generally increase the rate of chemical degradation.
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation.
-
Oxidizing agents: The presence of oxidizing agents can facilitate the oxidative degradation of this compound.
Q4: How should I properly store this compound to ensure its stability?
A4: To maintain the stability of this compound, it is recommended to store it in a cool, dry, and dark place. The container should be tightly sealed to protect it from moisture and light. For long-term storage, refrigeration is advisable. It is also prudent to avoid storing it in close proximity to strong acids, bases, or oxidizing agents.
Q5: What are the common signs that my this compound solution may be degrading?
A5: Signs of this compound degradation in solution can include a change in color or the appearance of precipitate. However, the most reliable method for detecting degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC). A decrease in the peak area corresponding to this compound and the emergence of new peaks are indicative of degradation.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues related to this compound degradation during your experiments.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or unexpected experimental results. | Degradation of this compound leading to a lower effective concentration. | Prepare fresh this compound solutions for each experiment. Minimize the exposure of the compound and its solutions to light and elevated temperatures. Consider performing a stability check of your stock solution using HPLC. |
| Appearance of unknown peaks in HPLC analysis. | Formation of degradation products. | Review your experimental conditions. Ensure the pH of your solutions is controlled, protect solutions from light, and maintain a consistent temperature. Attempt to identify the degradation products using techniques like mass spectrometry (MS) to better understand the degradation pathway. |
| Loss of biological activity in cell-based assays. | Instability of this compound in the cell culture medium. | The stability of this compound in complex biological media can be limited. Prepare fresh dilutions in media immediately before use. It is also advisable to determine the half-life of this compound under your specific cell culture conditions. |
| Discoloration or precipitation in this compound solutions. | Significant degradation of the compound. | Discard the solution. Prepare a fresh solution using a high-purity solvent and ensure proper storage conditions. If the issue persists, consider the compatibility of the solvent with this compound. |
This compound Degradation Pathways
The following diagrams illustrate the known degradation pathways of this compound.
Caption: Major degradation pathways of this compound.
Experimental Protocols
Protocol for Assessing this compound Stability in Aqueous Buffers
This protocol provides a framework for evaluating the stability of this compound under various buffered conditions.
1. Materials:
-
This compound
-
High-purity water (e.g., Milli-Q)
-
Buffer salts (e.g., phosphate, citrate, Tris)
-
Acids and bases for pH adjustment (e.g., HCl, NaOH)
-
HPLC system with a suitable column (e.g., C18) and UV detector
-
pH meter
-
Incubator or water bath
2. Procedure:
-
Buffer Preparation: Prepare a series of buffers at the desired pH values (e.g., pH 4, 7, 9).
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol) in which it is highly soluble and stable.
-
Working Solution Preparation: Dilute the stock solution with each buffer to the final desired experimental concentration. The final concentration of the organic solvent should be kept to a minimum (typically <1%) to reduce its potential effect on stability.
-
Incubation: Aliquot the working solutions into amber vials to protect from light and incubate them at the desired temperatures (e.g., 4°C, 25°C, 37°C).
-
Time-Point Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each condition. The t=0 sample will serve as the initial concentration reference.
-
HPLC Analysis: Immediately analyze the collected samples by HPLC to determine the concentration of the remaining this compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the t=0 sample. This data can be used to determine the degradation kinetics and the half-life of this compound under each condition.
Quantitative Data Summary
The following table can be used to summarize the results from your this compound stability studies.
| Condition | Temperature (°C) | pH | Half-life (hours) | Degradation Rate Constant (k) |
| Buffer A | 25 | 4.0 | [Insert Data] | [Insert Data] |
| Buffer A | 25 | 7.0 | [Insert Data] | [Insert Data] |
| Buffer A | 25 | 9.0 | [Insert Data] | [Insert Data] |
| Buffer B | 37 | 7.0 | [Insert Data] | [Insert Data] |
| Light Exposure | 25 | 7.0 | [Insert Data] | [Insert Data] |
| Dark Control | 25 | 7.0 | [Insert Data] | [Insert Data] |
Experimental Workflow Diagram
The following diagram outlines the general workflow for conducting a this compound stability study.
Caption: Workflow for a this compound stability study.
References
Safe handling and disposal of dithiobiuret in a laboratory setting
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of dithiobiuret in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A1: this compound is an organosulfur compound with the formula HN(C(S)NH2)2.[1] It is a colorless, crystalline solid.[1][2] The major hazards associated with this compound stem from its high toxicity. It is fatal if swallowed, fatal in contact with skin, and fatal if inhaled.[2] Exposure can lead to respiratory failure.[1][2]
Q2: What are the signs and symptoms of this compound exposure?
A2: Acute exposure to this compound may cause respiratory depression, respiratory failure, increased urine excretion, dehydration, excessive tearing, and watery diarrhea.[2] It can also lead to muscular weakness or paralysis without affecting the central nervous system.[2]
Q3: What personal protective equipment (PPE) is required when handling this compound?
A3: When handling this compound, it is crucial to wear appropriate personal protective equipment. This includes:
-
Eye Protection: Chemical splash goggles or safety glasses meeting ANSI Z.87.1 standards. A face shield should be worn over safety glasses if there is a risk of splashing.[3][4]
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[3][5] Given the high dermal toxicity, inspect gloves for any damage before use.
-
Body Protection: A lab coat, buttoned to cover as much skin as possible, is mandatory.[3][6] For procedures with a higher risk of exposure, an acid-resistant apron should be worn.[7]
-
Respiratory Protection: All work with this compound should be conducted in a properly functioning chemical fume hood.[5][8] If exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[5]
Q4: How should I store this compound in the laboratory?
A4: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[5][8] It should be stored locked up and away from incompatible materials such as oxidizing agents.[5][8]
Q5: What should I do in case of a this compound spill?
A5: In case of a spill, ensure adequate ventilation and wear the required personal protective equipment.[5] Avoid creating dust.[5] Dampen the solid spill material with water, then sweep or shovel it into a suitable, labeled container for disposal.[9] Wash the spill area thoroughly with soap and water.[2]
Q6: How do I properly dispose of this compound waste?
A6: this compound is considered an acute hazardous waste (EPA Hazardous Waste Number P049).[2] All waste containing this compound must be disposed of in accordance with local, regional, and national hazardous waste regulations.[5] Do not empty into drains.[5] The recommended disposal method is incineration in a rotary kiln or fluidized bed incinerator.[2]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Accidental Skin Contact | Improper glove usage or spill. | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][5] Remove contaminated clothing.[2][5] Seek immediate medical attention.[5] |
| Accidental Eye Contact | Not wearing safety goggles or splash from a reaction. | Immediately flush the eyes with copious amounts of lukewarm water for at least 15 minutes, holding the eyelids open.[2][6] Seek immediate medical attention.[5] |
| Accidental Inhalation | Working outside of a fume hood or improper ventilation. | Move the affected person to fresh air immediately.[2][5] If the person is not breathing, provide artificial respiration (do not use mouth-to-mouth).[5] Seek immediate medical attention.[2][5] |
| Accidental Ingestion | Contamination of hands or food/drink. | Do NOT induce vomiting. [5] Immediately call a poison control center or physician.[5] If the person is conscious, rinse their mouth with water.[5] Seek immediate medical attention. |
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C2H5N3S2 |
| Molecular Weight | 135.22 g/mol [2] |
| Appearance | White to off-white crystalline solid[1][5] |
| Melting Point | ~183 °C / 361.4 °F[5] |
| Solubility | Soluble in warm water and polar organic solvents.[1] Soluble in water at 2.7 mg/ml and in ethanol (B145695) at 22 mg/g.[10] |
| pH of Saturated Aqueous Solution | 5.8[2] |
Toxicity Data Summary
| GHS Hazard Classification | Statement |
| Acute Toxicity, Oral | H300: Fatal if swallowed[2] |
| Acute Toxicity, Dermal | H310: Fatal in contact with skin[2] |
| Acute Toxicity, Inhalation | H330: Fatal if inhaled[2] |
Experimental Protocols
Protocol: Preparation of a Standard Solution of this compound (1 mg/mL in Ethanol)
Objective: To safely prepare a stock solution of this compound for use in a laboratory experiment.
Materials:
-
This compound (solid)
-
Anhydrous ethanol
-
Analytical balance
-
Spatula
-
Weighing paper
-
Volumetric flask (e.g., 10 mL) with stopper
-
Beaker
-
Pipette
-
Labeled, sealed storage container
Personal Protective Equipment (PPE):
-
Chemical splash goggles and face shield
-
Nitrile gloves (double-gloved recommended)
-
Lab coat
-
Closed-toe shoes
Procedure:
-
Preparation:
-
Ensure all work is performed in a certified chemical fume hood.
-
Place a "this compound in Use" sign on the fume hood sash.
-
Decontaminate the work surface before and after the procedure.
-
-
Weighing this compound:
-
On an analytical balance, carefully weigh 10 mg of this compound onto a piece of weighing paper using a clean spatula.
-
Avoid generating dust. If any dust is generated, gently wipe the area with a damp cloth and dispose of it as hazardous waste.
-
-
Dissolving this compound:
-
Carefully transfer the weighed this compound into a 10 mL volumetric flask.
-
Add approximately 5 mL of anhydrous ethanol to the flask.
-
Gently swirl the flask to dissolve the solid. Do not heat.
-
-
Final Volume Adjustment:
-
Once the solid is completely dissolved, add anhydrous ethanol to the flask until the bottom of the meniscus reaches the calibration mark.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
-
Storage:
-
Transfer the solution to a clearly labeled and sealed storage container. The label should include the chemical name, concentration, solvent, date of preparation, and appropriate hazard symbols.
-
Store the solution in a locked, designated, and well-ventilated cabinet.
-
-
Waste Disposal:
-
Dispose of the weighing paper, any contaminated pipette tips, and gloves in a designated solid hazardous waste container for this compound.
-
Rinse all glassware that came into contact with this compound with a small amount of ethanol, and collect the rinsate in a designated liquid hazardous waste container for this compound.
-
Visualizations
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Hypothetical signaling pathway of this compound-induced neurotoxicity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C2H5N3S2 | CID 2758725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. ethz.ch [ethz.ch]
- 7. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 8. abdurrahmanince.net [abdurrahmanince.net]
- 9. 2,5-DITHIOBIUREA | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
Overcoming solubility issues with dithiobiuret in experiments
Welcome to the technical support center for dithiobiuret. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common experimental challenges, with a focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which solvents is it soluble?
A1: this compound is an organosulfur compound with the chemical formula HN(C(S)NH₂)₂.[1][2] It is a pale yellow crystalline solid.[3] Its solubility is highest in polar organic solvents and alkaline solutions.[1][4] It is also soluble in warm water.[1]
Q2: I'm observing precipitation when I add my this compound stock solution to my aqueous buffer. What is the cause?
A2: Precipitation, often termed "crashing out," is a common issue when a concentrated stock solution of a compound prepared in an organic solvent is diluted into an aqueous medium where its solubility is lower. This rapid change in the solvent environment causes the compound to come out of solution.
Q3: How can I prevent my this compound solution from precipitating during an experiment?
A3: Several strategies can be employed to prevent precipitation. These include adjusting the pH of the aqueous medium, using co-solvents, gently warming the solution, and optimizing the dilution process. A detailed troubleshooting guide is provided below.
Q4: What is the known mechanism of action of this compound in biological systems?
A4: this compound is known to cause delayed-onset neuromuscular weakness.[4][5] This is attributed to its effect on presynaptic nerve terminals, where it inhibits the quantal release of acetylcholine (B1216132) (ACh).[4][5] It appears to interfere with the mobilization or release of the vesicular pool of ACh without altering intracellular calcium concentrations.[4]
Solubility Data
The solubility of this compound in various solvents is summarized in the table below.
| Solvent | Temperature | Solubility |
| Water | 27 °C | 0.27 g / 100 mL |
| Boiling Water | 100 °C | ~8 g / 100 mL |
| Ethanol | 27 °C | 2.2 g / 100 g |
| Acetone | 27 °C | 16 g / 100 g |
| Cellosolve | 27 °C | ~34 g / 100 g |
| 1% Sodium Hydroxide | 27 °C | 3.6 g / 100 g |
| 5% Sodium Hydroxide | 27 °C | 16 g / 100 g |
| 10% Sodium Hydroxide | 27 °C | 29 g / 100 g |
Troubleshooting Guide: Overcoming this compound Precipitation
If you are encountering precipitation of this compound in your experiments, follow this troubleshooting workflow.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound (MW: 135.22 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out 1.352 mg of this compound and place it into a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the this compound is not fully dissolved, sonicate the vial for 5-10 minutes in an ultrasonic water bath. Gentle warming to room temperature can also aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulates.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Cell-Based Assay for Assessing this compound's Effect on Neurotransmitter Release
This protocol provides a general framework for a cell-based assay using a model cell line like PC12 cells to investigate the effect of this compound on neurotransmitter release.
Materials:
-
PC12 cells (or another suitable neuronal cell line)
-
Cell culture medium (e.g., RPMI-1640 with horse and fetal bovine serum)
-
This compound stock solution (10 mM in DMSO)
-
Krebs-Ringer-HEPES (KRH) buffer
-
High potassium KRH buffer (for depolarization)
-
Neurotransmitter detection kit (e.g., acetylcholine or dopamine (B1211576) ELISA kit)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed PC12 cells in a 96-well plate at a suitable density and allow them to adhere and differentiate for 24-48 hours.
-
Preparation of this compound Working Solutions:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Prepare serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations (e.g., 50 µM to 1000 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically ≤ 0.5%).[6]
-
To prepare the working solutions, pre-warm the cell culture medium to 37°C. While gently vortexing the medium, add the required volume of the this compound stock solution dropwise to prevent precipitation.
-
-
Cell Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the cells for the desired treatment period (e.g., 1-24 hours).
-
-
Neurotransmitter Release Assay:
-
After the treatment period, wash the cells twice with KRH buffer.
-
Add high potassium KRH buffer to the wells to depolarize the cells and stimulate neurotransmitter release.
-
Incubate for a short period (e.g., 5-15 minutes).
-
Collect the supernatant from each well.
-
-
Quantification of Neurotransmitter:
-
Quantify the amount of neurotransmitter (e.g., acetylcholine) in the collected supernatants using an appropriate detection kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the neurotransmitter release in the this compound-treated wells to the vehicle control.
-
Plot the results as a dose-response curve to determine the effect of this compound on neurotransmitter release.
-
Signaling Pathway
Proposed Mechanism of this compound-Induced Inhibition of Acetylcholine Release
This compound is thought to impair neuromuscular transmission by acting on the presynaptic nerve terminal.[4][5] The following diagram illustrates the key steps in acetylcholine (ACh) release and the proposed point of interference by this compound. This compound appears to disrupt the mobilization and/or release of the vesicular pool of ACh without affecting the initial calcium influx that triggers exocytosis.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Morphometric characterization of the neuromuscular junction of rodents intoxicated with 2,4-dithiobiuret: evidence that nerve terminal recycling processes contribute to muscle weakness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Differential effects of 2,4-dithiobiuret on the synthesis and release of acetylcholine and dopamine from rat pheochromocytoma (PC12) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of 2,4-dithiobiuret treatment in rats on cholinergic function and metabolism of the extensor digitorum longus muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lifetein.com [lifetein.com]
Optimizing reaction conditions for dithiobiuret-based polymer functionalization
Welcome to the technical support center for optimizing reaction conditions for dithiobiuret-based polymer functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for forming this compound linkages on a polymer?
The formation of this compound crosslinks or side-chains on a polymer typically involves the reaction of primary or secondary amine groups on the polymer backbone with carbon disulfide (CS₂). The reaction proceeds through the formation of a dithiocarbamate (B8719985) intermediate, which can then react with another amine group to form the this compound linkage. This method allows for the introduction of sulfur-rich moieties into the polymer structure, which can be useful for a variety of applications, including as metal-binding sites or for modifying the polymer's optical and thermal properties.
Q2: My this compound functionalization reaction has a low yield. What are the potential causes and how can I improve it?
Low yields can be attributed to several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include reactant stoichiometry, reaction conditions (temperature and time), solvent choice, and the purity of your polymer and reagents. Incomplete reactions or the presence of side reactions are common culprits.[1]
Q3: What are common side reactions to be aware of during this compound functionalization?
Side reactions can significantly impact the efficiency and outcome of your functionalization. A primary concern is the formation of thiourea (B124793) by-products. Additionally, if the reaction conditions are not carefully controlled, isothiocyanate intermediates may form and lead to undesired crosslinking. The presence of impurities in the starting polymer or solvent can also catalyze unwanted side reactions.[1]
Q4: How does the stoichiometry of reactants affect the functionalization process?
Stoichiometry is a critical parameter in this compound functionalization.[2][3][4] The ratio of amine functional groups on the polymer to carbon disulfide will dictate the degree of functionalization and the extent of crosslinking. An excess of carbon disulfide can lead to the formation of dithiocarbamate salts, while an insufficient amount will result in incomplete functionalization. Precise control over the stoichiometry is essential to achieve the desired polymer properties.[3]
Q5: What analytical techniques are recommended for characterizing my this compound-functionalized polymer?
A combination of spectroscopic and thermal analysis techniques is recommended for thorough characterization.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of this compound and thiourea functional groups by identifying their characteristic absorption bands.[5][6][7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help quantify the degree of functionalization.[5][7][8]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the functionalized polymer.[6][9][10]
-
Differential Scanning Calorimetry (DSC): To determine the effect of functionalization on the polymer's glass transition temperature and other thermal transitions.[10][11]
-
Gel Permeation Chromatography (GPC): To analyze changes in molecular weight and molecular weight distribution, which can indicate the extent of crosslinking or chain scission.
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound-based polymer functionalization.
| Problem | Potential Cause | Recommended Solution |
| Low Degree of Functionalization | - Insufficient reaction time or temperature- Poor solubility of the polymer- Inaccurate stoichiometry- Impurities in reactants or solvent | - Increase reaction time and/or temperature incrementally.- Select a solvent that provides better solubility for the polymer.[12][13][14][15]- Carefully verify the molar ratios of amine groups to CS₂.[2][3][16]- Ensure high purity of the starting polymer and reagents. Purify if necessary. |
| Gel Formation / Insoluble Product | - Excessive crosslinking due to high reaction temperature or prolonged reaction time.- Incorrect stoichiometry leading to excessive inter-chain reactions. | - Lower the reaction temperature and monitor the reaction progress closely to avoid over-reaction.- Optimize the amine to CS₂ ratio to control the degree of crosslinking. |
| Discoloration of the Final Polymer | - Thermal degradation of the polymer at high reaction temperatures.- Side reactions leading to colored by-products.- Oxidation of the polymer or functional groups. | - Reduce the reaction temperature.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Ensure the purity of all reactants and solvents. |
| Inconsistent Batch-to-Batch Results | - Variability in the purity of starting materials.- Lack of precise control over reaction parameters (temperature, time, stirring).- Inconsistent work-up and purification procedures. | - Use reagents from the same batch or re-purify if necessary.- Maintain strict control over all reaction parameters.- Standardize the purification protocol.[17][18] |
Experimental Protocols
General Procedure for this compound Functionalization of an Amine-Containing Polymer
This protocol provides a general guideline. The specific conditions may need to be optimized for your particular polymer system.
-
Polymer Dissolution: Dissolve the amine-functionalized polymer in a suitable anhydrous aprotic solvent (e.g., DMF, DMSO, THF) under an inert atmosphere (N₂ or Ar). The concentration will depend on the polymer's solubility and viscosity.[15]
-
Reagent Addition: While stirring vigorously, slowly add carbon disulfide (CS₂) to the polymer solution at room temperature. The molar ratio of CS₂ to amine groups should be carefully controlled based on the desired degree of functionalization. An exothermic reaction may be observed.
-
Reaction: After the addition of CS₂, the reaction mixture is typically stirred at room temperature or gently heated (e.g., 40-60 °C) for a specified period (e.g., 2-24 hours). The progress of the reaction can be monitored by techniques like FTIR by observing changes in the amine and the appearance of dithiocarbamate/dithiobiuret peaks.
-
Purification: Precipitate the functionalized polymer by adding the reaction mixture to a non-solvent (e.g., methanol, ethanol, or water). The choice of non-solvent will depend on the polymer's properties.
-
Washing: Wash the precipitated polymer several times with the non-solvent to remove unreacted reagents and by-products.
-
Drying: Dry the purified polymer under vacuum at a suitable temperature until a constant weight is achieved.
Visualizing Workflows and Concepts
Logical Troubleshooting Workflow
Caption: A flowchart for troubleshooting common issues.
Reaction Pathway Overview
Caption: A simplified overview of the reaction pathway.
References
- 1. Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway [mdpi.com]
- 2. Stoichiometric effects on bulk stress relaxation to enhance reprocessability in covalent adaptable networks - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. scilit.com [scilit.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Thermal Behavior of Polymeric and Other Advanced Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Solvents for Polymer Chemistry | IoLiTec [iolitec.de]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. iris.unito.it [iris.unito.it]
- 17. apps.dtic.mil [apps.dtic.mil]
- 18. A user-guide for polymer purification using dialysis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing the Efficiency of Dithiobiuret as a Vulcanization Accelerator
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with dithiobiuret as a vulcanization accelerator.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a vulcanization accelerator?
A1: this compound is an organosulfur compound with the chemical formula HN(C(S)NH₂)₂. It functions as a vulcanization accelerator, particularly in the processing of natural and synthetic rubbers.[1] Like other accelerators, its primary role is to increase the rate of the vulcanization reaction, allowing it to proceed at lower temperatures and with greater efficiency. This leads to improved physical properties of the vulcanized rubber, such as enhanced tensile strength and durability, and reduces the overall energy consumption of the process.
Q2: How does this compound compare to other dithiocarbamate (B8719985) accelerators?
A2: this compound is structurally related to dithiocarbamates but may exhibit different activity levels. While dithiocarbamates are known as ultra-fast accelerators, this compound's performance can be modulated, especially when used in binary systems. For instance, studies have shown that derivatives like 1-phenyl-2,4-dithiobiuret (DTB) can significantly improve vulcanization behavior when paired with other accelerators like sulfenamides.[2] This suggests that this compound can offer a balance between a fast cure rate and good processing safety.
Q3: Can the efficiency of this compound be enhanced?
A3: Yes, the efficiency of this compound can be significantly enhanced through synergistic combinations with other accelerators.[2][3] Binary accelerator systems, where this compound is paired with another accelerator such as a sulfenamide (B3320178) (e.g., N-cyclohexyl-2-benzothiazole sulfenamide - CBS), can lead to a more effective vulcanization process.[2][4] This synergy can result in a better balance of scorch time, cure rate, and the final physical properties of the vulcanizate.
Q4: What are the typical dosage levels for this compound in a rubber formulation?
A4: The optimal dosage of this compound, as with any accelerator, depends on several factors including the type of rubber, the presence of other additives, and the desired properties of the final product. Generally, when used in a binary system, the concentration of each accelerator is carefully balanced. For instance, in a natural rubber compound, a combination of 1-phenyl-2,4-dithiobiuret and a sulfenamide accelerator has been shown to be effective.[2] It is recommended to conduct preliminary trials to determine the optimal dosage for your specific application.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Premature Vulcanization (Scorch) | - Processing temperature is too high.- this compound dosage is excessive.- The binary accelerator system is not optimized, leading to an overly reactive compound. | - Reduce the processing temperature.- Optimize the this compound dosage; a lower concentration may be sufficient, especially in a synergistic system.- Adjust the ratio of this compound to the co-accelerator. Incorporating a delayed-action accelerator like a sulfenamide can improve scorch safety.[5] |
| Blooming (Surface Efflorescence) | - The concentration of this compound or other additives exceeds their solubility limit in the rubber matrix.[6] | - Reduce the dosage of this compound to a level below its solubility limit in the specific rubber being used.- Ensure uniform dispersion of the accelerator during the mixing stage.- Consider using a more soluble derivative of this compound if available. |
| Slow Cure Rate | - Insufficient dosage of this compound or the overall accelerator package.- Presence of acidic fillers which can retard the action of the accelerator.- Inadequate vulcanization temperature. | - Increase the dosage of the this compound or the co-accelerator.[6]- If acidic fillers are used, consider adding a small amount of a basic activator like zinc oxide to neutralize the acidic effects.- Increase the vulcanization temperature within the recommended limits for the rubber compound. |
| Poor Physical Properties of Vulcanizate (e.g., low tensile strength) | - Incomplete vulcanization (under-cure).- Over-curing, leading to reversion (a breakdown of crosslinks).- Poor dispersion of this compound and other ingredients. | - Increase the cure time or temperature to ensure complete vulcanization.- Optimize the cure time to avoid reversion. Dithiocarbamate-type accelerators can have a narrow vulcanization plateau.[6]- Improve the mixing procedure to ensure homogeneous dispersion of all components. |
Data Presentation
Table 1: Representative Cure Characteristics of this compound in a Binary Accelerator System with N-cyclohexyl-2-benzothiazole sulfenamide (CBS) in Natural Rubber (NR)
| Formulation | Scorch Time (ts2, min) | Optimum Cure Time (t90, min) | Cure Rate Index (CRI, min-1) |
| Control (CBS only) | 4.5 | 15.2 | 9.4 |
| Binary System (CBS/Dithiobiuret) | 3.8 | 12.5 | 11.5 |
Note: Data are representative and intended for comparative purposes. Actual values will vary based on specific experimental conditions.
Table 2: Representative Physical Properties of Vulcanizates
| Formulation | Tensile Strength (MPa) | Elongation at Break (%) | Modulus at 300% Elongation (MPa) |
| Control (CBS only) | 22.5 | 550 | 12.0 |
| Binary System (CBS/Dithiobiuret) | 24.0 | 530 | 13.5 |
Note: Data are representative and intended for comparative purposes. Actual values will vary based on specific experimental conditions.
Experimental Protocols
1. Evaluation of Cure Characteristics
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Objective: To determine the effect of this compound on the vulcanization process.
-
Methodology:
-
Compounding: Prepare rubber compounds using a two-roll mill or an internal mixer. A typical formulation for natural rubber (NR) would include: NR (100 phr), Zinc Oxide (5 phr), Stearic Acid (2 phr), Sulfur (2.5 phr), and the accelerator system (e.g., CBS at 0.6 phr and this compound at 0.4 phr).
-
Rheometry: Use a Moving Die Rheometer (MDR) to analyze the cure characteristics of the compounded rubber. The test is typically run at a constant temperature (e.g., 150°C).
-
Data Acquisition: Record the torque as a function of time to determine the following parameters:
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Minimum Torque (ML): Indicates the viscosity of the unvulcanized compound.
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Maximum Torque (MH): Represents the stiffness of the fully vulcanized rubber.
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Scorch Time (ts2): The time taken for the torque to increase by 2 dNm from ML, indicating the onset of vulcanization.
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Optimum Cure Time (t90): The time required to reach 90% of the maximum torque.
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Cure Rate Index (CRI): Calculated as 100 / (t90 - ts2).
-
-
2. Physical Properties Testing
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Objective: To assess the mechanical properties of the vulcanized rubber.
-
Methodology:
-
Molding and Vulcanization: Place the compounded rubber into a mold and vulcanize it in a heated press at a predetermined temperature and for a time corresponding to t90 obtained from the rheometer data.
-
Specimen Preparation: After cooling, cut dumbbell-shaped test specimens from the vulcanized sheets according to standard specifications (e.g., ASTM D412).
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Tensile Testing: Use a universal testing machine to measure the following properties:
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Tensile Strength: The maximum stress the material can withstand before breaking.
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Elongation at Break: The percentage increase in length at the point of fracture.
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Modulus: The stress required to produce a specific elongation (e.g., 100% or 300%).
-
-
Mandatory Visualization
Caption: Proposed vulcanization mechanism with this compound and synergistic effects.
Caption: Experimental workflow for evaluating this compound efficiency.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The Synergistic Effect of Dibenzyldithiocarbamate Based Accelerator on the Vulcanization and Performance of the Silica-Filled Styrene–Butadiene Elastomer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US4026878A - Vulcanization accelerator system for rubber compositions - Google Patents [patents.google.com]
- 6. lusida.com [lusida.com]
Preventing decomposition of dithiobiuret during thermal analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dithiobiuret and encountering challenges during thermal analysis due to its decomposition.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the thermal analysis of this compound.
Issue 1: The sample decomposes before melting is observed in Differential Scanning Calorimetry (DSC).
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Question: My this compound sample shows a large exothermic or endothermic peak associated with decomposition, completely masking the melting point. How can I resolve the melting transition?
-
Answer: this compound has a known decomposition temperature of around 181°C. To separate the melting and decomposition events, you can try the following strategies:
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Reduce the Heating Rate: A slower heating rate provides better temperature resolution and can sometimes separate overlapping thermal events. Try reducing the heating rate to 1-2°C/min.
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Use High-Resolution TGA (Hi-Res™ TGA): This technique automatically adjusts the heating rate in response to changes in the rate of weight loss, which can effectively separate overlapping decomposition events.[1][2][3]
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Flash DSC: For compounds that decompose upon melting, very high heating rates (e.g., >1000 K/s) can sometimes be used to kinetically separate the melting from the decomposition. This is an advanced technique requiring specialized instrumentation.[4]
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Use Hermetically Sealed Pans with a Pinhole: If the decomposition involves the release of gases, using a hermetically sealed pan with a tiny pinhole can create a self-generated atmosphere. This can sometimes suppress the initial stages of decomposition, allowing the melting to be observed. However, be cautious as pressure buildup can occur.[5][6]
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Issue 2: The Thermogravimetric Analysis (TGA) curve shows a continuous, sloping weight loss instead of a sharp decomposition step.
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Question: My TGA curve for this compound is not showing a clear, single-step decomposition. Instead, I see a gradual weight loss over a broad temperature range. What could be the cause?
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Answer: A gradual weight loss can be attributed to several factors:
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Sample Impurities: The presence of volatile impurities or residual solvent can lead to an initial, gradual weight loss at lower temperatures. Ensure your sample is pure and properly dried before analysis.
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Overlapping Decomposition Steps: this compound may decompose through multiple, overlapping steps. To better resolve these, consider using a slower heating rate or employing High-Resolution TGA.[7][8]
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Reaction with the Atmosphere: If you are not using an inert atmosphere, the sample may be reacting with oxygen, leading to a more complex decomposition profile. Always use an inert purge gas like nitrogen or argon.
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Issue 3: DSC and TGA results for the same batch of this compound are not reproducible.
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Question: I am getting inconsistent onset temperatures and weight loss percentages in my DSC and TGA experiments. What could be causing this variability?
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Answer: Lack of reproducibility is often related to sample preparation and experimental conditions. Here are some key areas to check:
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Sample Homogeneity and Particle Size: Ensure your sample is homogenous. Grinding the sample to a fine, uniform powder can improve reproducibility.
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Sample Mass: Use a consistent sample mass for all your experiments. For DSC, a sample mass of 2-5 mg is generally recommended. For TGA, 5-10 mg is typical.
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Crucible Type and Placement: Use the same type of crucible for all runs and ensure it is placed correctly in the center of the sensor. For DSC of materials that can release gases, hermetically sealed pans are often a good choice to contain the sample and any initial decomposition products.[6][9][10]
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Purge Gas Flow Rate: Maintain a consistent flow rate of the inert purge gas.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal behavior of pure this compound?
A1: Pure this compound is a crystalline solid that is expected to exhibit a sharp melting point followed by decomposition. However, its decomposition temperature is reported to be 181°C, which is very close to its expected melting point. Therefore, in practice, melting and decomposition often overlap.[11]
Q2: What is the ideal heating rate for the thermal analysis of this compound?
A2: There is no single "ideal" heating rate, as the optimal rate depends on the specific information you are trying to obtain.
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For routine analysis and to get a general thermal profile, a heating rate of 10°C/min is a common starting point.
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To attempt to separate overlapping events like melting and decomposition, a slower heating rate of 1-5°C/min is recommended.[12][13]
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Faster heating rates can shift the decomposition to higher temperatures, but may also reduce the resolution of other thermal events.[12]
Q3: Why is an inert atmosphere crucial for the thermal analysis of this compound?
A3: An inert atmosphere, typically nitrogen or argon, is essential to prevent oxidative decomposition of the sample.[2][14] this compound contains sulfur and nitrogen, which are susceptible to oxidation at elevated temperatures. Performing the analysis in air would lead to a different and more complex decomposition pathway, which may not be representative of the material's intrinsic thermal stability.
Q4: Can I use any type of crucible for this compound analysis?
A4: The choice of crucible is important.
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For DSC: Standard aluminum pans can be used if there is no reaction with the sample. However, for compounds that decompose and release gases, hermetically sealed aluminum pans are recommended to contain the sample and prevent contamination of the instrument.[6][9][10] A pinhole in the lid can be used to relieve pressure in a controlled manner.[5]
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For TGA: Alumina or platinum crucibles are commonly used as they are inert and can withstand high temperatures.
Q5: Are there any chemical stabilizers I can add to prevent the decomposition of this compound during analysis?
A5: Currently, there is limited information in the scientific literature on specific chemical stabilizers that can be added to this compound to prevent its decomposition during thermal analysis without altering its intrinsic thermal properties. The focus is primarily on optimizing the analytical method parameters to minimize decomposition.
Data Presentation
The following table provides illustrative data on how experimental conditions can influence the observed thermal events for a thermally sensitive compound like this compound. Note: This is generalized data and may not represent the exact values for this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Heating Rate | 20°C/min | 10°C/min | 2°C/min |
| Atmosphere | Nitrogen | Nitrogen | Nitrogen |
| Crucible | Aluminum, Open | Aluminum, Open | Aluminum, Hermetic |
| Observed Onset of Decomposition (TGA) | ~185°C | ~181°C | ~178°C |
| Observed Melting Peak (DSC) | Obscured by Decomposition | Partially Resolved | Sharper, More Defined |
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA) of this compound
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Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines.
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Sample Preparation:
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Ensure the this compound sample is dry and homogenous. If necessary, gently grind the sample to a fine powder.
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Accurately weigh 5-10 mg of the sample into a clean, tared TGA crucible (alumina or platinum).
-
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Experimental Setup:
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Place the crucible in the TGA furnace.
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Purge the furnace with high-purity nitrogen or argon at a flow rate of 20-50 mL/min for at least 15 minutes before starting the experiment to ensure an inert atmosphere.
-
-
TGA Method:
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Equilibrate the sample at 30°C.
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Ramp the temperature from 30°C to 300°C at a heating rate of 10°C/min. A slower heating rate of 2-5°C/min may be used for higher resolution.
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Record the mass loss as a function of temperature.
-
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Data Analysis:
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Determine the onset temperature of decomposition from the TGA curve.
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Calculate the percentage of mass loss at different decomposition stages.
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Protocol 2: Differential Scanning Calorimetry (DSC) of this compound
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Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
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Sample Preparation:
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Accurately weigh 2-5 mg of the finely ground this compound sample into a clean aluminum DSC pan.
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Hermetically seal the pan using a sample press. A pinhole may be carefully introduced into the lid if pressure buildup is a concern.
-
-
Experimental Setup:
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Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.
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Purge the DSC cell with high-purity nitrogen or argon at a flow rate of 20-50 mL/min.
-
-
DSC Method:
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Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).
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Heat the sample at a controlled rate. Start with 10°C/min. For better resolution of melting and decomposition, use a slower rate of 1-2°C/min.
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Heat to a temperature just beyond the decomposition event (e.g., 250°C).
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Cool the sample back to the starting temperature.
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Perform a second heating scan under the same conditions to observe any changes in the thermal profile after the initial heating and cooling cycle.
-
-
Data Analysis:
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Determine the onset temperature and peak temperature of any endothermic (melting) or exothermic (decomposition) events.
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Integrate the peak areas to determine the enthalpy changes associated with these events.
-
Visualizations
Caption: Workflow for the thermal analysis of this compound.
Caption: Troubleshooting logic for overlapping melting and decomposition.
References
- 1. tainstruments.com [tainstruments.com]
- 2. tainstruments.com [tainstruments.com]
- 3. Separation of Overlapping Processes from TGA Data and Verification by EGA [store.astm.org]
- 4. mt.com [mt.com]
- 5. m.youtube.com [m.youtube.com]
- 6. nexacule.com [nexacule.com]
- 7. ami-instruments.com [ami-instruments.com]
- 8. researchgate.net [researchgate.net]
- 9. nmt.edu [nmt.edu]
- 10. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 11. benchchem.com [benchchem.com]
- 12. mt.com [mt.com]
- 13. Theoretical study on thermal decomposition mechanism of 1-nitroso-2-naphthol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
Technical Support Center: Purification of Crude Dithiobiuret
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude dithiobiuret.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of crude this compound.
Problem 1: Low Yield After Recrystallization
Possible Causes:
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Incomplete precipitation: The cooling process might have been too rapid, or the final temperature was not low enough.
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Excessive solvent: Using too much solvent will result in a significant portion of the product remaining in the mother liquor.
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Premature crystallization: The product may have crystallized in the funnel during hot filtration.
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Product decomposition: Prolonged heating during dissolution can lead to the degradation of this compound, which decomposes at 181°C.[1]
Solutions:
| Step | Action | Detailed Instructions |
| 1 | Optimize Cooling | Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals. |
| 2 | Minimize Solvent | Use the minimum amount of hot solvent required to fully dissolve the crude product. To recover product from the mother liquor, concentrate the solution by evaporation and cool again. |
| 3 | Prevent Premature Crystallization | Preheat the filtration apparatus (funnel and receiving flask) before hot filtration. This can be done by placing them in a drying oven or rinsing with hot solvent. |
| 4 | Avoid Overheating | Monitor the temperature closely during the dissolution step and avoid prolonged heating. Use a water or steam bath for better temperature control. |
Problem 2: Oily Product Instead of Crystals
Possible Cause:
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"Oiling out": This occurs when the solute is insoluble in the solvent at the boiling point of the solvent. The solid melts and forms an oil instead of dissolving. This can also be caused by the presence of impurities that lower the melting point of the mixture.
Solutions:
| Step | Action | Detailed Instructions |
| 1 | Adjust Solvent System | Add a small amount of a "good" solvent (in which this compound is more soluble) to the hot mixture until the oil dissolves. Alternatively, use a different solvent system altogether. A mixture of ethanol (B145695) and water can be effective. |
| 2 | Lower the Temperature | Allow the solution to cool to a temperature below the melting point of the this compound before inducing crystallization. |
| 3 | Induce Crystallization | Scratch the inside of the flask with a glass rod at the air-solvent interface to create nucleation sites. Alternatively, add a seed crystal of pure this compound. |
Problem 3: Colored Impurities in the Final Product
Possible Cause:
-
Presence of colored byproducts: The synthesis of this compound can sometimes produce colored impurities.
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Degradation: Thermal degradation can also lead to colored products.
Solutions:
| Step | Action | Detailed Instructions |
| 1 | Use Activated Charcoal | Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount to avoid adsorbing the desired product. |
| 2 | Perform a Hot Filtration | Filter the hot solution through a fluted filter paper or a Celite® pad to remove the charcoal and any other insoluble impurities. |
Problem 4: Poor Separation in Column Chromatography
Possible Cause:
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Inappropriate solvent system (mobile phase): The polarity of the eluent may be too high or too low, resulting in either no separation or all compounds eluting together.
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Column overloading: Applying too much crude product to the column leads to broad, overlapping bands.
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Improper column packing: An unevenly packed column will result in channeling and poor separation.
Solutions:
| Step | Action | Detailed Instructions |
| 1 | Optimize Mobile Phase | Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. A good solvent system will give a retention factor (Rf) of 0.2-0.4 for this compound. Start with a non-polar solvent and gradually increase the polarity. |
| 2 | Reduce Sample Load | The amount of crude material should be appropriate for the size of the column. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to stationary phase by weight. |
| 3 | Ensure Proper Packing | Pack the column carefully to ensure a homogenous stationary phase bed. Use the "slurry method" for a more uniform packing. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurity from the synthesis using 2-cyanoguanidine and hydrogen sulfide (B99878) is guanylthiourea . Unreacted starting materials can also be present. Additionally, hydrolysis of this compound can occur, with a reported half-life of 4.1 days at pH 7, leading to other impurities.[1]
Q2: What is a good solvent for recrystallizing this compound?
A2: this compound is soluble in warm water and polar organic solvents.[1] A mixture of ethanol and water is a good starting point for recrystallization. This compound has a higher solubility in hot ethanol and lower solubility in cold water. You can dissolve the crude product in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Upon slow cooling, pure crystals of this compound should form.
Q3: How can I monitor the purity of my this compound sample?
A3: Thin Layer Chromatography (TLC) is a quick and effective method to monitor the purity. A suitable solvent system would be a mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent like ethyl acetate (B1210297) or methanol. The exact ratio should be determined experimentally to achieve good separation. A pure sample should ideally show a single spot on the TLC plate.
Q4: What is the expected appearance of pure this compound?
A4: Pure this compound is a colorless, crystalline solid .[1] If your product is colored (e.g., yellow), it indicates the presence of impurities.
Q5: My this compound seems to be decomposing during purification. What can I do?
A5: this compound decomposes at 181°C.[1] Avoid excessive heating during recrystallization. Use a water or steam bath to maintain a temperature below its decomposition point. Also, be mindful of its potential for hydrolysis, especially if the purification process involves aqueous solutions at neutral or near-neutral pH for extended periods.[1]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility ( g/100 g) at 27°C |
| Water | 0.27 |
| Ethanol | 2.2 |
| Acetone | 16 |
| Cellosolve | ~34 |
| Boiling Water | ~8 |
| 1% Sodium Hydroxide | 3.6 |
| 5% Sodium Hydroxide | 16 |
| 10% Sodium Hydroxide | 29 |
| Data sourced from PubChem CID 2758725.[1] |
Table 2: Example TLC Solvent Systems for this compound Analysis
| Solvent System (v/v) | Polarity | Expected Rf of this compound |
| Hexane:Ethyl Acetate (7:3) | Low | ~0.2 |
| Dichloromethane:Methanol (9.5:0.5) | Medium | ~0.4 |
| Ethyl Acetate | High | ~0.6 |
| Note: These are starting points and may need optimization based on the specific impurities present. |
Experimental Protocols
Protocol 1: Recrystallization of this compound using Ethanol/Water
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Use a hot plate with a water bath to heat the solvent.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Add hot water dropwise to the filtrate until the solution becomes slightly cloudy.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol-water mixture.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a moderate temperature (e.g., 50-60°C).
Protocol 2: Purification of this compound by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring an evenly packed column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Carefully add this to the top of the column.
-
Elution: Start the elution with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.
-
Fraction Collection: Collect the eluent in small fractions.
-
Purity Analysis: Analyze the fractions by TLC to identify those containing the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: Experimental workflow for the purification of crude this compound.
References
Managing the toxicity of dithiobiuret in experimental setups
This center provides essential guidance for researchers, scientists, and drug development professionals on safely managing the toxicity of dithiobiuret in experimental setups.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Question: What are the immediate first aid steps in case of accidental exposure to this compound?
Answer: this compound is highly toxic by all routes of exposure (oral, dermal, and inhalation) and immediate action is critical.[1][2] Emergency personnel should wear appropriate protective equipment to avoid self-exposure.[1][2]
-
Inhalation Exposure:
-
Dermal (Skin) Contact:
-
Eye Contact:
-
Ingestion:
Question: An animal in my study is exhibiting sudden muscle weakness and respiratory distress after this compound administration. What is happening and what should I do?
Answer: The observed signs are characteristic of acute this compound neurotoxicity.[1][2] this compound is known to cause a delayed-onset muscle weakness, which can progress to flaccid paralysis and respiratory failure.[1][5][6] This is primarily attributed to the inhibition of acetylcholine (B1216132) (ACh) release from motor nerve terminals, which impairs neuromuscular transmission.[6][7]
Immediate Actions:
-
Isolate the affected animal to monitor it closely.
-
Provide supportive care as per your institution's approved animal care protocols. This may include nutritional support and hydration, as this compound can cause decreased feed and water intake.[8]
-
Document all clinical signs, including onset, severity, and progression.
-
Consult with the veterinary staff responsible for your animal facility immediately.
-
Review your experimental protocol, including the dose administered. Doses as low as 1-3 mg/kg daily have been shown to cause progressive muscle weakness in rats.[9]
Question: How can I safely prepare and handle this compound solutions to minimize exposure?
Answer: Safe handling is crucial to prevent exposure.
-
Engineering Controls: Always handle solid this compound and concentrated solutions inside a certified chemical fume hood to avoid inhalation of dust or vapors.[3] Ensure that an eyewash station and safety shower are readily accessible.[10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including:
-
Gloves: Nitrile rubber gloves are recommended.[8] Always inspect gloves before use and use proper removal techniques.[8]
-
Eye Protection: Wear chemical splash goggles or a face shield.[3][10]
-
Lab Coat: Wear a lab coat to protect your clothing and skin.[10]
-
Respirator: If working outside a fume hood or if there is a risk of aerosol generation, use a NIOSH/MSHA approved respirator with an appropriate cartridge.[3][5]
-
-
Handling Practices:
Question: What is the correct procedure for decontaminating surfaces and disposing of this compound waste?
Answer: this compound is classified as an acute hazardous waste (EPA Hazardous Waste Number P049).[2]
-
Decontamination:
-
Disposal:
-
All this compound waste, including contaminated consumables (e.g., pipette tips, tubes, gloves), must be disposed of as hazardous waste.[4][8]
-
Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for in experimental settings? A1: this compound is an organosulfur compound that is a derivative of urea.[1][7] In research, it is primarily used to induce a model of delayed-onset neuromuscular weakness and to study mechanisms of neurotoxicity, specifically those affecting neuromuscular transmission.[5][6] It has also been used as a plasticizer and rubber accelerator.[1][7]
Q2: What is the primary mechanism of this compound toxicity? A2: The main toxic effect of this compound is the impairment of neuromuscular function.[5][6] It inhibits the quantal release of the neurotransmitter acetylcholine (ACh) from motor nerve terminals.[6][7] This action occurs without significantly altering intracellular calcium concentrations, suggesting a direct effect on the ACh mobilization or release machinery within the presynaptic terminal.[6] This leads to muscle weakness, paralysis, and potentially respiratory failure.[1][2]
Q3: What are the known metabolic pathways for this compound? A3: Studies in rats suggest two primary metabolic pathways.[11] One pathway is a reversible oxidation of this compound to a disulfide-containing compound called thiuret.[11] The other pathway involves desulfuration to form monothiobiuret.[11] The liver appears to be a key site for the desulfuration process.[11]
Q4: Are there any known antidotes for this compound poisoning? A4: There is no specific antidote for this compound poisoning mentioned in the available literature. Treatment is primarily supportive and focuses on managing symptoms, such as providing respiratory support in cases of respiratory depression.[1][2] Some research has shown that daily administration of compounds like d-penicillamine can antagonize the toxic effects in rats, but this is not established as a clinical treatment.[8]
Q5: What are the GHS Hazard Classifications for this compound? A5: According to the Globally Harmonized System (GHS), this compound is classified with the following hazard statements:
-
H300: Fatal if swallowed [Danger Acute toxicity, oral][2]
-
H310: Fatal in contact with skin [Danger Acute toxicity, dermal][2]
-
H330: Fatal if inhaled [Danger Acute toxicity, inhalation][2]
Quantitative Toxicity Data
This compound is recognized as being highly toxic by all routes of exposure.[1][2] While specific median lethal dose (LD₅₀) and lethal concentration (LC₅₀) values are not consistently reported across standard safety databases, its GHS classification as "Fatal" indicates a very high degree of acute toxicity. Toxicity can vary significantly between species and with the route of administration.[4]
Table 1: Acute Toxicity Classification of this compound
| Route of Exposure | Hazard Classification | Implied LD₅₀/LC₅₀ Range (Rat, GHS Category 1) |
|---|---|---|
| Oral | Fatal if swallowed[2] | ≤ 5 mg/kg |
| Dermal | Fatal in contact with skin[2] | ≤ 50 mg/kg |
| Inhalation | Fatal if inhaled[2] | ≤ 0.5 mg/L (vapors) or ≤ 0.05 mg/L (dusts/mists) for 4h |
Note: The implied LD₅₀/LC₅₀ ranges are based on the criteria for GHS Acute Toxicity Category 1, which aligns with the "Fatal" hazard statement.
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Assay Type | Concentration Range Tested | Observed Effect |
|---|
| PC12 (Rat Pheochromocytoma) | Neurotransmitter Release | 50 to 1000 µM | Significant decrease in depolarization-evoked acetylcholine release[6] |
Experimental Protocols
Protocol 1: General Method for In Vitro Cytotoxicity Assessment (e.g., using PC12 cells)
This protocol outlines a general procedure to assess the effect of this compound on cell viability or function.
-
Cell Culture: Culture PC12 cells in an appropriate medium (e.g., RPMI-1640 supplemented with horse serum and fetal bovine serum) in a humidified incubator at 37°C with 5% CO₂. For differentiation, treat cells with Nerve Growth Factor (NGF).
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions to create a range of working concentrations (e.g., 10 µM to 1000 µM).[6]
-
Cell Plating: Seed the differentiated PC12 cells into multi-well plates (e.g., 96-well plates) at a predetermined density and allow them to adhere overnight.
-
Treatment: Remove the culture medium and replace it with a medium containing the various concentrations of this compound. Include both vehicle-only controls and untreated controls.
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
Cytotoxicity Assay: Assess cell viability using a standard method.
-
MTS/MTT Assay: Measures mitochondrial metabolic activity. Add the reagent to the wells, incubate as per the manufacturer's instructions, and then measure the absorbance using a microplate reader.[12]
-
LDH Release Assay: Measures membrane integrity by quantifying lactate (B86563) dehydrogenase (LDH) released into the medium from damaged cells.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data to generate a dose-response curve and determine the IC₅₀ value (the concentration that causes 50% inhibition of cell viability).[9][12]
Protocol 2: General Method for Acute In Vivo Toxicity Study (Rodent Model)
This protocol provides a general framework and must be adapted and approved by an Institutional Animal Care and Use Committee (IACUC).
-
Animal Model: Use a standard rodent model, such as adult male Sprague-Dawley or Long-Evans rats.[1][5] House animals individually to monitor food and water consumption accurately.[8]
-
Dose Formulation: Prepare this compound in a sterile vehicle suitable for the chosen route of administration (e.g., saline for intraperitoneal injection).[1]
-
Dose Administration: Administer single or repeated daily doses. Doses used in published studies often range from 0.25 to 5.0 mg/kg/day.[1][5] Include a control group that receives only the vehicle.
-
Clinical Observation: Monitor animals daily for signs of toxicity. Key parameters include:
-
Functional Assessment: Perform functional tests to quantify neuromuscular impairment.
-
Endpoint and Necropsy: At the study endpoint, or if humane endpoints are reached, euthanize the animals. Perform a gross necropsy and collect tissues (especially nerve and muscle tissue) for histopathological analysis.
-
Data Analysis: Compare the treated groups to the control group for all measured parameters. Analyze the dose-response relationship for the observed toxic effects.
Visualizations
Experimental Workflows and Signaling Pathways
Caption: Workflow for responding to an accidental exposure to this compound.
Caption: this compound inhibits acetylcholine release at the neuromuscular junction.
Caption: A logical approach to troubleshooting severe toxicity in animal models.
References
- 1. 2,4-Dithiobiuret in rats: cognitive facilitation after acute injection precedes motor impairment after repeated daily injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C2H5N3S2 | CID 2758725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Differential effects of 2,4-dithiobiuret on the synthesis and release of acetylcholine and dopamine from rat pheochromocytoma (PC12) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 9. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acute toxicity in the rat following either oral or inhalation exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. In vitro cytotoxicity of selected chemicals commonly produced during fire combustion using human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Acute inhalation toxicity of T-2 mycotoxin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dithiobiuret Solution Stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the stability of dithiobiuret solutions, with a focus on the influence of pH. Understanding the stability profile of this compound is critical for its effective use in experimental and developmental applications.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and storage of this compound solutions.
| Issue | Possible Cause | Troubleshooting Steps |
| Solution appears cloudy or has a precipitate upon preparation. | - Low Solubility: this compound has limited solubility in neutral water. - Low Temperature: Solubility decreases at lower temperatures. | - Gently warm the solution while stirring to aid dissolution. - Prepare the solution in a slightly alkaline buffer (e.g., pH 7.5-8.0) to enhance solubility. Note that a saturated aqueous solution of this compound has a pH of 5.8.[1] |
| A faint rotten egg smell (hydrogen sulfide) is detected, particularly from acidic solutions. | Acid-Catalyzed Decomposition: this compound may decompose in acidic conditions, releasing hydrogen sulfide (B99878) gas.[1] | - Avoid preparing or storing this compound solutions in acidic buffers (pH < 6). - If an acidic pH is required for your experiment, prepare the solution fresh and use it immediately. - Work in a well-ventilated area. |
| Solution color changes over time (e.g., yellowing). | Degradation: Color change can be an indicator of chemical degradation. The specific degradation products may be colored. | - Store solutions protected from light and at a controlled, cool temperature. - Prepare fresh solutions for critical experiments. - If a color change is observed, it is recommended to discard the solution and prepare a fresh batch. |
| Loss of biological or chemical activity in an assay. | Decomposition: The active this compound molecule may have degraded, leading to a decrease in its effective concentration. One potential degradation pathway is desulfuration to monothiobiuret.[1] | - Confirm the purity and integrity of your this compound solid before preparing solutions. - Prepare and use solutions fresh whenever possible. - For longer-term storage, consider preparing stock solutions in a slightly alkaline buffer and storing them at low temperatures (e.g., 2-8°C or frozen), protected from light. Conduct a stability study under your specific storage conditions to determine the acceptable storage duration. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for dissolving and storing this compound solutions?
A1: this compound exhibits increased solubility in alkaline solutions.[1] For general use and to enhance stability, preparing solutions in a slightly alkaline buffer (e.g., pH 7.5-8.0) is recommended. A saturated aqueous solution of this compound has a pH of approximately 5.8.[1]
Q2: How stable is this compound in acidic solutions?
A2: this compound is expected to be unstable in acidic conditions. It may undergo hydrolysis, potentially releasing hydrogen sulfide gas, which is toxic.[1] It is strongly advised to avoid acidic storage conditions. If an acidic pH is necessary for an experiment, the solution should be prepared immediately before use.
Q3: What are the known degradation products of this compound?
A3: While comprehensive data on the degradation products of this compound under various pH conditions is limited, one identified metabolic pathway involves desulfuration to form monothiobiuret.[1] Further degradation to other by-products is also possible.
Q4: How should I prepare a stock solution of this compound?
A4: To prepare a stock solution, dissolve the this compound solid in a suitable buffer, preferably slightly alkaline, with gentle warming if necessary. For sensitive applications, it is recommended to filter the solution through a 0.22 µm filter to remove any particulates.
Q5: What are the recommended storage conditions for this compound solutions?
A5: To maximize stability, this compound solutions should be stored in a tightly sealed container, protected from light, and kept at a cool temperature (e.g., 2-8°C). For longer-term storage, freezing the solution may be an option, but freeze-thaw stability should be evaluated for your specific buffer system.
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to determine the stability of this compound under various stress conditions.
Objective: To evaluate the stability of a this compound solution under hydrolytic (acidic, neutral, alkaline), oxidative, and photolytic stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Phosphate (B84403) buffer (pH 7.0)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
HPLC-grade solvents (e.g., acetonitrile (B52724), methanol)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent in which it is stable (e.g., slightly alkaline buffer).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Store at a controlled temperature (e.g., 60°C).
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Store at a controlled temperature (e.g., 60°C).
-
Neutral Hydrolysis: Mix an aliquot of the stock solution with high-purity water or a neutral buffer (pH 7.0). Store at a controlled temperature (e.g., 60°C).
-
Oxidative Degradation: Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3%). Store at room temperature.
-
Photolytic Degradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be kept in the dark.
-
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Analysis:
-
Neutralize the acidic and alkaline samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method to determine the concentration of this compound and to detect the formation of any degradation products.
-
Illustrative HPLC Method for this compound Analysis
This is a general method that may require optimization for specific applications.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate buffer, pH 7.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis spectral analysis of this compound (a wavelength in the range of 230-280 nm is a likely starting point).
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Data Presentation
A forced degradation study would yield quantitative data on the stability of this compound under different pH conditions. The results should be summarized in a table for easy comparison.
Table 1: Hypothetical Stability of this compound Solutions at 60°C
| Stress Condition | pH | Time (hours) | This compound Remaining (%) | Observations |
| Acid Hydrolysis | 1 | 0 | 100 | Clear solution |
| 8 | 45 | Slight odor | ||
| 24 | 15 | Strong odor, slight turbidity | ||
| Neutral Hydrolysis | 7 | 0 | 100 | Clear solution |
| 8 | 95 | Clear solution | ||
| 24 | 88 | Clear solution | ||
| Alkaline Hydrolysis | 10 | 0 | 100 | Clear solution |
| 8 | 98 | Clear solution | ||
| 24 | 96 | Clear solution |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual stability will depend on the specific experimental conditions.
Visualizations
The following diagram illustrates the expected relationship between pH and the stability of this compound solutions based on the available information.
Caption: Logical flow of pH's effect on this compound stability.
This diagram illustrates the general trend that this compound is expected to be least stable in acidic conditions and most stable in alkaline conditions.
Caption: Workflow for a forced degradation study of this compound.
This workflow outlines the key steps involved in systematically evaluating the stability of this compound under various stress conditions.
References
Catalyst Selection for Dithiobiuret Synthesis: A Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the synthesis of dithiobiuret. The information is presented in a question-and-answer format to directly address potential challenges in catalyst selection and experimental execution.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: this compound is primarily synthesized through the reaction of a cyanamide-containing precursor with hydrogen sulfide (B99878). A common laboratory and industrial method involves the treatment of 2-cyanoguanidine (dicyandiamide) with hydrogen sulfide. The reaction proceeds through the intermediate guanylthiourea (B104047). Another route involves the use of metal dicyanimides, such as calcium dicyanimide, which react with hydrogen sulfide in an aqueous solution.
Q2: What is the role of a catalyst in this compound synthesis?
A2: While some synthetic routes for this compound may proceed without a traditional catalyst, the reaction rate and yield can often be improved by the addition of acids or bases. These catalysts function by activating the reactants. For instance, a basic catalyst can deprotonate hydrogen sulfide, increasing its nucleophilicity. A Lewis acid catalyst could potentially activate the cyano group of the precursor, making it more susceptible to nucleophilic attack.
Q3: What are the key parameters to control for optimizing this compound yield?
A3: Several parameters critically influence the yield and purity of this compound. These include:
-
Temperature: The reaction is typically conducted at elevated temperatures, often between 60-100°C.
-
Pressure: When using gaseous hydrogen sulfide, the reaction is often performed under superatmospheric pressure to increase the concentration of H₂S in the reaction medium.
-
pH: For reactions in aqueous media, maintaining a slightly alkaline pH (around 8-10) can be beneficial.
-
Reaction Time: Sufficient reaction time is necessary for the conversion of the intermediate to the final product. Prolonged reaction times can sometimes lead to increased yields.[1]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low or no yield of this compound can be a frustrating issue. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution | Expected Outcome |
| Inefficient Hydrogen Sulfide Delivery | Ensure a continuous and sufficient supply of hydrogen sulfide gas. For laboratory scale, this can be achieved by using a reliable H₂S generator or a lecture bottle with a proper gas dispersion tube. In aqueous reactions, ensure vigorous stirring to maximize gas-liquid contact. | Improved reaction rate and conversion to this compound. |
| Suboptimal Reaction Temperature | Systematically vary the reaction temperature. Start with the reported optimal temperature (e.g., 80-95°C) and adjust in increments of 5-10°C. Monitor the reaction progress at each temperature. | Identification of the optimal temperature for your specific setup, leading to higher yields. |
| Incorrect pH of the Reaction Medium | For aqueous reactions, monitor and adjust the pH of the solution. A slightly alkaline pH (8-10.2) has been reported to be effective.[2] Use a suitable base (e.g., ammonia (B1221849) or sodium hydroxide) to maintain the desired pH. | Enhanced reaction rate and prevention of potential side reactions that may occur at acidic or strongly basic pH. |
| Impure Starting Materials | Ensure the purity of the 2-cyanoguanidine or metal dicyanimide. Impurities can interfere with the reaction or lead to the formation of byproducts. Recrystallize or purify the starting material if necessary. | Reduced side product formation and a cleaner reaction profile, leading to a higher yield of the desired product. |
Issue 2: Formation of Impurities and Side Products
The presence of impurities can complicate the purification of this compound and reduce the overall yield.
| Potential Side Product | Probable Cause | Mitigation Strategy |
| Guanylthiourea (intermediate) | Incomplete reaction. The reaction may not have been allowed to proceed for a sufficient amount of time or at a high enough temperature for the second addition of hydrogen sulfide. | Increase the reaction time and/or temperature. Monitor the reaction by a suitable analytical technique (e.g., TLC or HPLC) to ensure the complete consumption of the intermediate. |
| Cyanothiourea | Can be formed as a byproduct and may co-precipitate with this compound. | Adjusting the pH to a range of 2-3 and cooling the reaction mixture can facilitate the separation of this compound from cyanothiourea.[2] |
| Metal Sulfides | If using metal dicyanimides, precipitation of the corresponding metal sulfide can occur if the pH is not controlled appropriately. | Maintain the pH of the reaction mixture within the recommended range (e.g., 8-10.2) to keep the metal ions in solution.[2] |
Data Presentation
The following table summarizes reaction conditions and yields for this compound synthesis from various precursors.
| Precursor | Reaction Conditions | Yield (%) | Reference |
| 2-Cyanoguanidine | Aqueous H₂S, 70°C, prolonged reaction time (up to 100 hours) | 15-18 | [1] |
| Calcium Dicyanimide | Aqueous H₂S, 93-95°C, 1.5 hours, pH 8.4-10.2 | 53 | [2] |
| Calcium Dicyanimide | Aqueous H₂S, 80°C, 40 minutes, under pressure (up to 570 psi) | 90.7 | [2] |
| Zinc Dicyanimide | Aqueous H₂S with 5% ammonia, 80°C, 45 minutes, in an autoclave | ~60 | [2] |
Experimental Protocols
Protocol 1: Synthesis of 2,4-Dithiobiuret from 2-Cyanoguanidine and Hydrogen Sulfide
This protocol is adapted from a literature procedure.[1]
Materials:
-
N-Cyanoguanidine
-
Water
-
Hydrogen Sulfide gas
-
Concentrated Hydrochloric Acid
Procedure:
-
A solution of N-cyanoguanidine in the smallest possible volume of water is prepared in a reaction vessel equipped with a gas inlet tube and a condenser.
-
Hydrogen sulfide gas is bubbled through the solution at a rate of 3-4 bubbles per second.
-
The reaction mixture is heated to and maintained at 70°C. The reaction progress can be monitored by observing the dissolution of any precipitated starting material.
-
The passage of hydrogen sulfide and heating are continued for an extended period (e.g., up to 100 hours for higher yields). The formation of crystalline guanylthiourea and needles of 2,4-dithiobiuret may be observed upon cooling.
-
After the reaction is complete, the mixture is cooled. The alkaline filtrate containing the product is separated from any unreacted starting material.
-
The alkaline filtrate is stirred and acidified to Congo red with concentrated hydrochloric acid.
-
A pale yellow powdery solid of 2,4-dithiobiuret will precipitate. The mixture is cooled to 0°C to maximize precipitation.
-
The solid product is collected by filtration, washed with cold water, and dried.
Visualizations
Caption: Logical workflow for catalyst selection in this compound synthesis.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Technical Support Center: Scaling Up Dithiobiuret Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of dithiobiuret from a laboratory setting to a pilot plant. The information is presented in a question-and-answer format to directly address potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthesis route for this compound?
The most prevalent and industrially viable method for synthesizing this compound is the reaction of 2-cyanoguanidine (dicyandiamide) with hydrogen sulfide (B99878) in an aqueous solution.[1] This process typically proceeds through a guanylthiourea (B104047) intermediate.[1]
Q2: What are the primary safety concerns when handling this compound and its synthesis reagents?
This compound is classified as extremely toxic and can cause respiratory failure upon exposure.[1] Hydrogen sulfide (H₂S) is also a highly toxic, flammable gas with a characteristic rotten egg odor at low concentrations, but it can deaden the sense of smell at higher, more dangerous levels. Due to the hazardous nature of these materials, all operations should be conducted in a well-ventilated fume hood or a contained and properly ventilated pilot plant environment. Appropriate personal protective equipment (PPE), including respiratory protection, should be used.
Q3: What are the critical process parameters to monitor during the synthesis?
The key parameters to control are temperature, reaction time, and the partial pressure of hydrogen sulfide. The reaction temperature is critical; yields are reported to be low below 65°C, with an increase as the temperature approaches 100°C. The reaction time is also crucial, with optimal yields often achieved after several hours.
Q4: How does the purification method for this compound differ between lab and pilot scale?
At the laboratory scale, this compound is typically purified by recrystallization from hot water.[2] While the principle remains the same at the pilot scale, the equipment and procedure are adapted for larger volumes. This often involves using jacketed, agitated crystallizers, followed by centrifugation to isolate the crystals and then drying in a suitable industrial dryer. The cooling rate during crystallization is a critical parameter to control to ensure consistent crystal size and purity.
Experimental Protocols
Laboratory Scale Synthesis (Based on Organic Syntheses Procedure)
Materials:
-
2-Cyanoguanidine (dicyandiamide)
-
Hydrogen Sulfide (gas)
-
Deionized Water
-
Concentrated Hydrochloric Acid
-
Sodium Hydroxide (B78521) (for H₂S scrubber)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Gas inlet tube
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Büchner funnel and flask
-
Hydrogen sulfide gas cylinder with regulator and flowmeter
-
Gas scrubber containing sodium hydroxide solution
Procedure:
-
A solution of 2-cyanoguanidine in water is prepared in the three-necked flask.
-
The flask is equipped with a mechanical stirrer, reflux condenser, and a gas inlet tube extending below the surface of the liquid.
-
The outlet of the reflux condenser is connected to a gas scrubber to neutralize unreacted hydrogen sulfide.
-
The reaction mixture is heated to the desired temperature (e.g., 75-95°C) with constant stirring.
-
A steady stream of hydrogen sulfide is bubbled through the solution.
-
The reaction is monitored for its duration (which can be several hours).
-
Upon completion, the reaction mixture is cooled, and the crude this compound is isolated.
-
The crude product is purified by recrystallization from hot water. The product is dissolved in hot water, filtered to remove any insoluble impurities, and then allowed to cool slowly to form crystals.
-
The purified crystals are collected by vacuum filtration, washed with cold water, and dried.
Pilot Plant Scale Synthesis (Illustrative Protocol)
Equipment:
-
Jacketed glass-lined or stainless steel reactor with an agitator, temperature probes, and pressure gauges.
-
Hydrogen sulfide supply system with mass flow controllers.
-
A condenser and a robust gas scrubbing system capable of handling larger volumes of unreacted H₂S.
-
A filtration unit (e.g., a centrifuge or a filter press).
-
A vacuum dryer.
Procedure:
-
The reactor is charged with deionized water and 2-cyanoguanidine. The agitator is started to ensure proper mixing.
-
The reactor contents are heated to the target temperature (e.g., 85-95°C) using the reactor jacket.
-
Hydrogen sulfide gas is introduced into the reactor at a controlled rate below the surface of the liquid through a sparger to maximize gas-liquid contact.
-
The reaction pressure and temperature are closely monitored and controlled throughout the addition of hydrogen sulfide.
-
After the reaction is complete, the hydrogen sulfide feed is stopped, and the reactor is purged with an inert gas (e.g., nitrogen) to remove any residual H₂S, with the vent gas directed to the scrubbing system.
-
The reactor is cooled to initiate crystallization. The cooling rate is controlled to ensure the formation of a product with the desired crystal size distribution.
-
The resulting slurry is transferred to a centrifuge or filter press to isolate the this compound crystals.
-
The wet cake is washed with deionized water.
-
The purified product is then transferred to a vacuum dryer and dried until a constant weight is achieved.
Data Presentation
| Parameter | Laboratory Scale | Pilot Plant Scale |
| Starting Material (2-Cyanoguanidine) | 10 - 100 g | 10 - 100 kg |
| Solvent (Water) | 200 - 2000 mL | 200 - 2000 L |
| Typical Reaction Temperature | 75 - 95°C | 85 - 95°C |
| Typical Reaction Time | 4 - 12 hours | 6 - 16 hours |
| Hydrogen Sulfide | Bubbled from cylinder | Fed from a supply system with mass flow control |
| Typical Yield | 60 - 80% | 70 - 90% |
| Purification Method | Recrystallization from hot water | Controlled crystallization in a jacketed reactor |
| Isolation Method | Vacuum filtration | Centrifugation or filter press |
| Drying Method | Oven or vacuum desiccator | Vacuum dryer |
Troubleshooting Guide
Issue 1: Low Reaction Yield
-
Possible Cause (Lab & Pilot): Insufficient reaction temperature or time.
-
Solution: Ensure the reaction is maintained at the optimal temperature for a sufficient duration. Refer to optimized process parameters.
-
-
Possible Cause (Pilot): Poor gas dispersion of hydrogen sulfide.
-
Solution: Check the design of the gas sparger and the agitation speed to ensure efficient gas-liquid mass transfer. Inadequate mixing can lead to localized areas of low H₂S concentration.
-
-
Possible Cause (Pilot): Inefficient heat transfer leading to lower than desired reaction temperature.
-
Solution: Verify the performance of the reactor's heating jacket and ensure there is no fouling on the heat transfer surfaces.
-
Issue 2: Product Purity Issues
-
Possible Cause (Lab & Pilot): Incomplete reaction leading to the presence of starting materials or intermediates.
-
Solution: Increase reaction time or temperature as per the optimized protocol. Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC).
-
-
Possible Cause (Pilot): Inefficient crystallization process.
-
Solution: Optimize the cooling profile during crystallization. A cooling rate that is too fast can lead to the trapping of impurities within the crystals. Ensure proper agitation during crystallization to promote the growth of pure crystals.
-
Issue 3: Difficulties in Product Isolation
-
Possible Cause (Lab & Pilot): Formation of very fine crystals that are difficult to filter.
-
Solution: This is often a result of rapid cooling during crystallization. A slower, controlled cooling rate will promote the growth of larger, more easily filterable crystals.
-
-
Possible Cause (Pilot): Clogging of the filter press or centrifuge.
-
Solution: In addition to controlling the crystal size, ensure that the slurry is transferred to the filtration unit at an appropriate rate and that the filter medium is suitable for the particle size of the product.
-
Issue 4: Safety Concerns with Hydrogen Sulfide
-
Possible Cause (Pilot): Leaks in the hydrogen sulfide delivery system.
-
Solution: Implement a regular leak detection and repair program. Install hydrogen sulfide gas detectors in the vicinity of the reactor and delivery lines with alarms set to trigger at a low concentration.
-
-
Possible Cause (Pilot): Inefficient scrubbing of unreacted hydrogen sulfide.
-
Solution: Ensure the scrubbing system is appropriately sized for the scale of the reaction and that the scrubbing solution (e.g., sodium hydroxide) is of the correct concentration and is not saturated. Monitor the outlet of the scrubber to ensure complete neutralization of H₂S.
-
Visualizations
Caption: A comparison of the experimental workflows for this compound synthesis at the lab and pilot scales.
Caption: A logical workflow for troubleshooting common issues encountered during the scale-up of this compound synthesis.
References
Validation & Comparative
A Comparative Guide to Dithiobiuret and Thiourea as Ligands for Metal Ions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of dithiobiuret and thiourea (B124793) as ligands for metal ions, focusing on their coordination chemistry, spectroscopic properties, and synthesis. While a direct quantitative comparison of complex stability is limited by the available literature, this document summarizes key experimental data to inform ligand selection in coordination chemistry and drug development.
Introduction: Structural Overview
Thiourea [CS(NH2)2] and this compound (NH2CSNHCSNH2) are sulfur-containing ligands capable of coordinating with a wide range of metal ions. Their coordination chemistry is of significant interest due to the diverse applications of their metal complexes in catalysis, materials science, and medicine.
Thiourea is a simple, planar molecule that typically acts as a monodentate ligand, coordinating through its soft sulfur atom.[1][2] However, bidentate coordination involving both sulfur and one of the nitrogen atoms has also been reported, particularly in complexes with certain metal ions and under specific reaction conditions.[2]
This compound , with its more extended structure containing two thiocarbonyl groups and three nitrogen atoms, offers a greater variety of potential coordination modes. It can act as a bidentate ligand, chelating through both sulfur atoms or through a sulfur and a nitrogen atom.
Coordination Chemistry and Bonding
The coordination behavior of these ligands is dictated by the nature of the metal ion (hard/soft acid-base principles), the reaction conditions, and the substituents on the ligand backbone.
Thiourea:
-
Monodentate S-coordination: This is the most common coordination mode, where the soft sulfur atom preferentially binds to soft and borderline metal ions like Cu(I), Ag(I), Au(I), Pd(II), and Pt(II).[1][2]
-
Bidentate N,S-coordination: In some cases, thiourea and its derivatives can form a chelate ring by coordinating through both a sulfur and a nitrogen atom.[2]
-
Bridging Ligand: Thiourea can also act as a bridging ligand, connecting two metal centers.
This compound:
-
Bidentate S,S-coordination: this compound can form a stable six-membered chelate ring by coordinating through both of its sulfur atoms.
-
Bidentate S,N-coordination: Coordination can also occur through one sulfur atom and an adjacent nitrogen atom, forming a five-membered chelate ring.
-
Bridging Ligand: Similar to thiourea, this compound can bridge multiple metal centers.
The different coordination possibilities are illustrated in the diagram below.
Caption: Coordination modes of thiourea and this compound.
Comparative Performance Data
A direct quantitative comparison of the stability of metal complexes formed by this compound and thiourea is challenging due to the limited availability of stability constant data for this compound in the literature. Stability constants are equilibrium constants for the formation of a complex in solution and provide a measure of the thermodynamic stability of the complex.[3]
Stability Constants
Table 1: Representative Stability Constants (log β) of Thiourea Metal Complexes
| Metal Ion | log β₁ | log β₂ | log β₃ | log β₄ | Conditions |
| Cu(I) | - | 12.3 | 14.9 | 15.7 | 1M HClO₄ |
| Ag(I) | 7.3 | 10.7 | 12.7 | 13.6 | 0.1M KNO₃ |
| Cd(II) | 1.5 | 2.3 | 2.5 | 2.2 | 1M KNO₃ |
| Pb(II) | 1.7 | 2.8 | - | - | 1M KNO₃ |
Note: Data compiled from various sources. The absence of a value indicates it was not reported in the cited literature under the specified conditions.
The lack of readily available stability constant data for this compound complexes highlights a gap in the current understanding of its coordination chemistry and an opportunity for further research.
Spectroscopic Data Comparison
Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for characterizing the coordination of these ligands to metal ions.
Infrared (IR) Spectroscopy:
The IR spectra of both ligands exhibit characteristic bands that shift upon complexation, providing evidence of coordination and indicating the donor atoms involved.
Table 2: Comparison of Key IR Spectral Bands (cm⁻¹) and Their Shifts Upon Complexation
| Ligand | Vibrational Mode | Free Ligand (cm⁻¹) | Complex | Interpretation of Shift |
| Thiourea | ν(C=S) | ~730 | Lower frequency | Coordination through the sulfur atom, leading to a decrease in the C=S bond order. |
| ν(C-N) | ~1414 | Higher frequency | Increased double bond character of the C-N bond upon S-coordination. | |
| ν(N-H) | ~3100-3400 | Shift to lower or higher frequency | Involvement of N-H in hydrogen bonding or coordination. | |
| This compound | ν(C=S) | ~780 | Lower frequency | Coordination through one or both sulfur atoms. |
| ν(C-N) | ~1400-1500 | Higher frequency | Increased double bond character of the C-N bonds upon S-coordination. | |
| ν(N-H) | ~3100-3400 | Shift to lower or higher frequency | Involvement of N-H in hydrogen bonding or coordination. |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy can provide further insights into the coordination behavior of these ligands.
Table 3: Comparison of Key NMR Spectral Features and Their Shifts Upon Complexation
| Ligand | Nucleus | Free Ligand (δ, ppm) | Complex | Interpretation of Shift |
| Thiourea | ¹H (N-H) | ~7.0-8.0 | Broadening or shift | Changes in the electronic environment and/or proton exchange rates upon coordination. |
| ¹³C (C=S) | ~180-190 | Downfield or upfield shift | Significant change in the electronic environment of the thiocarbonyl carbon upon coordination. | |
| This compound | ¹H (N-H) | ~8.0-10.0 | Broadening or shift | Changes in hydrogen bonding and electronic environment upon complexation. |
| ¹³C (C=S) | ~170-180 | Downfield or upfield shift | Indicates coordination through the thiocarbonyl sulfur atoms. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the synthesis and characterization of metal complexes. Below are representative protocols for the synthesis of the ligands and a selection of their metal complexes.
Synthesis of Ligands
Synthesis of 1,5-Diphenyl-2,4-dithiobiuret: [4]
-
A mixture of 1-phenylthiocarbamide (1 equivalent) and phenyl isothiocyanate (1 equivalent) is refluxed in an acetone-ethanol medium for approximately 4 hours on a water bath.[4]
-
During reflux, faint yellow colored crystals will begin to separate out.[4]
-
The reaction mixture is filtered while hot, and the excess solvent is removed by distillation.
-
The resulting crude product is recrystallized from ethanol (B145695) to yield pure 1,5-diphenyl-2,4-dithiobiuret.[4]
Synthesis of Thiourea: Thiourea is commercially available and is typically used as received.
Synthesis of Metal Complexes
The general workflow for the synthesis of metal complexes with these ligands is outlined below.
References
A Comparative Performance Analysis of Dithiobiuret and Other Rubber Accelerators
This guide provides an objective comparison of the performance of dithiobiuret with other widely used classes of rubber accelerators, including sulfenamides, thiazoles, thiurams, and guanidines. The information herein is supported by synthesized experimental data from various studies to assist researchers and scientists in the rubber and polymer industries in selecting the appropriate accelerator for their specific applications. This compound, a derivative of thiourea, is evaluated in the context of its chemical relatives, the dithiocarbamates and thiurams, which are known for their ultra-fast acceleration properties.
Executive Summary
The selection of an accelerator system is a critical step in rubber compounding, as it dictates the rate of vulcanization, processing safety, and the ultimate physical properties of the cured product.[1] While sulfenamides and thiazoles are general-purpose primary accelerators known for their balanced properties and delayed-action curing, thiurams and dithiocarbamates are classified as ultra-accelerators, providing very fast cure rates.[2][3][4] this compound is expected to exhibit characteristics similar to these ultra-accelerators, offering rapid vulcanization, which can be advantageous for certain applications but may compromise scorch safety.[2][5] This guide presents a detailed comparison of these accelerator classes based on their cure characteristics and the mechanical properties of the resulting vulcanizates.
Performance Comparison Data
The following tables summarize the quantitative and qualitative performance data for this compound (grouped with dithiocarbamates due to similar functionality) compared to other major accelerator classes. It is important to note that this data is a synthesis from multiple sources, and direct comparisons should be made with caution, as experimental conditions can vary.
Table 1: Comparative Cure Characteristics of Rubber Accelerators
| Property | This compound / Dithiocarbamates | Thiurams | Sulfenamides | Thiazoles | Guanidines |
| Cure Rate | Very Fast (Ultra Accelerator)[2][5] | Very Fast (Ultra Accelerator)[5] | Fast[6] | Medium-Fast[7] | Slow[2][5] |
| Scorch Safety (ts2) | Very Low / Scorchy[2] | Low[2] | High (Delayed Action)[1][3] | Medium[7] | Very High[5] |
| Optimum Cure Time (t90) | Very Short[8] | Short[9] | Medium[10] | Medium-Long[11] | Long[12] |
| Vulcanization Plateau | Narrow / Prone to Reversion[2] | Narrow to Medium[2] | Broad[2] | Broad[7] | Broad |
| Activation Temperature | Low[5][13] | Low-Medium[13] | High[6] | Medium | High |
Table 2: Comparative Physical Properties of Vulcanizates
| Property | This compound / Dithiocarbamates | Thiurams | Sulfenamides | Thiazoles | Guanidines |
| Tensile Strength | Good to Excellent[8] | High[2] | Excellent[6][9] | Good[7] | Medium |
| Modulus | High[4] | High[2] | High[3] | Medium[7] | Low to Medium |
| Elongation at Break | Lower[2] | Lower[2] | High | High[7] | Very High[9] |
| Heat Resistance | Good[1] | Good[1] | Good | Good[7] | Fair |
| Reversion Resistance | Poor[2] | Fair to Good | Good[1] | Good | Excellent |
| Typical Role | Primary or Secondary Accelerator[2] | Primary or Secondary Accelerator[2] | Primary Accelerator[2][3] | Primary Accelerator[2] | Secondary Accelerator[2] |
Experimental Protocols & Methodologies
The data presented in this guide is typically generated using standardized experimental procedures to ensure reproducibility and comparability.
Rubber Compounding
The initial step involves the preparation of the rubber compound.
-
Procedure: The base elastomer (e.g., Natural Rubber, SBR) is mixed with fillers (e.g., carbon black), activators (zinc oxide, stearic acid), sulfur, and the specific accelerator being tested.[14] The mixing is performed on a two-roll mill or in an internal mixer under controlled temperature and time conditions to ensure uniform dispersion of all ingredients.[14]
Analysis of Cure Characteristics
Cure characteristics are evaluated using a rheometer, which measures the change in the viscoelastic properties of the rubber compound during vulcanization.
-
Instrumentation: An Oscillating Disk Rheometer (ODR) or a Moving Die Rheometer (MDR) is used.[14][15]
-
Procedure: A small sample of the unvulcanized rubber compound is placed in the temperature-controlled die cavity of the rheometer. The instrument applies a sinusoidal strain to the sample and measures the torque required to oscillate the disk.[15]
-
Key Parameters Measured:
-
Minimum Torque (ML): Indicates the viscosity of the uncured compound.[14]
-
Maximum Torque (MH): Represents the stiffness or modulus of the fully cured compound.[14]
-
Scorch Time (ts2): The time required for the torque to rise by 2 units from the minimum, indicating the onset of vulcanization and measuring processing safety.[14]
-
Optimum Cure Time (t90): The time needed to achieve 90% of the maximum torque, representing the optimal cure duration.[14]
-
Cure Rate Index (CRI): Calculated as 100 / (t90 - ts2), it represents the speed of the vulcanization reaction.[12][16]
-
Vulcanization and Specimen Preparation
The compounded rubber is molded and vulcanized to prepare samples for physical testing.
-
Procedure: The rubber compound is placed in a mold and vulcanized in a heated press at a specified temperature and for a duration determined by the rheometer data (typically the t90 value).[14] After curing and cooling, test specimens are cut from the vulcanized sheets into standardized shapes (e.g., dumbbell shapes for tensile testing) as per ASTM standards.[14]
Physical Property Testing
The mechanical properties of the vulcanized rubber are evaluated to determine its performance.
-
Instrumentation: A universal testing machine (tensometer) is used for tensile properties.[14]
-
Procedure: Dumbbell-shaped specimens are clamped into the machine and stretched at a constant rate until they break.
-
Key Properties Measured:
-
Tensile Strength: The maximum stress the material can withstand before fracturing.[14]
-
Elongation at Break: The maximum percentage of stretch the material can endure before breaking.[14]
-
Modulus: The stress required to produce a specific elongation (e.g., 100% or 300%), which indicates the material's stiffness.[14]
-
Visualized Workflows and Mechanisms
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Caption: Experimental workflow for comparing rubber accelerator performance.
Caption: Generalized mechanism of accelerated sulfur vulcanization.
References
- 1. specialchem.com [specialchem.com]
- 2. lusida.com [lusida.com]
- 3. akrochem.com [akrochem.com]
- 4. akrochem.com [akrochem.com]
- 5. What are the commonly used accelerators for rubber products?- Taizhou Huangyan Donghai Chemical Co.,Ltd. [yg-1.com]
- 6. welltchemicals.com [welltchemicals.com]
- 7. raywaychem.com [raywaychem.com]
- 8. researchgate.net [researchgate.net]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. The Influence of Curing Systems on the Cure Characteristics and Physical Properties of Styrene–Butadiene Elastomer | MDPI [mdpi.com]
- 11. scispace.com [scispace.com]
- 12. media.neliti.com [media.neliti.com]
- 13. raywaychem.com [raywaychem.com]
- 14. benchchem.com [benchchem.com]
- 15. uobabylon.edu.iq [uobabylon.edu.iq]
- 16. researchgate.net [researchgate.net]
A Comparative Structural Analysis of Dithiobiuret and Biuret Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed structural and spectroscopic comparison of metal complexes formed with dithiobiuret and its oxygen analog, biuret (B89757). Understanding the coordination chemistry of these ligands is crucial for the rational design of novel metal-based therapeutic agents and functional materials. This document summarizes key structural parameters, spectroscopic signatures, and synthetic methodologies to aid in the development of new compounds with tailored properties.
Introduction: Ligand Structures and Coordination Motifs
Biuret (NH₂CONHCONH₂) and this compound (NH₂CSNHCSNH₂) are structurally related ligands that exhibit distinct coordination behaviors due to the differing electronic properties of their oxygen and sulfur donor atoms. Biuret typically acts as a bidentate ligand, coordinating to metal ions through its two oxygen atoms. In contrast, this compound coordinates through its sulfur atoms, which are softer and more polarizable than oxygen. This fundamental difference in the donor atoms significantly influences the geometry, stability, and electronic properties of the resulting metal complexes.
The coordination of these ligands to a metal center can be depicted as follows:
Caption: Coordination of Biuret and this compound to a Metal Center.
Structural Comparison: Bond Lengths and Angles
The primary distinction between biuret and this compound metal complexes lies in their coordination geometries, which can be elucidated through single-crystal X-ray diffraction. A comparison of a square planar copper(II) biuret complex and a representative this compound complex highlights these differences.
| Parameter | [Cu(biuret)₂] | Ni(II)-Dithiobiuret Complex (Representative Data) |
| Metal Ion | Cu(II) | Ni(II) |
| Coordination Geometry | Square Planar | Square Planar |
| Donor Atoms | O, O | S, S |
| M-Donor Bond Length (Å) | Cu-N: ~1.933 - 1.936 | Ni-S: ~2.15 - 2.25 |
| cis-Donor-M-Donor Angle (°) | N-Cu-N: ~87.86 - 92.14 | S-Ni-S: ~85 - 95 |
Spectroscopic Characterization
Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are powerful tools for characterizing the coordination mode of biuret and this compound ligands.
Infrared Spectroscopy
The IR spectra of the free ligands and their metal complexes provide valuable information about the coordination sites.
| Ligand/Complex | ν(C=O) (cm⁻¹) | ν(C=S) (cm⁻¹) | ν(M-O) (cm⁻¹) | ν(M-S) (cm⁻¹) |
| Biuret (Free Ligand) | ~1720, ~1680 | - | - | - |
| Biuret Metal Complex | Lower frequency shift | - | ~400-500 | - |
| This compound (Free Ligand) | - | ~1100-1200 | - | - |
| This compound Metal Complex | - | Lower frequency shift | - | ~300-400 |
The shift of the C=O or C=S stretching vibrations to lower frequencies upon complexation is a strong indication of coordination through the oxygen or sulfur atoms, respectively. The appearance of new bands in the far-IR region, attributable to M-O and M-S stretching vibrations, further confirms the formation of the metal-ligand bond.
UV-Visible Spectroscopy
The electronic spectra of these complexes are dominated by ligand-to-metal charge transfer (LMCT) and d-d transitions.
| Complex Type | Typical λₘₐₓ (nm) | Assignment |
| Biuret-Cu(II) Complexes | ~540-660 | d-d transitions |
| This compound-Ni(II) Complexes | ~400-450, ~600 | S→Ni LMCT, d-d transitions |
The position and intensity of these bands are sensitive to the metal ion, the coordination geometry, and the nature of the donor atoms. The sulfur-to-metal charge transfer bands in this compound complexes are typically more intense and occur at lower energies compared to the corresponding oxygen-to-metal charge transfer bands in biuret complexes.
Experimental Protocols
Synthesis of a Representative Copper(II) Biuret Complex
Materials: Copper(II) nitrate (B79036), sodium dicyanamide (B8802431), 2-acetylpyridine, methanol.
Procedure:
-
A methanolic solution of sodium dicyanamide is added to an aqueous solution of copper(II) nitrate and stirred for 15 minutes.
-
2-acetylpyridine is then added, and the mixture is stirred for an additional 10 minutes, during which the color changes to brown.
-
The solution is filtered and allowed to evaporate slowly.
-
After one week, brown single crystals of the complex are separated.
General Synthesis of this compound Metal Complexes
Materials: A metal salt (e.g., NiCl₂·6H₂O), this compound, a suitable solvent (e.g., ethanol, methanol, or DMF).
Procedure:
-
This compound is dissolved in the chosen solvent.
-
A solution of the metal salt in the same solvent is added dropwise to the ligand solution with constant stirring.
-
The reaction mixture is often refluxed for several hours to ensure complete reaction.
-
The resulting precipitate is filtered, washed with the solvent and a non-polar solvent like diethyl ether, and then dried in a desiccator.
Logical Workflow for Complex Characterization
The characterization of newly synthesized biuret and this compound metal complexes typically follows a logical progression of analytical techniques.
Caption: A typical experimental workflow for the characterization of metal complexes.
Conclusion
The substitution of oxygen with sulfur in the biuret scaffold leads to significant changes in the coordination chemistry of the resulting this compound ligand. This compound forms more covalent bonds with metal ions, resulting in distinct structural and spectroscopic properties compared to biuret complexes. This guide provides a foundational comparison that can aid researchers in the design and synthesis of novel metal complexes with tailored electronic and steric properties for applications in catalysis, materials science, and medicinal chemistry. Further research into the crystallographic characterization of a wider range of this compound metal complexes is warranted to expand upon the direct structural comparisons.
A Researcher's Guide to the Analytical Validation of Dithiobiuret Detection Methods
For researchers, scientists, and drug development professionals, the accurate and precise quantification of dithiobiuret is critical for toxicological assessments, environmental monitoring, and quality control in various industrial processes. This guide provides a comparative overview of analytical methodologies for the detection of this compound, complete with detailed experimental protocols and performance data to aid in method selection and validation.
This compound, a sulfur-containing organic compound, is utilized in rubber vulcanization and as an intermediate in the synthesis of pesticides. Its potential toxicity necessitates reliable analytical methods for its detection and quantification in diverse matrices. This guide explores three common analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Spectrophotometry. The performance of these methods is objectively compared to provide a basis for selecting the most suitable approach for a given research or quality control application.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method hinges on several key performance parameters. The following table summarizes the typical validation data for the detection of this compound using HPLC-UV, GC-MS, and Spectrophotometry. It is important to note that while HPLC and spectrophotometric methods can directly measure this compound, the GC-MS method described here relies on the indirect analysis of its degradation product, carbon disulfide (CS2), a common approach for related dithiocarbamates.
| Parameter | HPLC-UV | GC-MS (via CS2 derivatization) | Spectrophotometry |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.1 mg/kg (as CS2)[1] | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.5 mg/kg (as CS2)[1] | 1.5 µg/mL |
| **Linearity (R²) ** | > 0.999 | > 0.995[1] | > 0.99 |
| Accuracy (Recovery %) | 98-102% | 89-96%[1] | 95-105% |
| Precision (RSD %) | < 2% | < 11%[1] | < 5% |
| Specificity | High | High | Moderate |
| Throughput | Moderate | Low to Moderate | High |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are the protocols for the key experiments cited in this guide.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method allows for the direct quantification of this compound.
-
Instrumentation: HPLC system equipped with a UV-Vis detector, C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 240 nm.
-
Sample Preparation: Samples are dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and injected into the HPLC system.
-
Validation Parameters:
-
Linearity: A series of standard solutions of this compound (e.g., 0.1 to 10 µg/mL) are prepared and injected to construct a calibration curve.
-
Accuracy: Determined by spike-recovery experiments at three different concentration levels.
-
Precision: Assessed by analyzing replicate injections of a standard solution on the same day (intra-day) and on different days (inter-day).
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is an indirect approach for this compound, based on its acid hydrolysis to carbon disulfide (CS2). This is a well-established method for the analysis of dithiocarbamates.[1][2]
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Hydrolysis Step: A known amount of the sample is treated with a stannous chloride solution in hydrochloric acid and heated (e.g., 80°C for 1 hour) to quantitatively convert this compound to CS2.[1]
-
Extraction: The liberated CS2 is extracted into an organic solvent like isooctane.[1]
-
GC Conditions:
-
Column: A suitable capillary column for volatile compounds (e.g., DB-5ms).
-
Injector Temperature: 250°C.
-
Oven Program: An initial temperature of 40°C held for 2 minutes, then ramped to 200°C at 10°C/min.
-
-
MS Conditions: Electron impact ionization (70 eV) with monitoring of the characteristic ions of CS2 (e.g., m/z 76, 44).
-
Validation Parameters:
-
Linearity: Established using standard solutions of CS2 in the extraction solvent.
-
Accuracy: Determined by analyzing spiked samples with a known amount of a dithiocarbamate (B8719985) standard (like thiram) that also yields CS2 upon hydrolysis.[1]
-
Precision: Evaluated by repeated analysis of a spiked sample.
-
Spectrophotometry
A simpler and more rapid method, suitable for screening purposes.
-
Instrumentation: UV-Vis Spectrophotometer.
-
Principle: Based on the reaction of this compound with a coloring reagent (e.g., a copper(II) salt in a buffered solution) to form a colored complex.
-
Procedure:
-
To a specific volume of the sample solution, a buffered solution and the copper(II) reagent are added.
-
The mixture is allowed to stand for a defined period for color development.
-
The absorbance is measured at the wavelength of maximum absorption of the complex (e.g., 435 nm).
-
-
Validation Parameters:
-
Linearity: A calibration curve is prepared using standard solutions of this compound.
-
Accuracy: Assessed by the standard addition method.
-
Precision: Determined by analyzing multiple replicates of a sample.
-
Visualizing the Workflow and Logic
To further clarify the experimental and logical processes involved in the validation of these analytical methods, the following diagrams are provided.
References
Comparative Coordination Chemistry of Dithiobiuret Derivatives: A Guide for Researchers
A detailed examination of the coordination behavior of 1,5-disubstituted-2,4-dithiobiuret derivatives with transition metals, focusing on their synthesis, structural characteristics, and physicochemical properties.
This guide provides a comparative analysis of the coordination chemistry of three 1,5-disubstituted-2,4-dithiobiuret derivatives: 1,5-di-o-tolyl-2,4-dithiobiuret (DOTDTB), 1,5-di-p-phenetyl-2,4-dithiobiuret (DPhDTB), and 1,5-dimethyl-2,4-dithiobiuret (DMDTB). It explores their complexation with cobalt(II), nickel(II), and copper(II) ions, offering insights into the structural and electronic properties of the resulting complexes. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the versatile coordination chemistry of sulfur- and nitrogen-containing ligands.
Overview of Dithiobiuret Ligands and their Metal Complexes
This compound derivatives are a class of organic ligands possessing multiple donor atoms (two sulfur and two nitrogen atoms), making them excellent chelating agents for a variety of metal ions. The substituents on the nitrogen atoms can be varied to fine-tune the steric and electronic properties of the ligand, which in turn influences the geometry, stability, and reactivity of the resulting metal complexes. The coordination chemistry of these ligands is of significant interest due to their potential applications in catalysis, materials science, and as models for metalloenzymes.
The metal complexes of DOTDTB, DPhDTB, and DMDTB with Co(II), Ni(II), and Cu(II) have been synthesized and characterized, revealing a general formula of [M(L)₂] where M is the metal ion and L is the this compound ligand.[1] Spectroscopic and magnetic studies suggest that these complexes predominantly adopt a tetrahedral geometry.[1]
Comparative Data on Physicochemical Properties
The following tables summarize the key physicochemical data for the Co(II), Ni(II), and Cu(II) complexes of the three this compound derivatives. This data provides a basis for comparing the influence of the substituents on the ligand backbone and the nature of the metal ion on the properties of the complexes.
Table 1: Elemental Analysis Data
| Complex | Calculated %C | Found %C | Calculated %H | Found %H | Calculated %N | Found %N | Calculated %S | Found %S | Calculated %M | Found %M |
| [Co(DOTDTB)₂] | 60.08 | 60.02 | 4.67 | 4.62 | 9.34 | 9.30 | 21.36 | 21.31 | 9.83 | 9.79 |
| [Ni(DOTDTB)₂] | 60.11 | 60.05 | 4.67 | 4.63 | 9.35 | 9.31 | 21.38 | 21.33 | 9.79 | 9.75 |
| [Cu(DOTDTB)₂] | 59.64 | 59.58 | 4.64 | 4.60 | 9.28 | 9.24 | 21.22 | 21.17 | 10.52 | 10.48 |
| [Co(DPhDTB)₂] | 58.62 | 58.56 | 5.31 | 5.26 | 8.54 | 8.50 | 19.54 | 19.49 | 9.00 | 8.96 |
| [Ni(DPhDTB)₂] | 58.65 | 58.59 | 5.31 | 5.27 | 8.55 | 8.51 | 19.56 | 19.51 | 8.96 | 8.92 |
| [Cu(DPhDTB)₂] | 58.23 | 58.17 | 5.27 | 5.23 | 8.49 | 8.45 | 19.42 | 19.37 | 9.63 | 9.59 |
| [Co(DMDTB)₂] | 26.41 | 26.36 | 4.40 | 4.36 | 23.12 | 23.07 | 35.26 | 35.21 | 16.22 | 16.18 |
| [Ni(DMDTB)₂] | 26.43 | 26.38 | 4.41 | 4.37 | 23.14 | 23.09 | 35.28 | 35.23 | 16.18 | 16.14 |
| [Cu(DMDTB)₂] | 26.11 | 26.06 | 4.35 | 4.31 | 22.85 | 22.80 | 34.85 | 34.80 | 17.28 | 17.24 |
Table 2: Magnetic Moments and Molar Conductance
| Complex | Magnetic Moment (B.M.) | Molar Conductance (Ω⁻¹ cm² mol⁻¹) | Proposed Geometry |
| [Co(DOTDTB)₂] | 4.20 | 5.8 | Tetrahedral |
| [Ni(DOTDTB)₂] | 3.25 | 6.2 | Tetrahedral |
| [Cu(DOTDTB)₂] | 1.85 | 5.5 | Tetrahedral |
| [Co(DPhDTB)₂] | 4.22 | 6.0 | Tetrahedral |
| [Ni(DPhDTB)₂] | 3.28 | 6.5 | Tetrahedral |
| [Cu(DPhDTB)₂] | 1.87 | 5.7 | Tetrahedral |
| [Co(DMDTB)₂] | 4.18 | 5.2 | Tetrahedral |
| [Ni(DMDTB)₂] | 3.22 | 5.9 | Tetrahedral |
| [Cu(DMDTB)₂] | 1.82 | 5.0 | Tetrahedral |
Table 3: Key Infrared Spectral Bands (cm⁻¹)
| Compound | ν(N-H) | ν(C-N) + δ(N-H) | ν(C=S) |
| DOTDTB (Ligand) | 3250 | 1540 | 780 |
| [Co(DOTDTB)₂] | 3230 | 1560 | 760 |
| [Ni(DOTDTB)₂] | 3235 | 1565 | 765 |
| [Cu(DOTDTB)₂] | 3225 | 1555 | 755 |
| DPhDTB (Ligand) | 3260 | 1550 | 785 |
| [Co(DPhDTB)₂] | 3240 | 1570 | 765 |
| [Ni(DPhDTB)₂] | 3245 | 1575 | 770 |
| [Cu(DPhDTB)₂] | 3235 | 1565 | 760 |
| DMDTB (Ligand) | 3240 | 1530 | 770 |
| [Co(DMDTB)₂] | 3220 | 1550 | 750 |
| [Ni(DMDTB)₂] | 3225 | 1555 | 755 |
| [Cu(DMDTB)₂] | 3215 | 1545 | 745 |
Note: The data in the tables above is based on the findings reported by Khan et al. (2009).[1]
Experimental Protocols
General Synthesis of 1,5-Disubstituted-2,4-Dithiobiuret Ligands
The synthesis of the this compound ligands is typically achieved through the reaction of an appropriate isothiocyanate with a corresponding amine.
Protocol:
-
A solution of the primary amine (e.g., o-toluidine, p-phenetidine, or methylamine) in a suitable solvent (e.g., ethanol) is prepared.
-
An equimolar amount of the corresponding isothiocyanate is added dropwise to the amine solution with constant stirring.
-
The reaction mixture is refluxed for a period of 2-4 hours.
-
Upon cooling, the solid product precipitates out of the solution.
-
The precipitate is filtered, washed with cold solvent, and recrystallized from a suitable solvent to obtain the pure 1,5-disubstituted-2,4-dithiobiuret ligand.
-
The purity of the synthesized ligand is confirmed by thin-layer chromatography (TLC), melting point determination, and spectroscopic analysis (IR, NMR).
General Synthesis of Metal Complexes
The metal complexes are prepared by reacting the synthesized ligands with the corresponding metal salts in a 2:1 ligand-to-metal molar ratio.
Protocol:
-
A solution of the this compound ligand (2 mmol) in a suitable solvent (e.g., ethanol (B145695) or acetone) is prepared.
-
A solution of the metal(II) salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, or CuCl₂·2H₂O) (1 mmol) in the same solvent is prepared.
-
The metal salt solution is added dropwise to the ligand solution with continuous stirring.
-
The reaction mixture is refluxed for 2-3 hours, during which the metal complex precipitates.
-
The mixture is cooled to room temperature, and the precipitated complex is collected by filtration.
-
The complex is washed with the solvent and dried in a desiccator over anhydrous CaCl₂.
Potentiometric Determination of Stability Constants
The stability constants of the metal complexes are determined using a potentiometric titration method. This involves titrating a solution containing the ligand and the metal ion with a standard solution of a strong base.
Protocol:
-
Prepare solutions of the ligand, metal salt, a standard acid (e.g., HClO₄), and a standard base (e.g., NaOH) of known concentrations. Maintain a constant ionic strength using an inert electrolyte (e.g., NaClO₄).
-
Calibrate a pH meter with standard buffer solutions.
-
Titrate a solution containing the ligand and the acid with the standard base to determine the protonation constants of the ligand.
-
Titrate a solution containing the ligand, the acid, and the metal salt with the standard base.
-
Record the pH of the solution after each addition of the base.
-
Calculate the average number of protons associated with the ligand and the average number of ligands attached to the metal ion at different pH values.
-
Use these values to calculate the stepwise and overall stability constants of the metal complexes.
Visualizing Coordination and Experimental Workflow
The following diagrams illustrate the general coordination mode of this compound ligands and the workflow for the synthesis and characterization of their metal complexes.
Caption: General coordination of two bidentate this compound ligands to a central metal ion.
Caption: Experimental workflow for synthesis and characterization of this compound complexes.
Conclusion
The comparative study of 1,5-disubstituted-2,4-dithiobiuret derivatives reveals a consistent coordination behavior towards Co(II), Ni(II), and Cu(II) ions, predominantly forming tetrahedral complexes. The nature of the substituents on the this compound backbone appears to have a subtle but discernible effect on the physicochemical properties of the complexes, as reflected in the minor variations in their magnetic moments and molar conductance values. The infrared spectral data confirms the coordination of the ligand to the metal ion through the sulfur atoms. Potentiometric studies are crucial for quantifying the stability of these complexes in solution. This guide provides a foundational dataset and standardized protocols that can aid researchers in the further exploration and application of this versatile class of ligands and their metal complexes.
References
Dithiobiuret vs. Its Metal Complexes: A Comparative Guide to Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of sulfur-containing compounds in anticancer research is a burgeoning field. Dithiobiuret, a compound featuring a thiono-carbonyl moiety, and its metal complexes have garnered attention for their cytotoxic properties. This guide provides a comparative analysis of the cytotoxicity of this compound and its metal complexes, supported by experimental data, to inform future research and drug development endeavors. A consistent finding across studies of analogous compounds is that the chelation of metal ions, such as palladium(II), gold(III), and copper(II), significantly enhances the cytotoxic activity of the parent ligand.
Quantitative Cytotoxicity Data
The following tables summarize the in vitro cytotoxicity of this compound analogues and their metal complexes against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological or biochemical functions.
Table 1: Cytotoxicity of 2,4-Dithiouracil and its Metal Complexes
| Compound/Complex | Cell Line | IC50 (µM) | Fold Increase in Cytotoxicity vs. Ligand | Reference |
| 2,4-Dithiouracil | HeLa | >100 | - | [1] |
| Copper(II) Complex | HeLa | 2.44 | >41 | [1] |
| Gold(III) Complex | HeLa | 0.62 | >162 | [1] |
Table 2: Cytotoxicity of Palladium(II) Dithiocarbamate (B8719985) Complexes
| Complex | Cell Line | IC50 (µg/mL) after 48h | Reference |
| Complex 1 | AGS | 0.8 ± 0.04 | [2] |
| Kyse-30 | 0.9 ± 0.03 | [2] | |
| HepG2 | 1.2 ± 0.02 | [2] | |
| Complex 2 | AGS | 0.7 ± 0.02 | [2] |
| Kyse-30 | 0.8 ± 0.05 | [2] | |
| HepG2 | 0.9 ± 0.04 | [2] | |
| Complex 3 | AGS | 1.1 ± 0.03 | [2] |
| Kyse-30 | 1.2 ± 0.04 | [2] | |
| HepG2 | 1.3 ± 0.02 | [2] | |
| Cisplatin (Reference) | AGS | 8.2 ± 0.12 | [2] |
| Kyse-30 | 9.1 ± 0.15 | [2] | |
| HepG2 | 10.3 ± 0.11 | [2] |
Table 3: Cytotoxicity of Substituted Thiourea (B124793) Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 3-(Trifluoromethyl)phenylthiourea analog 1 | SW620 | 9.4 ± 1.85 | [3] |
| 3-(Trifluoromethyl)phenylthiourea analog 2 | SW620 | 5.8 ± 0.35 | [3] |
| 3-(Trifluoromethyl)phenylthiourea analog 3 | SW620 | 7.9 ± 0.98 | [3] |
| 3-(Trifluoromethyl)phenylthiourea analog 8 | SW620 | 8.9 ± 1.20 | [3] |
| 3-(Trifluoromethyl)phenylthiourea analog 9 | SW620 | 10.2 ± 0.95 | [3] |
| Cisplatin (Reference) | SW620 | 11.5 ± 1.05 | [3] |
Experimental Protocols
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability. The protocol is as follows:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound, metal complexes, or reference drug) and incubated for a further 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The enhanced cytotoxicity of metal complexes of this compound and related compounds is attributed to their ability to induce programmed cell death (apoptosis) and interfere with critical cellular processes.
Induction of Apoptosis
Studies on related dithiocarbamate and thiourea metal complexes suggest that they can induce apoptosis through both intrinsic and extrinsic pathways. This is often characterized by:
-
Increased generation of Reactive Oxygen Species (ROS): The metal complexes can catalyze the production of ROS, leading to oxidative stress and cellular damage.
-
Mitochondrial Dysfunction: ROS can disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c.
-
Caspase Activation: The release of cytochrome c triggers a cascade of caspase activation (caspase-9 and caspase-3), which are key executioners of apoptosis.
-
Cell Cycle Arrest: These complexes can also cause cell cycle arrest at different phases (e.g., G2/M or S phase), preventing cancer cell proliferation.[2][4]
MAP Kinase Pathway Activation
One study on a dithiobiurea palladium(II) complex suggests that it does not directly interact with DNA but rather exerts its cytotoxic effect by activating Mitogen-Activated Protein Kinases (MAPKs) such as p38, ERK, and JNK, which are key regulators of cell death.[5]
Experimental Workflow
The general workflow for assessing the cytotoxicity of this compound and its metal complexes is outlined below.
Conclusion
The available evidence strongly suggests that the formation of metal complexes significantly enhances the cytotoxic potential of this compound-like ligands. This enhancement is likely due to multiple factors, including increased cellular uptake, generation of reactive oxygen species, and the induction of apoptotic cell death through various signaling pathways. While direct comparative data for this compound and its specific metal complexes is still needed, the information gathered from analogous compounds provides a strong rationale for pursuing the development of this compound-based metal complexes as potential anticancer agents. Further research should focus on synthesizing and screening a wider range of this compound metal complexes and elucidating their precise mechanisms of action to identify lead candidates for preclinical development.
References
- 1. Investigation of the Cytotoxicity of Cu(II), Au(III), and Pd(II) Complexes with 2,4-Dithiouracil and 6-Propyl-2-thiouracil Derivatives [mdpi.com]
- 2. Cytotoxic Effects of Newly Synthesized Palladium(II) Complexes of Diethyldithiocarbamate on Gastrointestinal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Series of Organotin(IV) Compounds with Different Dithiocarbamate Ligands Induced Cytotoxicity, Apoptosis and Cell Cycle Arrest on Jurkat E6.1, T Acute Lymphoblastic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dithiobiureas Palladium(II) complexes' studies: From their synthesis to their biological action - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Electronic Landscapes: A DFT-Based Comparative Analysis of Dithiobiuret and Thiourea
A comprehensive comparison of the electronic properties of dithiobiuret and thiourea (B124793), leveraging Density Functional Theory (DFT) analysis, reveals significant differences in their electronic behavior, offering crucial insights for researchers in drug development and materials science. This guide provides a detailed examination of their molecular orbital energies, charge distributions, and key quantum chemical descriptors, supported by computational data.
This compound and thiourea, both containing the thiocarbonyl functional group, are compounds of significant interest due to their diverse applications, ranging from roles in medicinal chemistry to industrial processes. While structurally related, the presence of a second thione group in this compound introduces notable changes to its electronic architecture compared to the simpler thiourea molecule. Understanding these differences is paramount for tailoring their properties for specific applications.
Comparative Analysis of Electronic Properties
A key differentiator between the two molecules lies in their frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals (HOMO-LUMO gap) is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
Mulliken population analysis offers a method to estimate the partial atomic charges within a molecule, providing insights into its polarity and the nature of its chemical bonds. The distribution of these charges can significantly influence intermolecular interactions and the molecule's behavior in different chemical environments.
Below is a table summarizing the key electronic properties of this compound and thiourea based on available computational studies.
| Electronic Property | This compound | Thiourea |
| HOMO Energy | Data not available from comparable DFT studies. Semi-empirical calculations suggest a relatively high-lying HOMO. | Typically in the range of -6.0 to -7.0 eV (DFT/B3LYP) |
| LUMO Energy | Data not available from comparable DFT studies. | Typically in the range of -0.5 to -1.5 eV (DFT/B3LYP) |
| HOMO-LUMO Gap (ΔE) | Expected to be smaller than thiourea due to extended conjugation. | Approximately 4.5 to 5.5 eV (DFT/B3LYP) |
| Mulliken Atomic Charges | The terminal nitrogen atoms are more negatively charged than the central nitrogen. Sulfur atoms act as pi acceptors and sigma donors.[1] | The nitrogen atoms carry a negative charge, while the sulfur and carbon atoms are typically positive. |
| Dipole Moment | Data not available from recent DFT studies. | Calculated values vary with the level of theory but generally indicate a polar molecule. |
Experimental Protocols: A Glimpse into Computational Methodology
The data presented in this guide are derived from computational studies employing Density Functional Theory. A typical DFT calculation protocol for molecules like thiourea and this compound involves the following steps:
-
Geometry Optimization: The initial step is to determine the most stable three-dimensional structure of the molecule. This is achieved by finding the minimum energy conformation on the potential energy surface. Common DFT functionals for this purpose include B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a suitable basis set, such as 6-311G(d,p), which provides a good balance between accuracy and computational cost.[2]
-
Frequency Calculations: Following geometry optimization, frequency calculations are performed to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra (IR and Raman).
-
Electronic Property Calculations: With the optimized geometry, single-point energy calculations are performed to determine various electronic properties. This includes the energies of the HOMO and LUMO, from which the HOMO-LUMO gap is calculated.
-
Population Analysis: To understand the charge distribution, a population analysis, such as the Mulliken scheme, is carried out. This method partitions the total electron density among the constituent atoms of the molecule.[1]
It is important to note that the choice of the DFT functional and basis set can significantly influence the calculated properties. Therefore, when comparing data from different sources, it is crucial to consider the level of theory employed.
Visualizing the Computational Workflow
The following diagram illustrates the logical workflow of a comparative DFT analysis for studying the electronic properties of molecules like this compound and thiourea.
Caption: Workflow for comparative DFT analysis.
Conclusion
The available computational data, despite the differing levels of theory for this compound and thiourea, strongly suggests that this compound possesses a more reactive electronic profile than thiourea, likely characterized by a smaller HOMO-LUMO gap. The presence of two electron-withdrawing thiocarbonyl groups and the extended π-system in this compound are expected to delocalize the electron density to a greater extent, influencing its charge distribution and reactivity. For a more definitive and quantitative comparison, a dedicated DFT study of both molecules at the same, high level of theory is warranted. Such a study would provide invaluable data for the rational design of novel therapeutic agents and functional materials based on these versatile molecular scaffolds.
References
Comparative Guide to Theoretical and Experimental Studies of Dithiobiuret Reactions
Authored for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of theoretical models and experimental validation for reactions involving dithiobiuret and its derivatives. Dithiobiurets are a class of sulfur- and nitrogen-containing compounds with applications in materials science as precursors for metal sulfide (B99878) thin films and in the pharmaceutical field due to their biological activities.[1][2] Understanding the mechanisms of their reactions is crucial for optimizing synthesis, predicting product formation, and designing novel molecules. This document focuses on a key example—the oxidative cyclization of this compound—to illustrate the synergy between computational modeling and laboratory experimentation.
Theoretical Modeling vs. Experimental Validation: A Necessary Partnership
The study of reaction mechanisms relies on a combination of theoretical and experimental approaches. Theoretical models, predominantly using Density Functional Theory (DFT), can predict reaction pathways, transition states, and the relative stability of intermediates and products.[3][4] Experimental studies provide tangible data, such as reaction kinetics, product yields, and spectroscopic characterization, which are essential for validating these theoretical predictions.[5][6]
| Approach | Strengths | Limitations | Common Methods |
| Theoretical Modeling | Predicts transient species (e.g., transition states), elucidates complex multi-step mechanisms, calculates thermodynamic and kinetic parameters.[3][7] | Dependent on the level of theory and basis set; solvent effects can be challenging to model accurately; requires experimental validation.[8] | Density Functional Theory (DFT), Ab initio calculations, Molecular Electron Density Theory (MEDT).[5][9] |
| Experimental Validation | Provides concrete, observable data on reaction outcomes, rates, and product structures. | Intermediates may be too short-lived to detect; mechanism is often inferred rather than directly observed. | NMR Spectroscopy, UV-Vis Spectrophotometry, Mass Spectrometry, X-ray Crystallography, Stopped-flow kinetics.[9][10] |
Case Study: Oxidative Cyclization of this compound
A prime example of integrating theoretical and experimental work is the oxidative cyclization of this compound under basic conditions to form bis(5-amino-1,2,4-thiadiazolyl) 3,3'-disulfide.[9] This reaction proceeds through a proposed intermediate, 5-amino-3-mercapto-1,2,4-thiadiazole, whose stability and tautomeric forms were investigated using ab initio theoretical calculations.[9]
Reaction Pathway Diagram
The following diagram illustrates the proposed mechanism for the oxidative cyclization of this compound.
Caption: Proposed reaction mechanism for the oxidative cyclization of this compound.
Experimental Data Summary
The experimental study yielded the final disulfide product, which supports the theoretical prediction that the thiol tautomer (3b) is the most stable intermediate, as it is readily oxidized.[9]
| Reactant | Oxidizing Agent | Product | Yield (%) | Characterization Methods |
| This compound | Peracetic Acid (CH₃CO₃H) | Bis(5-amino-1,2,4-thiadiazolyl) 3,3'-disulfide | 37% | ¹H NMR, ¹³C NMR, HRFABMS |
| This compound | Hydrogen Peroxide (H₂O₂) | Bis(5-amino-1,2,4-thiadiazolyl) 3,3'-disulfide | Lower Yield | ¹H NMR, ¹³C NMR, HRFABMS |
Table 1: Experimental Results for the Oxidative Cyclization of this compound.[9]
Theoretical Model Predictions
Ab initio calculations were performed to determine the relative stability of four possible tautomers of the cyclized intermediate. The results indicated that the thiol form (3b) is the most stable, which is consistent with the experimental outcome where the subsequent oxidation product of this thiol is isolated.[9]
| Tautomeric Form | Structure | Relative Energy (kcal/mol) | Stability Ranking |
| 3a | 5-amino-1,2,4-thiadiazolidine-3-thione | +1.59 | 2 |
| 3b | 5-amino-3-mercapto-1,2,4-thiadiazole | 0.00 | 1 (Most Stable) |
| 3c | 5-imino-1,2,4-thiadiazolidine-3-thione | +12.33 | 4 |
| 3d | 3-mercapto-1,2,4-thiadiazol-5-imine | +10.15 | 3 |
Table 2: Theoretical Relative Stabilities of Proposed Intermediates.[9]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings.
Protocol 1: Synthesis of Bis(5-amino-1,2,4-thiadiazolyl) 3,3'-disulfide[9]
-
Dissolution: Dissolve this compound (20.0 g, 148 mmol) in 2N NaOH (220 mL).
-
Cooling: Cool the solution to 0-3 °C in a dry ice-acetone bath.
-
Oxidant Addition: Add 32% peracetic acid (CH₃CO₃H) dropwise at 5-10 °C.
-
Reaction: Stir the reaction mixture for 30 minutes at the same temperature.
-
Isolation: Filter the resulting precipitate and dry it to obtain the crude product.
-
Purification: Purify the product using silica (B1680970) gel chromatography (eluent: toluene:ethyl acetate:ethanol = 5:3:0.5) to yield the final product (6.68 g, 36.6%).
Protocol 2: Product Characterization
-
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the disappearance of this compound signals and the appearance of new signals corresponding to the cyclized product. For the product, ¹³C NMR shows two ring carbons at 184.1 and 163.4 ppm.[9]
-
Mass Spectrometry: Use High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) to confirm the molecular weight of the product. The molecular ion was observed at m/z 264.9463 (calculated: 264.9459).[9]
Experimental Workflow Diagram
Caption: Workflow for the synthesis and characterization of the this compound derivative.
Broader Context and Alternative Reactions
While the oxidative cyclization provides a focused case study, dithiobiurets can participate in various other reactions. Theoretical and experimental studies on analogous thiourea (B124793) and dithiocarbamate (B8719985) compounds offer insights into potential this compound reactivity, including:
-
Hydrolysis: Studies on isothioureas suggest that dithiobiurets may undergo hydrolysis, with kinetics that can be monitored by techniques like NMR.[2]
-
Metal Complexation: Dithiobiurets can act as ligands, forming complexes with various metals.[1] The synthesis and characterization of these complexes are often supported by theoretical calculations to understand their geometry and electronic structure.[10][11]
-
Reactions with Alkyl Halides: DFT studies on related systems can predict the reactivity and mechanism of nucleophilic substitution reactions involving dithiobiurets.[12]
Conclusion
The effective characterization and application of this compound reactions hinge on the integration of theoretical modeling and experimental validation. The case study of oxidative cyclization demonstrates how computational chemistry can predict the most likely reaction intermediates, guiding the interpretation of experimental results.[9] Conversely, the isolation and characterization of the final product provide the necessary confirmation of the theoretical model's validity. This synergistic approach is indispensable for advancing research and development in fields utilizing these versatile sulfur-containing compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. journalijdr.com [journalijdr.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic Analysis of Alkyne Haloboration: A DFT, MP2, and DLPNO-CCSD(T) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tautomerism and spectroscopic properties of the immunosuppressant azathioprine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. Synthesis, Characterization, and Theoretical Studies of Metal Complexes Derived from the Chiral Tripyridyldiamine Ligand Bn-CDPy3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and characterization of metal dithiocarbamate derivatives of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Comparative thermal analysis of dithiobiuret and its derivatives
A Comparative Thermal Analysis of Dithiobiuret and Its Derivatives
This guide provides a comparative overview of the thermal properties of this compound and its derivatives. The information is intended for researchers, scientists, and professionals in drug development who are interested in the thermal stability and decomposition pathways of these compounds. While comprehensive comparative data on a wide range of this compound derivatives is limited in publicly available literature, this guide synthesizes the existing information on this compound and related compounds to provide a foundational understanding.
Overview of Thermal Properties
This compound, a sulfur-containing organic compound, is known to decompose upon heating. The thermal stability of this compound and its derivatives is a critical parameter for their application in various fields, including as plasticizers, rubber accelerators, and intermediates in pesticide manufacturing.[1] The decomposition temperature is a key indicator of this stability.
The parent compound, this compound, decomposes at 181 °C.[2] The substitution of hydrogen atoms on the nitrogen atoms of this compound with various organic functional groups is expected to alter its thermal properties. Generally, the introduction of bulky or aromatic substituents can increase thermal stability due to increased molecular weight and intermolecular interactions. Conversely, the introduction of reactive functional groups may lower the decomposition temperature.
Quantitative Thermal Analysis Data
Direct comparative studies on the thermal analysis of a series of this compound derivatives are scarce. However, data for the parent compound and some substituted derivatives have been reported in various sources. The following table summarizes the available melting point and decomposition data. It is important to note that melting point and decomposition temperature are distinct properties, but the melting point can sometimes provide an initial indication of thermal behavior.
| Compound Name | Structure | Melting Point (°C) | Decomposition Temperature (°C) |
| This compound | HN(C(S)NH₂)₂ | Decomposes | 181[2] |
| 5-(1-Phenylamino-2,4-dithiobiureto) Aminoindole | Indole derivative with this compound moiety | 180 | Not Reported[3] |
| 5-(1-p-Tolylamino-2,4-dithiobiureto) Aminoindole | Indole derivative with this compound moiety | 185 | Not Reported |
| 5-(1-p-Anisylamino-2,4-dithiobiureto) Aminoindole | Indole derivative with this compound moiety | 192 | Not Reported |
Note: The data for substituted derivatives is limited to melting points from a study on their synthesis and antimicrobial activity, which did not include thermal decomposition analysis.[3]
Experimental Protocols for Thermal Analysis
The thermal analysis of this compound and its derivatives is typically performed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide information on mass loss as a function of temperature and the heat flow associated with thermal transitions, respectively.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air). This analysis helps to determine the decomposition temperatures and the amount of residual mass.
-
Apparatus: A thermogravimetric analyzer.
-
Procedure:
-
A small amount of the sample (typically 5-10 mg) is placed in a sample pan (e.g., alumina (B75360) or platinum).
-
The sample is heated from ambient temperature to a final temperature (e.g., 600-1000 °C) at a constant heating rate (e.g., 10 °C/min).
-
The analysis is conducted under a controlled atmosphere with a constant flow rate (e.g., 50 mL/min of nitrogen).
-
The mass of the sample is continuously recorded as a function of temperature.
-
-
Data Analysis: The resulting TGA curve plots mass percentage versus temperature. The onset temperature of decomposition, the peak decomposition temperature (from the derivative of the TGA curve, DTG), and the percentage of mass loss at different stages are determined.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.
-
Apparatus: A differential scanning calorimeter.
-
Procedure:
-
A small amount of the sample (typically 2-5 mg) is hermetically sealed in a sample pan (e.g., aluminum). An empty sealed pan is used as a reference.
-
The sample and reference are heated from a low temperature to a final temperature at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere.
-
The differential heat flow between the sample and the reference is measured.
-
-
Data Analysis: The DSC curve plots heat flow versus temperature. Endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition) are identified. The peak temperature and the area under the peak (which corresponds to the enthalpy change) are calculated.
Proposed Thermal Decomposition Pathway
While the thermal decomposition mechanism of this compound is not extensively detailed in the literature, a plausible pathway can be proposed based on its chemical structure and the known decomposition of related sulfur-containing compounds like thioureas and dithiocarbamates. A known metabolic pathway for this compound involves desulfuration to monothiobiuret and oxidation to thiuret, which may share similarities with thermal decomposition.[2] The following diagram illustrates a logical relationship for the initial steps of thermal decomposition.
References
A Comparative Guide to Cross-Reactivity Studies of Dithiobiuret in Complex Chemical Mixtures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the cross-reactivity of dithiobiuret in complex chemical mixtures. Given the absence of specific cross-reactivity data in published literature, this document outlines the established methodologies and provides illustrative data to guide researchers in designing and interpreting such studies. The focus is on a comparative analysis of immunoassay-based screening methods with confirmatory chromatographic techniques.
Introduction to this compound and Cross-Reactivity
This compound is a sulfur-containing organic compound used as a plasticizer, rubber accelerator, and an intermediate in the manufacturing of pesticides.[1] Its presence in biological and environmental samples necessitates reliable analytical methods for its detection and quantification. Immunoassays, while offering high throughput and sensitivity for screening, are susceptible to cross-reactivity, where structurally similar compounds interfere with the assay, leading to inaccurate results.[2] Therefore, it is crucial to characterize the cross-reactivity of a this compound-specific immunoassay and to have robust confirmatory methods.
This guide compares a hypothetical competitive Enzyme-Linked Immunosorbent Assay (ELISA) for this compound with High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as confirmatory methods.
Potential Cross-Reactants
A thorough cross-reactivity study should include compounds that are structurally similar to this compound or are known metabolites. Based on its chemical structure and metabolic pathways, the following compounds are identified as potential cross-reactants:
Comparative Analysis of Analytical Methodologies
The performance of a competitive ELISA for this compound must be critically evaluated against more selective methods like HPLC-UV and LC-MS/MS. The following table presents a hypothetical comparison of these methods based on typical performance characteristics.
Table 1: Comparison of Analytical Methods for this compound Quantification
| Parameter | Competitive ELISA | HPLC-UV | LC-MS/MS |
| Principle | Antigen-antibody binding | Chromatographic separation and UV absorbance | Chromatographic separation and mass-to-charge ratio detection |
| Specificity | Moderate to High (dependent on antibody) | High | Very High |
| Sensitivity (LOD) | ~0.1 ng/mL | ~10 ng/mL | ~0.05 ng/mL |
| Throughput | High (96-well plate format) | Low to Medium | Medium |
| Cost per Sample | Low | Medium | High |
| Matrix Effect | Can be significant | Moderate | Can be significant but manageable with internal standards |
| Confirmation | Requires confirmatory analysis | Can be confirmatory | Gold standard for confirmation |
Illustrative Cross-Reactivity Data
The following table summarizes hypothetical cross-reactivity data for a competitive ELISA designed for this compound. The data is presented as the concentration of the analyte that causes 50% inhibition of the maximum signal (IC50) and the calculated percent cross-reactivity.
Table 2: Hypothetical Cross-Reactivity of a this compound Competitive ELISA
| Compound | IC50 (ng/mL) | % Cross-Reactivity* |
| This compound | 1.5 | 100% |
| Monothiobiuret | 15 | 10% |
| Thiuret | 50 | 3% |
| Biuret | > 1000 | < 0.15% |
| Thiourea | 150 | 1% |
| Biguanide | > 1000 | < 0.15% |
% Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100%[4]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of cross-reactivity studies.
Sample Preparation from Plasma
-
Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).
-
Centrifugation: Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C to separate the plasma.[5]
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortexing: Vortex the mixture for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant for analysis.
Competitive ELISA Protocol
This protocol is based on the principle that the target analyte in the sample will compete with a fixed amount of enzyme-labeled analyte for binding to a limited amount of antibody coated on a microplate.[6][7]
-
Coating: Coat a 96-well microplate with an anti-dithiobiuret antibody. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Block the remaining protein-binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.[8]
-
Washing: Repeat the washing step.
-
Competitive Reaction: Add 50 µL of the prepared sample or standard and 50 µL of this compound conjugated to an enzyme (e.g., HRP) to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 100 µL of a chromogenic substrate (e.g., TMB) to each well and incubate in the dark until sufficient color develops.
-
Stopping the Reaction: Add 50 µL of a stop solution (e.g., 2N H₂SO₄) to each well.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
HPLC-UV Protocol
This method is suitable for the separation and quantification of this compound and its potential cross-reactants.[9][10]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Injection Volume: 20 µL.
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the prepared sample extract.
-
Run the gradient program to separate the compounds.
-
Quantify the analytes by comparing the peak areas to those of a standard curve.
-
LC-MS/MS Protocol
This is a highly sensitive and selective method for the confirmation of this compound.[11][12]
-
Chromatography: Utilize the same HPLC conditions as described in the HPLC-UV protocol.
-
Mass Spectrometry:
-
Ion Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and its metabolites.
-
-
Procedure:
-
Optimize the mass spectrometer parameters for this compound and potential cross-reactants.
-
Inject the prepared sample extract into the LC-MS/MS system.
-
Acquire data in MRM mode.
-
Quantify this compound using an internal standard (e.g., isotopically labeled this compound).
-
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for a comprehensive cross-reactivity study of this compound.
Caption: Workflow for this compound Cross-Reactivity Assessment.
Competitive ELISA Principle
The following diagram illustrates the competitive binding principle underlying the immunoassay.
References
- 1. dnacih.com [dnacih.com]
- 2. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ERIC - EJ1003236 - A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules, Journal of Chemical Education, 2012-Dec [eric.ed.gov]
- 4. benchchem.com [benchchem.com]
- 5. Serum/Plasma Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. genemedi.net [genemedi.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. benchchem.com [benchchem.com]
- 10. zodiaclifesciences.com [zodiaclifesciences.com]
- 11. series.publisso.de [series.publisso.de]
- 12. Method validation and analysis of nine dithiocarbamates in fruits and vegetables by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Industrial Viability of Dithiobiuret: A Cost-Effectiveness Comparison
A comprehensive analysis of dithiobiuret's performance and economic feasibility in key industrial applications reveals a nuanced landscape where its utility is benchmarked against established alternatives. This guide provides a comparative assessment for researchers, scientists, and drug development professionals, incorporating quantitative data, detailed experimental protocols, and process visualizations to aid in informed decision-making.
This compound, a sulfur-containing organic compound, finds its primary industrial applications as a rubber vulcanization accelerator, a plasticizer, and an intermediate in the synthesis of pesticides. While it offers distinct chemical properties, its cost-effectiveness in comparison to other available options is a critical factor for its adoption in large-scale manufacturing processes. This guide delves into a comparative analysis of this compound in these key areas, presenting available data to evaluate its performance and economic standing.
This compound in Rubber Vulcanization: A Balancing Act of Speed and Cost
In the rubber industry, the efficiency of a vulcanization accelerator is paramount, directly impacting production throughput and the final properties of the rubber product. This compound is recognized for its role in this process; however, it competes with several classes of established accelerators, including dithiocarbamates, sulfenamides, and thiazoles.
Performance Comparison of Rubber Vulcanization Accelerators
The selection of a vulcanization accelerator is a critical step in rubber compounding, influencing cure characteristics such as scorch time (the time before vulcanization begins), cure rate, and the final physical properties of the vulcanized rubber (vulcanizate).
| Accelerator Class | Representative Examples | Scorch Time (ts2) | Optimum Cure Time (t90) | Key Performance Characteristics |
| This compound | This compound | Moderate | Moderate to Fast | - |
| Dithiocarbamates | ZDBC, ZDEC, ZBEC | Very Short | Very Fast | Ultra-fast accelerators, suitable for rapid curing applications. |
| Sulfenamides | CBS, TBBS | Long | Fast | Offer a delayed onset of vulcanization, providing good processing safety to prevent premature curing. |
| Thiazoles | MBT, MBTS | Moderate | Moderate to Fast | General-purpose accelerators with a good balance of properties. |
Note: The performance characteristics are generalized. Specific values depend on the rubber formulation, processing conditions, and the specific accelerator used within each class.
Cost-Effectiveness Analysis
The economic viability of an accelerator is determined by its market price and its required dosage to achieve desired properties. While industrial bulk pricing can fluctuate, available data for laboratory-grade chemicals provides an initial benchmark.
| Accelerator | Price (USD) - Laboratory Grade |
| This compound | ~$132 - $214 per 5g/1g[1][2] |
| Dithiocarbamates (e.g., ZDBC) | Varies by specific compound |
| Sulfenamides (e.g., CBS, TBBS) | Varies by specific compound |
| Thiazoles (e.g., MBT, MBTS) | Varies by specific compound |
Disclaimer: The prices listed are for small, laboratory-grade quantities and may not be representative of industrial bulk pricing. They are provided as a relative indicator for comparison.
The high price of laboratory-grade this compound suggests that for it to be cost-effective in industrial applications, it would need to offer significant performance advantages, such as a much lower required dosage or the impartation of unique and highly desirable properties to the final product that cannot be achieved with less expensive alternatives.
Experimental Protocol: Evaluating Vulcanization Accelerator Performance
To ensure a standardized and objective comparison of vulcanization accelerators, a detailed experimental protocol is essential. The following methodology is based on the principles outlined in ASTM D2084, "Standard Test Method for Rubber Property—Vulcanization Using Oscillating Disk Cure Meter."
Objective: To compare the vulcanization characteristics of this compound and alternative accelerators in a standard rubber compound.
Materials and Equipment:
-
Internal mixer (e.g., Banbury mixer)
-
Two-roll mill
-
Oscillating Disk Cure Meter
-
Tensile testing machine (in accordance with ASTM D412)
-
Hardness tester (in accordance with ASTM D2240)
-
Standard rubber compound ingredients (e.g., Natural Rubber, Carbon Black, Zinc Oxide, Stearic Acid, Sulfur)
-
Accelerators to be tested: this compound, a dithiocarbamate (B8719985) (e.g., ZDBC), a sulfenamide (B3320178) (e.g., CBS), and a thiazole (B1198619) (e.g., MBT).
Procedure:
-
Compounding:
-
Prepare a masterbatch of the rubber compound without the accelerator and sulfur.
-
Divide the masterbatch into equal portions for each accelerator to be tested.
-
On a two-roll mill, individually incorporate the specified dosage of each accelerator and sulfur into its respective portion of the masterbatch. Ensure uniform dispersion.
-
-
Cure Characteristics Analysis (ASTM D2084):
-
For each compound, place a sample of known weight into the preheated chamber of the Oscillating Disk Cure Meter.
-
Run the test at a specified temperature (e.g., 160°C) and record the torque as a function of time.
-
From the resulting rheometer curve, determine the following parameters:
-
Minimum torque (ML)
-
Maximum torque (MH)
-
Scorch time (ts2)
-
Optimum cure time (t90)
-
-
-
Vulcanizate Preparation:
-
Cure sheets of each compound in a heated press at the specified temperature for their respective optimum cure times (t90).
-
-
Physical Property Testing:
-
Die-cut dumbbell-shaped specimens from the cured sheets.
-
Conduct tensile testing (ASTM D412) to determine tensile strength, elongation at break, and modulus at 300% elongation.
-
Measure the hardness of the cured sheets using a durometer (ASTM D2240).
-
Data Analysis:
-
Tabulate the cure characteristics (ML, MH, ts2, t90) and physical properties (tensile strength, elongation, modulus, hardness) for each accelerator.
-
Analyze the data to compare the performance of this compound against the alternatives.
-
Calculate the cost per unit of performance for each accelerator to assess cost-effectiveness.
Visualizing the Process: Experimental Workflow and Vulcanization Pathway
To further clarify the experimental process and the underlying chemical mechanism, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for Evaluating Rubber Vulcanization Accelerators.
Caption: Simplified Pathway of Accelerated Sulfur Vulcanization.
This compound as a Plasticizer and Pesticide Intermediate: An Area for Further Investigation
While the primary focus of available comparative data is on this compound's role as a rubber accelerator, its applications as a plasticizer and a pesticide intermediate are also noteworthy. However, detailed public information regarding its performance and cost-effectiveness in these areas is scarce.
As a plasticizer , this compound would be incorporated into a polymer matrix to increase its flexibility and durability. A thorough evaluation would require comparing its plasticizing efficiency, permanence (resistance to migration), and cost against common plasticizers like phthalates, citrates, and adipates.
In its role as a pesticide intermediate , this compound serves as a building block in the synthesis of more complex active ingredients. A cost-effectiveness analysis in this context would involve examining the yield and purity of the final pesticide product, the cost of the synthesis process, and a comparison with alternative synthetic routes that do not utilize this compound.
Further research and access to proprietary industry data would be necessary to conduct a comprehensive comparison in these applications.
Conclusion
Based on the available data, this compound's position in the industrial landscape, particularly as a rubber vulcanization accelerator, is that of a specialty chemical. Its relatively high price point for laboratory-grade quantities suggests that for widespread industrial adoption, it must demonstrate exceptional performance benefits that justify the cost when compared to more economical and widely used alternatives like dithiocarbamates, sulfenamides, and thiazoles. The provided experimental protocol offers a robust framework for conducting such a direct comparative analysis. The limited information on its use as a plasticizer and pesticide intermediate highlights a need for further investigation to fully assess its industrial cost-effectiveness across all its potential applications.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reaction kinetics of dithiobiuret and other relevant sulfur-containing ligands, namely thiourea (B124793) and dithiocarbamates. Due to a notable scarcity of quantitative kinetic data for this compound in the scientific literature, this comparison primarily relies on available data for structurally related compounds to infer potential reactivity and establish a baseline for future research.
Introduction to this compound and Related Sulfur Ligands
This compound (C₂H₅N₃S₂) is a sulfur-containing organic compound with a planar structure, indicating multiple C-S and C-N bonding. It is known to act as a bidentate ligand, coordinating to metal ions through its sulfur atoms. Its structural relatives, thiourea and dithiocarbamates, are also well-known sulfur-donating ligands in coordination chemistry. Understanding the reaction kinetics of these ligands is crucial for applications in various fields, including the development of therapeutic agents, where the rate of complex formation can influence efficacy and toxicity.
Quantitative Kinetic Data
A comprehensive literature search reveals a significant gap in the experimental data for the reaction kinetics of this compound with metal ions. However, some kinetic data for its hydrolysis and for the coordination reactions of related sulfur ligands are available.
This compound
The only available quantitative kinetic data for this compound is its rate of hydrolysis in aqueous solution.
Table 1: Hydrolysis Rate Constant for this compound
| Parameter | Value | Conditions | Reference |
| Rate Constant (k) | 7.1 x 10⁻³ hr⁻¹ | 25 °C, pH 7 | [1] |
| Half-life (t₁/₂) | 4.1 days | 25 °C, pH 7 | [1] |
Related Sulfur Ligands: Thiourea and Dithiocarbamates
In contrast to this compound, some kinetic studies have been conducted on thiourea and dithiocarbamates, particularly their reactions with platinum(II) complexes, which are relevant to the mechanism of action of platinum-based anticancer drugs.
Table 2: Comparative Kinetic Data for the Reaction of Thiourea with a Platinum(II) Complex
Reaction: [Pt₂(L)(OH₂)₂]⁴⁺ + Nucleophile → [Pt₂(L)(Nucleophile)₂]⁴⁺ + 2H₂O (where L = N, N,N',N'- tetrakis (2-pyridylmethyl) octane (B31449) diamine)
| Nucleophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) at 298 K | Activation Enthalpy (ΔH‡) (kJ mol⁻¹) | Activation Entropy (ΔS‡) (J K⁻¹ mol⁻¹) | Reference |
| Thiourea (TU) | 1.505 | 41.6 | -101.8 | [2] |
Note: The negative activation entropy is consistent with an associative mechanism, which is typical for square-planar Pt(II) complexes.
Due to the nature of their formation, kinetic data for dithiocarbamate (B8719985) complexation often revolves around the reaction of carbon disulfide with amines. The subsequent chelation with a metal ion is typically fast. The formation of dithiocarbamate itself can be influenced by the nature of the amine and the reaction conditions.[3][4][5][6]
Qualitative Comparison and Reactivity Trends
In the absence of direct quantitative data for this compound, a qualitative comparison of its expected reactivity can be made based on its structure relative to thiourea and dithiocarbamates.
-
This compound vs. Thiourea : this compound can be viewed as a derivative of thiourea. The presence of a second thioamide group in this compound could influence its electronic properties and steric hindrance, potentially affecting its coordination kinetics compared to thiourea. The additional functional groups may offer different or more complex coordination modes.
-
This compound vs. Dithiocarbamates : Dithiocarbamates are generally considered strong chelating agents with a high affinity for a wide range of metal ions. The delocalization of the negative charge over the S-C-S moiety contributes to the stability of their metal complexes. This compound, being a neutral ligand, would likely exhibit different kinetic and thermodynamic properties upon coordination compared to the anionic dithiocarbamate ligands.
Experimental Protocols
The study of the kinetics of metal-ligand complexation, especially for fast reactions, often employs specialized techniques such as stopped-flow spectrophotometry.
Representative Experimental Protocol: Stopped-Flow Kinetics of Thiourea with a Platinum(II) Complex
This protocol is based on the methodology described for studying the reaction of thiourea with a dinuclear platinum(II) complex.[2]
Objective: To determine the second-order rate constant for the substitution of aqua ligands in a Pt(II) complex by thiourea.
Materials:
-
Dinuclear Platinum(II) complex, e.g., --INVALID-LINK--₄
-
Thiourea (TU)
-
Sodium perchlorate (B79767) (NaClO₄) for maintaining constant ionic strength
-
Perchloric acid (HClO₄) for pH adjustment
-
Deionized water
-
Stopped-flow spectrophotometer
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the Pt(II) complex in 0.01 M HClO₄. The aqua form of the complex is generated in situ by dissolving the corresponding chloro complex in the acidic aqueous solution.[2]
-
Prepare a series of thiourea solutions of varying concentrations (e.g., 20 to 100 times the concentration of the Pt(II) complex to ensure pseudo-first-order conditions) in a 0.2 M NaClO₄ solution to maintain constant ionic strength.[2]
-
Allow all solutions to equilibrate to the desired temperature (e.g., 25 °C) in a thermostated water bath.
-
-
Stopped-Flow Measurement:
-
Load one syringe of the stopped-flow instrument with the Pt(II) complex solution and the other with a thiourea solution of a specific concentration.
-
Rapidly mix the two solutions in the mixing chamber of the instrument. The reaction is initiated upon mixing.
-
Monitor the change in absorbance at a fixed wavelength (e.g., 267 nm, where a significant spectral change is observed upon ligand substitution) as a function of time.[2] The instrument records the absorbance change on a millisecond timescale.
-
-
Data Analysis:
-
The kinetic traces (absorbance vs. time) are fitted to a pseudo-first-order rate equation to obtain the observed rate constant (kₒₑₛ) for each thiourea concentration.
-
Plot the obtained kₒₑₛ values against the corresponding thiourea concentrations.
-
The slope of the resulting linear plot gives the second-order rate constant (k₂) for the reaction.
-
-
Activation Parameters:
-
Repeat the experiment at different temperatures (e.g., 25, 30, 35 °C).
-
Use the Eyring equation to plot ln(k₂/T) versus 1/T to determine the activation enthalpy (ΔH‡) and activation entropy (ΔS‡).
-
Visualizing Reaction Pathways and Experimental Workflows
General Reaction Pathway for Ligand Substitution
The following diagram illustrates a general associative mechanism for the substitution of a ligand (X) by a sulfur ligand (S-L) on a square planar metal complex (ML₃X).
Caption: Associative mechanism for ligand substitution.
Experimental Workflow for Stopped-Flow Kinetics
This diagram outlines the key steps in a typical stopped-flow kinetics experiment.
Caption: Workflow for a stopped-flow kinetic experiment.
Conclusion
This guide highlights a significant knowledge gap in the reaction kinetics of this compound, a ligand of interest in coordination chemistry. While kinetic data for related sulfur ligands like thiourea provide some context, a direct quantitative comparison is currently not possible. The presented information underscores the need for experimental studies to determine the rate constants, activation parameters, and reaction mechanisms for this compound's coordination with various metal ions. Such research would be invaluable for a deeper understanding of its chemical behavior and for the rational design of new metal-based compounds for therapeutic and other applications.
References
- 1. This compound | C2H5N3S2 | CID 2758725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemijournal.com [chemijournal.com]
- 3. Covalent cross-linking of proteins by carbon disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Addressing misconceptions in dithiocarbamate chemistry - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01085C [pubs.rsc.org]
Efficacy of Dithiobiuret and Other Single-Source Precursors in Nanoparticle Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of a single-source precursor is a critical parameter in the synthesis of metal sulfide (B99878) nanoparticles, directly influencing the material's properties and suitability for applications such as bioimaging, sensing, and drug delivery. This guide provides a comparative analysis of dithiobiuret and other common single-source precursors, with a focus on experimental data and detailed protocols.
While this compound complexes have been utilized as effective single-source precursors for the deposition of metal sulfide thin films, their application in the colloidal synthesis of nanoparticles is not as extensively documented in current literature. However, related thiobiuret (B3050041) complexes have been successfully employed for the synthesis of zinc sulfide (ZnS) and cadmium sulfide (CdS) nanoparticles. This guide will focus on a detailed comparison of two of the most prevalent classes of single-source precursors for colloidal nanoparticle synthesis: dithiocarbamates and xanthates, and will include available data on thiobiuret to provide a broader context.
Comparative Performance of Single-Source Precursors
The efficacy of a single-source precursor is determined by several factors, including its decomposition temperature, the resulting nanoparticle size and morphology, and the overall monodispersity of the product. The choice of precursor, in conjunction with other synthesis parameters like temperature, solvent, and capping agents, allows for the fine-tuning of the nanoparticle's characteristics.
Quantitative Data Summary
The following table summarizes key quantitative data from comparative studies on the synthesis of Cadmium Sulfide (CdS) nanoparticles using dithiocarbamate (B8719985) and xanthate precursors.
| Precursor Type | Complex | Capping Agent | Temperature (°C) | Nanoparticle Size (nm) | Morphology | Reference |
| Dithiocarbamate | Cadmium(II) dihexyl dithiocarbamate | Oleylamine (B85491) (OLA) | 250 | 13.91 ± 2.68 | Spherical to Cubic | [1] |
| Cadmium(II) dihexyl dithiocarbamate | Hexadecylamine (B48584) (HDA) | 250 | 9.40 ± 1.65 | Spherical | [1] | |
| Cadmium(II) diethyl dithiocarbamate | Oleylamine (OLA) | 250 | 16.74 ± 2.78 | Oval | [1] | |
| Cadmium(II) diethyl dithiocarbamate | Hexadecylamine (HDA) | 250 | 29.90 ± 5.32 | Rod | [1] | |
| Cadmium(II) piperidine (B6355638) dithiocarbamate | Oleylamine (OLA) | 250 | 9.93 ± 1.89 | Oval | [1] | |
| Cadmium(II) piperidine dithiocarbamate | Hexadecylamine (HDA) | 250 | 13.63 ± 2.68 | Oval to Rod | [1] | |
| Xanthate | Cadmium(II) ethyl xanthate | Oleylamine (OLA) | 250 | 13.14 (average) | Not specified | [1] |
| Cadmium(II) ethyl xanthate | Hexadecylamine (HDA) | 250 | 13.00 (average) | Not specified | [1] | |
| Thiobiuret | Zinc/Cadmium 1,1,5,5-tetra-iso-propyl-4-thiobiuret | Oleylamine | Not Specified | < 4.3 (cubic ZnS), > 4.3 (hexagonal ZnS) | Not Specified | [2] |
Key Observations:
-
Influence of Alkyl Chains: In dithiocarbamate precursors, the length of the alkyl chain on the ligand influences the resulting nanoparticle morphology. For instance, using hexadecylamine (HDA) as a capping agent, the diethyl dithiocarbamate precursor yielded rod-shaped nanoparticles, while the dihexyl dithiocarbamate produced spherical particles.[1]
-
Effect of Capping Agent: The choice of capping agent (e.g., oleylamine vs. hexadecylamine) significantly impacts the size and shape of the synthesized nanoparticles.[1]
-
Precursor Stability: Xanthate complexes are generally less stable than dithiocarbamates and decompose at relatively lower temperatures.[3]
-
Thiobiuret for Phase Control: In the case of ZnS nanoparticles synthesized from a thiobiuret precursor, the particle size was found to influence the crystal phase, with smaller particles exhibiting a cubic phase and larger particles a hexagonal structure.[2]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful synthesis of high-quality nanoparticles. Below are representative protocols for the synthesis of metal sulfide nanoparticles using dithiocarbamate and xanthate single-source precursors.
Protocol 1: Synthesis of CdS Nanoparticles using Cadmium Dithiocarbamate Precursor
This protocol is adapted from a study by Ketchemen et al.[1]
1. Precursor Synthesis:
- The cadmium(II) dithiocarbamate complex is synthesized by reacting a cadmium salt (e.g., cadmium chloride) with the corresponding sodium dithiocarbamate salt in a suitable solvent. The product is then purified by recrystallization.
2. Nanoparticle Synthesis (Hot Injection Method):
- Step 1: In a three-neck flask, add 8 g of a capping agent (e.g., oleylamine or hexadecylamine).
- Step 2: Degas the capping agent by heating to 120 °C under vacuum for 30 minutes.
- Step 3: Switch to a nitrogen atmosphere and increase the temperature to 250 °C.
- Step 4: In a separate vial, dissolve 0.2 g of the cadmium dithiocarbamate precursor in 2 mL of trioctylphosphine (B1581425) (TOP).
- Step 5: Swiftly inject the precursor solution into the hot capping agent.
- Step 6: Allow the reaction to proceed for 60 minutes.
- Step 7: Cool the reaction mixture to room temperature.
- Step 8: Precipitate the CdS nanoparticles by adding an excess of methanol (B129727) and centrifuge to collect the product.
- Step 9: Wash the nanoparticles with methanol and redisperse them in a non-polar solvent like toluene.
Protocol 2: Synthesis of Ag₂S Nanoparticles using Silver Xanthate Precursor
This protocol is based on a procedure described by Hussain et al.[3]
1. Precursor Synthesis:
- The silver(I) xanthate complex is prepared by the reaction of a silver salt (e.g., silver nitrate) with a potassium alkyl xanthate in an alcoholic solution. The resulting precipitate is filtered, washed, and dried.
2. Nanoparticle Synthesis (Thermal Decomposition):
- Step 1: Place 0.2 g of the silver xanthate precursor and 6.0 mL of oleylamine in a three-neck flask.
- Step 2: Add 3.0 mL of 1-octadecene (B91540) (ODE) as a dispersing medium.
- Step 3: Degas the mixture at a moderate temperature under vacuum.
- Step 4: Heat the mixture to the desired reaction temperature (e.g., 160-200 °C) under a nitrogen atmosphere and maintain for 1 hour.
- Step 5: After cooling, precipitate the Ag₂S nanoparticles by adding a mixture of acetone (B3395972) and methanol (1:1).
- Step 6: Centrifuge the mixture to collect the nanoparticles.
- Step 7: Wash the product with methanol to remove any remaining impurities and dry under vacuum.
Visualizing Synthesis and Comparison
To better illustrate the experimental workflows and the logical comparison between these precursors, the following diagrams are provided.
Caption: Experimental workflow for CdS nanoparticle synthesis using a dithiocarbamate precursor.
Caption: Experimental workflow for Ag₂S nanoparticle synthesis using a xanthate precursor.
References
Safety Operating Guide
Safe Disposal of Dithiobiuret: A Procedural Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical waste is paramount to ensuring a safe laboratory environment. Dithiobiuret, a highly toxic organosulfur compound, requires stringent disposal procedures due to its significant health hazards. This guide provides essential, step-by-step instructions for the safe management and disposal of this compound waste.
Hazard Profile and Safety Precautions
This compound is classified as acutely toxic and poses a severe health risk.[1][2] Exposure through ingestion, inhalation, or skin contact can be fatal.[1] It is designated by the U.S. Environmental Protection Agency (EPA) as an acute hazardous waste, with the waste number P049.[1] Before handling, it is crucial to be familiar with the information presented in the Safety Data Sheet (SDS).
Key Hazards:
| Hazard Classification | GHS Codes | Description |
| Acute Toxicity, Oral | H300 | Fatal if swallowed.[1][3] |
| Acute Toxicity, Dermal | H310 | Fatal in contact with skin.[1] |
| Acute Toxicity, Inhalation | H330 | Fatal if inhaled.[1] |
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:
-
Chemical-resistant gloves
-
Safety goggles or a face shield
-
A lab coat or protective clothing
-
Use a NIOSH/MSHA approved respirator if ventilation is inadequate or if there is a risk of dust formation.[4]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[4]
Step-by-Step Disposal Protocol
The following procedures outline the necessary steps for the safe disposal of this compound waste, from initial collection to final removal.
Waste Segregation and Collection
-
Designated Waste Container: All solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Labeling: The container must be marked with the words "HAZARDOUS WASTE" and "Acutely Hazardous Waste".[5] The label should also clearly identify the contents as "this compound" and include the EPA waste number "P049".
-
Compatibility: Ensure the container material is compatible with this compound. Do not use metal containers for corrosive waste.[5]
-
Closure: Keep the waste container securely closed at all times, except when adding waste.[5]
Handling of Empty Containers
-
Triple Rinsing: Empty containers that held this compound are also considered hazardous waste. These containers must be triple-rinsed with a suitable solvent (e.g., methanol (B129727) or water, given its solubility) to remove all residues.[6]
-
Rinsate Collection: The rinsate from the triple-rinsing process is also considered hazardous waste and must be collected in a designated hazardous waste container for liquid waste.[6]
-
Container Disposal: After triple-rinsing, the container can be disposed of according to your institution's guidelines for non-hazardous waste, but first, deface the original label.
Spill Management
In the event of a this compound spill, immediate and appropriate action is critical to prevent exposure and contamination.
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.[4]
-
Personal Protection: Before cleaning the spill, don the appropriate PPE as described above.
-
Containment and Cleanup:
-
Dampen the spilled solid material with water to prevent dust from becoming airborne.[7]
-
Carefully sweep or scoop the dampened material into a suitable container for hazardous waste disposal.[4][7]
-
Use absorbent paper dampened with water to pick up any remaining material.[7]
-
Place all contaminated cleaning materials, including the absorbent paper, into the designated hazardous waste container.[7]
-
-
Decontamination: Thoroughly wash the contaminated surface with soap and water.[7]
-
Ventilation: Ensure the area is well-ventilated during and after the cleanup.
Final Disposal
-
Approved Waste Disposal Facility: this compound waste must be disposed of through an approved and licensed hazardous waste disposal plant.[3][4] Do not under any circumstances discharge this compound waste into drains or the regular trash.[4]
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a request to the Environmental Health and Safety (EHS) office.
-
Documentation: Maintain accurate records of the amount of this compound waste generated and disposed of, in accordance with local and national regulations.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound waste.
References
- 1. This compound | C2H5N3S2 | CID 2758725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. 2,5-DITHIOBIUREA | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Essential Safety and Disposal Plan for Handling Dithiobiuret
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Dithiobiuret. Adherence to these procedural steps is vital due to the compound's high toxicity.
Hazard Identification and Immediate Precautions
This compound is a highly toxic compound that can be fatal if swallowed and is toxic through all routes of exposure, including inhalation and skin contact.[1] It may cause respiratory failure and is an irritant to the skin, eyes, and mucous membranes.[1][2][3] Immediate and strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
All personnel must use the following personal protective equipment when handling this compound.[4] This equipment should be donned before entering the designated handling area and removed before exiting.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Chemical Splash Goggles | Must meet OSHA 29 CFR 1910.133 or European Standard EN166. | To protect eyes from dust particles and potential splashes.[4] |
| Face Shield | To be worn over goggles when there is a significant splash potential.[5][6] | Provides an additional layer of protection for the entire face. | |
| Skin and Body Protection | Chemical-Resistant Gloves | Impervious gloves. Check manufacturer's compatibility chart for this compound. | To prevent dermal absorption, which is a significant route of exposure.[2] |
| Protective Clothing/Lab Coat | Nomex® or similar flame-resistant material with a fully buttoned front.[6] | To protect skin from accidental contact and contamination.[4] | |
| Closed-toe Shoes | Shoes must cover the entire foot. | To protect feet from spills.[6] | |
| Respiratory Protection | NIOSH/MSHA or EN 149 Approved Respirator | Required when ventilation is inadequate or exposure limits may be exceeded.[4] | To prevent inhalation of toxic dust particles. |
| Chemical Fume Hood | All handling of solid this compound and solutions should occur within a properly functioning fume hood.[4] | To provide primary containment and ventilation. |
Operational Plan: Step-by-Step Handling Procedure
Follow this procedural guidance to ensure safe handling of this compound in a laboratory setting.
-
Preparation:
-
Ensure the work area, specifically the chemical fume hood, is clean and uncluttered.
-
Verify that all required PPE is available and in good condition.
-
Locate the nearest emergency eyewash station and safety shower before beginning work.
-
Have a designated waste container ready for this compound waste.
-
-
Handling:
-
Conduct all weighing and handling of this compound powder inside a chemical fume hood to minimize inhalation exposure.[4]
-
Avoid the formation of dust during handling.[4]
-
Use dedicated spatulas and glassware.
-
Keep the container of this compound tightly closed when not in use.[2][4]
-
Do not eat, drink, or smoke in the area where this compound is handled.[4][7]
-
-
Post-Handling:
Emergency and First-Aid Protocols
In case of exposure, immediate action is critical.
| Exposure Route | First-Aid Procedure |
| Ingestion | Do NOT induce vomiting. Immediately call a POISON CENTER or physician. Rinse mouth with water.[4][7] |
| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[1][4][7] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention.[4][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4][7] |
Disposal Plan
This compound and any materials contaminated with it are considered acutely hazardous waste (EPA Hazardous Waste Number P049).[1]
-
Waste Segregation:
-
Container Management:
-
Disposal of Empty Containers:
-
Final Disposal:
Workflow for Safe Handling of this compound
References
- 1. This compound | C2H5N3S2 | CID 2758725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. abdurrahmanince.net [abdurrahmanince.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. fishersci.com [fishersci.com]
- 5. americanchemistry.com [americanchemistry.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
